1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(15)12(6-7-12)13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINKCGJKZSHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393934 | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84677-06-5 | |
| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84677-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, also known as N-Cbz-1-aminocyclopropanecarboxylic acid (Z-Acc-OH), is a synthetic amino acid derivative that plays a significant role as a building block in peptide and peptidomimetic chemistry. Its rigid cyclopropane backbone imparts unique conformational constraints on peptide structures, a property that is highly sought after in drug design to enhance metabolic stability, receptor affinity, and selectivity.[1][2] This technical guide provides a comprehensive overview of the structure, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical research and development.
The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a natural, non-proteinogenic amino acid that functions as a precursor to the plant hormone ethylene.[3][4] In mammals, ACC has been shown to be an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[3] The benzyloxycarbonyl (Cbz or Z) protecting group on the amino function of ACC allows for its use in standard peptide synthesis protocols.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below. This data is essential for the identification, characterization, and quality control of the compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 84677-06-5 | [5] |
| Molecular Formula | C₁₂H₁₃NO₄ | [5] |
| Molecular Weight | 235.24 g/mol | [5] |
| Melting Point | 159 °C | [6] |
| Appearance | White to off-white solid/powder | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Spectroscopic Data
Expected ¹H NMR (Proton NMR) Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclopropane CH₂ | 1.0 - 1.5 | m |
| Benzyl CH₂ | ~5.1 | s |
| Aromatic CH | 7.2 - 7.4 | m |
| NH | Variable | br s |
| COOH | >10 | br s |
Expected ¹³C NMR (Carbon-13 NMR) Data:
| Carbon | Expected Chemical Shift (ppm) |
| Cyclopropane CH₂ | 15 - 25 |
| Cyclopropane C-NH | 30 - 40 |
| Benzyl CH₂ | ~67 |
| Aromatic CH | 127 - 129 |
| Aromatic C (ipso) | ~136 |
| C=O (Cbz) | ~156 |
| C=O (Carboxylic Acid) | >170 |
Expected IR (Infrared) Spectroscopy Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic/Alkane) | 2850-3100 | Sharp |
| C=O (Carbamic Acid) | ~1715 | Strong |
| C=O (Carboxylic Acid) | ~1695 | Strong |
| N-H Bend | 1500-1550 | Moderate |
| C-O Stretch | 1200-1300 | Strong |
Expected Mass Spectrometry (MS) Data:
The mass spectrum would be expected to show the molecular ion peak [M]+ at m/z 235, along with characteristic fragmentation patterns corresponding to the loss of the benzyl group (m/z 91) and the benzyloxycarbonyl group.
Synthesis and Purification
The synthesis of this compound typically involves the protection of the amino group of 1-aminocyclopropanecarboxylic acid (ACC). While a specific detailed protocol for this exact transformation is not widely published in a single source, a general procedure can be adapted from standard organic synthesis techniques for the N-protection of amino acids.
Synthesis Workflow
The synthesis can be logically represented by the following workflow:
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 84677-06-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
An In-depth Technical Guide on the Physical and Chemical Properties of Z-ACPC-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-Benzyloxycarbonyl-1-aminocyclopropane-1-carboxylic acid (Z-ACPC-OH). Due to the limited availability of specific experimental data for Z-ACPC-OH in publicly accessible literature, this document combines information on the core molecule, 1-aminocyclopropane-1-carboxylic acid (ACPC), with established principles of amino acid protection chemistry to offer a thorough resource for researchers.
Introduction
Z-ACPC-OH is a protected form of 1-aminocyclopropane-1-carboxylic acid (ACPC), a non-proteinogenic amino acid. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis, valued for its stability under various conditions and its straightforward removal by hydrogenolysis. ACPC itself is a molecule of significant interest in both plant biology, as the immediate precursor to the plant hormone ethylene, and in neuroscience, as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] The addition of the Z-group allows for the controlled incorporation of the unique cyclopropyl-constrained amino acid scaffold into peptides, which can impart specific conformational constraints and metabolic stability.
Physical and Chemical Properties
Table 1: Physical Properties of 1-Aminocyclopropane-1-carboxylic Acid (ACPC)
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [2][6] |
| Molecular Weight | 101.10 g/mol | [2][3][6] |
| Appearance | White to off-white crystalline powder/solid | [2][3][7] |
| Melting Point | 229-231 °C | [3][6][7][8] |
| Solubility | Soluble in water. Slightly soluble in DMSO. | [8] |
| pKa | 2.29 ± 0.20 (Predicted) | [8] |
| LogP | -2.78 | [6] |
| CAS Number | 22059-21-8 | [2][6][7] |
Table 2: Predicted Physical Properties of Z-ACPC-OH
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₂H₁₃NO₄ | Addition of C₈H₆O₂ (Z-group) to ACPC and loss of H₂. |
| Molecular Weight | 235.24 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for Z-protected amino acids. |
| Melting Point | Expected to be lower than ACPC. | The addition of the bulky, non-polar Z-group often disrupts the crystal lattice of the parent amino acid, leading to a lower melting point compared to the zwitterionic form. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMF, DCM, Ethyl Acetate). | The hydrophobic benzyloxycarbonyl group significantly reduces aqueous solubility while increasing solubility in organic solvents. |
| CAS Number | Not readily available. | This specific derivative is not widely cataloged. |
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of Z-ACPC-OH are not widely published. However, standard procedures for the Z-protection of amino acids and their use in peptide synthesis are directly applicable.
Protocol 1: Synthesis of Z-ACPC-OH via Schotten-Baumann Reaction
This protocol describes a general method for the N-protection of an amino acid using benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl).
Materials:
-
1-Aminocyclopropane-1-carboxylic acid (ACPC)
-
Benzyloxycarbonyl chloride (Z-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of ACPC: In a round-bottom flask, dissolve ACPC (1.0 equivalent) in a 1 M solution of Na₂CO₃ or an appropriate amount of water with the pH adjusted to ~9-10 with NaOH solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0 °C in an ice bath.
-
Addition of Z-Cl: While vigorously stirring the cooled ACPC solution, add benzyloxycarbonyl chloride (1.1 equivalents) dropwise, either neat or dissolved in a suitable solvent like dioxane or THF. During the addition, maintain the pH of the reaction mixture between 9 and 10 by the concurrent dropwise addition of 2 M NaOH solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted Z-Cl and other non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2 with 2 M HCl. This will protonate the carboxylic acid, causing the Z-ACPC-OH product to precipitate if it is insoluble, or to be extractable into an organic solvent.
-
Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and wash with brine.
-
-
Drying and Evaporation: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Z-ACPC-OH.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Z-ACPC-OH.
Protocol 2: Use of Z-ACPC-OH in Solution-Phase Peptide Synthesis (DCC/HOBt Coupling)
This protocol outlines the coupling of Z-ACPC-OH to an amino acid ester.
Materials:
-
Z-ACPC-OH
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Aqueous solutions: 5% HCl, saturated NaHCO₃, saturated NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool to 0 °C and add DIPEA or NMM (1.0 equivalent) dropwise to neutralize the salt. Stir for 15-20 minutes at 0 °C.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Z-ACPC-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Amine: Add the neutralized amino acid ester solution from step 1 to the activated Z-ACPC-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude Z-dipeptide.
-
Purify the product by column chromatography or recrystallization.
-
Signaling Pathways and Biological Roles
The biological significance of Z-ACPC-OH lies in the activity of its core molecule, ACPC, after deprotection.
A. Ethylene Biosynthesis in Plants
ACPC is the direct precursor to ethylene, a key phytohormone regulating numerous developmental processes and stress responses.[3][4][5][9] The biosynthesis pathway is a critical control point for these physiological events.
Caption: The ethylene biosynthesis pathway in plants, highlighting the central role of ACPC.
B. Modulation of the NMDA Receptor in Mammals
In the mammalian central nervous system, ACPC acts as a partial agonist at the glycine-binding site of the NMDA receptor.[1][7] This receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[10][11] Its dysregulation is implicated in various neurological disorders.
Caption: Modulation of the NMDA receptor by ACPC at the glycine co-agonist site.
Safety and Handling
Specific safety data for Z-ACPC-OH is not available. However, based on the parent compound and general laboratory chemicals, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated.
For ACPC, hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Similar precautions are warranted for Z-ACPC-OH.
This document is intended for informational purposes for qualified researchers and should not be considered a substitute for comprehensive safety data sheets or direct experimental validation.
References
- 1. Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Aminocyclopropanecarboxylic acid, 98% | 22059-21-8 | www.ottokemi.com [ottokemi.com]
- 8. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Cbz-1-aminocyclopropane-1-carboxylic acid
CAS Number: 116550-62-2
This technical guide provides a comprehensive overview of Cbz-1-aminocyclopropane-1-carboxylic acid, a key derivative of the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, experimental applications, and relevant biochemical pathways.
Core Concepts and Properties
Cbz-1-aminocyclopropane-1-carboxylic acid is the N-protected form of 1-aminocyclopropane-1-carboxylic acid (ACC), where the amino group is protected by a carboxybenzyl (Cbz) group. The CAS Number for the parent compound, 1-aminocyclopropane-1-carboxylic acid, is 22059-21-8.[1][2] The Cbz protecting group is crucial in synthetic chemistry, particularly in peptide synthesis, as it prevents the reactive amino group from participating in unwanted side reactions.[3]
| Property | Value | Reference |
| Chemical Formula | C12H13NO4 | N/A |
| Molecular Weight | 235.24 g/mol | N/A |
| Parent Compound | 1-Aminocyclopropane-1-carboxylic acid | [1] |
| Parent Compound CAS | 22059-21-8 | [1][2] |
Synthesis and Experimental Protocols
The synthesis of Cbz-1-aminocyclopropane-1-carboxylic acid involves the protection of the amino group of 1-aminocyclopropane-1-carboxylic acid using benzyl chloroformate under alkaline conditions. This process, a variation of the Schotten-Baumann reaction, is a standard procedure in organic synthesis.[3]
Synthesis of Cbz-1-aminocyclopropane-1-carboxylic acid
This protocol describes the N-protection of 1-aminocyclopropane-1-carboxylic acid using benzyl chloroformate.
Materials:
-
1-Aminocyclopropane-1-carboxylic acid (ACC)
-
Sodium carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 1-aminocyclopropane-1-carboxylic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Cbz-1-aminocyclopropane-1-carboxylic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general workflow for a manual Fmoc/tBu strategy.[4]
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Cbz-1-aminocyclopropane-1-carboxylic acid
-
Fmoc-protected amino acids
-
N,N-dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[4]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Activate the Cbz-1-aminocyclopropane-1-carboxylic acid (or any Fmoc-protected amino acid) with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Cbz group will also be removed during this step if a strong acid like HBr in acetic acid is used, or by catalytic hydrogenation after cleavage from the resin.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
References
- 1. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways, provides quantitative data for comparison, and offers detailed experimental protocols for the key reaction steps.
Introduction
This compound, also known as N-Cbz-1-aminocyclopropanecarboxylic acid or Z-Acc-OH, is a conformationally constrained amino acid analogue. The presence of the cyclopropyl ring imparts rigidity to peptide backbones, making it a crucial component in the design of peptidomimetics with enhanced biological activity and stability. The benzyloxycarbonyl (Cbz or Z) group serves as a standard urethane-type protecting group for the amine functionality, which is stable under various reaction conditions and can be selectively removed, typically by catalytic hydrogenolysis. This guide will focus on the two main stages of its synthesis: the preparation of the core molecule, 1-aminocyclopropanecarboxylic acid (ACC), and its subsequent N-protection with the Cbz group.
Synthesis of the Precursor: 1-Aminocyclopropanecarboxylic Acid (ACC)
The synthesis of the foundational molecule, 1-aminocyclopropanecarboxylic acid (ACC), can be achieved through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, and safety considerations. Below is a summary and comparison of the most common synthetic strategies.
Comparative Analysis of ACC Synthesis Pathways
The following table summarizes the quantitative data for various methods used to synthesize 1-aminocyclopropanecarboxylic acid.
| Synthesis Pathway | Starting Material(s) | Key Reagents | Reported Yield (%) | Purity/Notes | Reference(s) |
| From Methionine | L-Methionine | S-Adenosylmethionine synthetase, ACC synthase | High (in biological systems) | Enzymatic, high purity | [1][2] |
| Diazomethane Route | α-Acylamino-acrylic acid ester | Diazomethane, Pyrolysis | Good | Use of toxic and explosive diazomethane | [3] |
| From Nitroacetic Acid Ester | Nitroacetic acid ester, 1,2-Dihaloethane | Inorganic weak base, Reducing agent (e.g., SnCl2) | High | Environmentally friendly considerations | [4] |
| From Glycine Derivatives | Benzylidene glycine ethyl ester, 1,2-Dibromoethane | Lithium diisopropylamide (LDA) | High | Two-step process | [5] |
Experimental Protocols for ACC Synthesis
This method is presented as an environmentally considerate and efficient route.
Step 1: Cyclization
-
Reactants: Nitroacetic acid ester, 1,2-dihaloethane (e.g., 1,2-dibromoethane), inorganic weak base (e.g., potassium carbonate).
-
Procedure: The reactants are heated in a suitable solvent to form the cyclopropane ring.
Step 2: Nitro Group Reduction
-
Reactant: The product from Step 1.
-
Reagent: A reducing agent such as tin(II) chloride.
-
Procedure: The nitro group is reduced to an amine.
Step 3: Hydrolysis
-
Reactant: The product from Step 2.
-
Procedure: The ester is hydrolyzed to the carboxylic acid, yielding 1-aminocyclopropanecarboxylic acid.
N-Protection of 1-Aminocyclopropanecarboxylic Acid
The final step in the synthesis is the protection of the amino group of ACC with the benzyloxycarbonyl (Cbz) group. This is typically achieved using benzyl chloroformate under Schotten-Baumann conditions.[6][7]
Reaction Scheme
Caption: N-protection of 1-aminocyclopropanecarboxylic acid.
Detailed Experimental Protocol: N-Benzyloxycarbonylation
This protocol is adapted from standard Schotten-Baumann conditions for the Cbz protection of amino acids.[6][7]
-
Materials:
-
1-Aminocyclopropanecarboxylic acid (1.0 equivalent)
-
Sodium bicarbonate (NaHCO₃) (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-aminocyclopropanecarboxylic acid in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to obtain pure this compound. A reported yield for a similar reaction is approximately 90%.[6]
-
Experimental Workflow Diagram
References
- 1. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 2. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. 1-Aminocyclopropanecarboxylic acid, TMS derivative [webbook.nist.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Spectroscopic and Synthetic Profile of N-Cbz-1-aminocyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Cbz-1-aminocyclopropanecarboxylic acid. This compound is a key building block in medicinal chemistry, offering a conformationally constrained cyclopropyl scaffold that is valuable in the design of novel therapeutics. This document compiles essential data to facilitate its use in research and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Cbz-1-aminocyclopropanecarboxylic acid. This information is critical for the identification and characterization of the molecule.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific experimental NMR data for N-Cbz-1-aminocyclopropanecarboxylic acid was not found in the performed search. The tables are provided as a template for data organization.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Description |
| Data not available in search results |
Note: Specific experimental IR data for N-Cbz-1-aminocyclopropanecarboxylic acid was not found in the performed search. The table is provided as a template for data organization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The PubChem database provides predicted mass spectrometry data for the [M+H]⁺ adduct of N-Cbz-1-aminocyclopropanecarboxylic acid.
Table 4: Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 236.09174 |
Experimental Protocols
A detailed experimental protocol for the synthesis of N-Cbz-1-aminocyclopropanecarboxylic acid is crucial for its preparation in a laboratory setting. The following is a general procedure for the N-benzyloxycarbonyl (Cbz) protection of an amino acid, which can be adapted for 1-aminocyclopropanecarboxylic acid.[1][2]
Synthesis of N-Cbz-1-aminocyclopropanecarboxylic Acid
Materials:
-
1-aminocyclopropanecarboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-aminocyclopropanecarboxylic acid in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
After the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the resulting residue by silica gel column chromatography to yield N-Cbz-1-aminocyclopropanecarboxylic acid.
Workflow and Methodological Diagrams
Visual representations of the synthesis and analysis workflow can aid in understanding the overall process.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-Cbz-1-aminocyclopropanecarboxylic acid.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Z-ACPC-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Z-ACPC-OH (1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid), a key building block in synthetic organic chemistry and drug discovery. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and explores the biological significance of the parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACPC), through a signaling pathway diagram.
¹H NMR Spectral Data of Z-ACPC-OH
The ¹H NMR spectrum of Z-ACPC-OH provides characteristic signals corresponding to the protons of the cyclopropyl ring, the benzyloxycarbonyl (Z) protecting group, and the exchangeable protons of the carboxylic acid and the amide. While a publicly available, fully characterized spectrum is not readily accessible, based on analogous structures and general principles of NMR spectroscopy, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are summarized below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |
| Benzyl (CH₂) | 5.10 - 5.20 | Singlet | 2H |
| Amide (NH) | ~5.0 - 6.0 | Broad Singlet | 1H |
| Cyclopropyl (CH₂) | 1.20 - 1.80 | Multiplet | 4H |
| Carboxylic Acid (OH) | > 10.0 | Broad Singlet | 1H |
Note: The chemical shifts of the NH and OH protons are concentration and solvent dependent and may vary significantly.
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of Z-ACPC-OH is detailed below. This protocol is a general guideline and may be adapted based on the specific instrumentation and experimental requirements.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of Z-ACPC-OH into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of 10-12 ppm is typically used to cover the entire proton chemical shift range.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the signals is performed to determine the relative number of protons.
Biological Context: The Ethylene Biosynthesis Pathway
While Z-ACPC-OH is a synthetic compound, its parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACPC), is a crucial intermediate in the biosynthesis of ethylene, a plant hormone that regulates a wide array of physiological processes.[1][2] The "Z" group in Z-ACPC-OH serves as a protecting group for the amine, which is often removed in subsequent synthetic steps to yield the free amino acid or its derivatives for various applications, including their potential use as enzyme inhibitors or in peptide synthesis. The following diagram illustrates the central role of ACPC in the ethylene biosynthesis pathway.
This pathway highlights the conversion of methionine to S-adenosylmethionine (SAM), which is then converted to ACPC by the enzyme ACC synthase.[3] Finally, ACPC is oxidized to ethylene by ACC oxidase. The regulation of this pathway is critical for plant growth, development, and stress responses. The study of ACPC and its derivatives is therefore of significant interest in agricultural science and plant biology.
References
- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 3. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Aminocyclopropanecarboxylic Acid (ACC) in Biochemical Processes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-aminocyclopropanecarboxylic acid (ACC), a non-proteinogenic amino acid, holds a central position in plant biochemistry, primarily as the immediate precursor to the gaseous phytohormone ethylene. The biosynthesis and metabolism of ACC are tightly regulated, influencing a wide array of physiological processes from germination to senescence and responses to biotic and abiotic stress. Emerging evidence also points to a fascinating role for ACC as a signaling molecule independent of its conversion to ethylene, opening new avenues for research and application in agriculture and beyond. This technical guide provides an in-depth exploration of the biochemical functions of ACC, detailing its metabolic pathways, the kinetics of key enzymes, and established experimental protocols for its study.
Introduction
1-Aminocyclopropanecarboxylic acid (ACC) is a cyclic amino acid that serves as the direct precursor for the plant hormone ethylene. The synthesis of ethylene is a critical process in plants, regulating a vast number of developmental stages and responses to environmental stimuli, including fruit ripening, leaf abscission, and defense against pathogens. The concentration of ACC within plant tissues is meticulously controlled through a network of biosynthetic, catabolic, and transport processes. While the role of ACC as the ethylene precursor has been extensively studied, recent research has unveiled its function as a signaling molecule in its own right, with roles in cell wall integrity and developmental processes, independent of ethylene perception. This guide delves into the core biochemical principles governing ACC's function, providing quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.
Ethylene Biosynthesis: The Central Role of ACC
The pathway for ethylene biosynthesis, often referred to as the Yang Cycle, elucidates the conversion of methionine to ethylene, with ACC as a key intermediate.
The Yang Cycle and ACC Synthesis
The biosynthesis of ethylene begins with the amino acid methionine.
-
Methionine to S-adenosyl-L-methionine (SAM): Methionine is converted to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.
-
SAM to ACC: The rate-limiting step in ethylene biosynthesis is the conversion of SAM to ACC and 5'-methylthioadenosine (MTA), a reaction catalyzed by ACC synthase (ACS) .
-
Recycling of MTA: The MTA produced is recycled back to methionine through a series of reactions known as the Yang Cycle, ensuring a continuous supply of the precursor for ethylene synthesis.
-
ACC to Ethylene: The final step is the oxidation of ACC to ethylene, carbon dioxide, and cyanide, catalyzed by ACC oxidase (ACO) . This reaction requires oxygen.
Regulation of Ethylene Biosynthesis
The production of ethylene is tightly regulated, primarily through the modulation of ACS and ACO activity.
-
Transcriptional Regulation: The genes encoding ACS and ACO are often part of multigene families, with different members being expressed in response to various developmental and environmental cues such as wounding, flooding, and pathogen attack.
-
Post-translational Regulation: The stability and activity of ACS proteins are also regulated by post-translational modifications, including phosphorylation, which can target the protein for degradation.
Biochemical Pathways Involving ACC
The cellular pool of ACC is not solely dedicated to ethylene production. It is also regulated through conjugation and degradation pathways.
ACC Conjugation
To control the levels of free ACC available for ethylene synthesis, plants can conjugate ACC to other molecules, effectively sequestering it. The primary conjugated form is 1-malonyl-ACC (MACC) , formed by the enzyme ACC N-malonyltransferase. Other known conjugates include γ-glutamyl-ACC (GACC) and jasmonyl-ACC (JA-ACC).
ACC Degradation by ACC Deaminase
Certain soil microorganisms, and even some plants, possess the enzyme ACC deaminase , which cleaves ACC into α-ketobutyrate and ammonia. This process can reduce ethylene levels in plants, thereby promoting growth, particularly under stress conditions where ethylene production might otherwise become inhibitory.
Quantitative Data on Key Enzymes
The following tables summarize key kinetic parameters for the enzymes central to ACC metabolism.
Table 1: Kinetic Parameters of ACC Synthase (ACS) Isoforms
| Plant Species | Isoform | Km for SAM (µM) | Vmax | kcat (s-1) | Reference |
| Malus domestica (Apple) | ACS1 | 13 | - | 0.8 | (Yip et al., 1991) |
| Solanum lycopersicum (Tomato) | LE-ACS2 | 15 | - | 1.2 | (Liang et al., 1992) |
| Solanum lycopersicum (Tomato) | LE-ACS4 | 20 | - | 0.9 | (Liang et al., 1992) |
| Cucurbita maxima (Winter Squash) | CM-ACS1 | 10 | - | - | (Nakajima et al., 1990) |
Table 2: Kinetic Parameters of ACC Oxidase (ACO)
| Plant Species | Km for ACC (µM) | Specific Activity (nmol ethylene/mg protein/h) | Reference |
| Malus domestica (Apple) | 6-12 | 20-50 | (Dilley et al., 1993) |
| Solanum lycopersicum (Tomato) | 5-15 | - | (Smith et al., 1992) |
| Petunia x hybrida | 23 | - | (Tang et al., 1993) |
Table 3: Kinetic Parameters of ACC Deaminase
| Microbial Source | Km for ACC (mM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas putida GR12-2 | 1.5 - 17.4 | 8.0 - 8.5 | 30 | |
| Pseudomonas sp. strain ACP | 1.5 | 8.5 | - | |
| Pseudomonas chloroaphis 6G5 | - | 8.5 | - |
Table 4: Physiological Concentrations of ACC in Plant Tissues
| Plant Species | Tissue | Condition | ACC Concentration (nmol/g FW) | Reference |
| Solanum lycopersicum (Tomato) | Ripening Fruit | Climacteric Peak | 1-5 | (Hoffman and Yang, 1980) |
| Arabidopsis thaliana | Rosette Leaves | Wounding | 2-10 | (Arteca and Arteca, 2008) |
| Pisum sativum (Pea) | Etiolated Seedlings | Apical Hook | 0.5-2 | (Goeschl et al., 1967) |
| Oryza sativa (Rice) | Submerged Shoots | Anoxia | 5-15 | (Cohen and Kende, 1987) |
Ethylene-Independent Signaling of ACC
A growing body of evidence suggests that ACC can act as a signaling molecule independently of its conversion to ethylene. This non-canonical signaling pathway is implicated in various developmental processes, including root cell expansion and pollen tube guidance.
Proposed components of this pathway include:
-
Putative ACC Receptors: While no definitive ACC receptor has been identified, GLUTAMATE RECEPTOR-LIKE (GLR) channels are considered candidates as they have been shown to be activated by ACC, leading to downstream signaling events.
-
Downstream Signaling: ACC binding to these putative receptors may trigger downstream signaling cascades involving second messengers like calcium ions (Ca²⁺).
Experimental Protocols
Quantification of ACC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for ACC quantification.
a) Sample Preparation:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 1 mL of ice-cold methanol/water/formic acid (15:4:1, v/v/v).
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₄]ACC) to each sample for accurate quantification.
-
Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 5% acetonitrile) for LC-MS/MS analysis.
b) LC-MS/MS Conditions:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute ACC, followed by a re-equilibration step.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both ACC (e.g., m/z 102 -> 56) and the internal standard.
Measurement of Ethylene Production by Gas Chromatography (GC)
This protocol measures the ethylene produced from ACC in plant tissues.
a) Sample Incubation:
-
Place a known weight of plant tissue (e.g., leaf discs, fruit slices) in a sealed vial of a known volume.
-
If measuring the capacity for ethylene synthesis from ACC, incubate the tissue in a buffer containing a saturating concentration of ACC.
-
Incubate the vials for a defined period (e.g., 1-4 hours) at a constant temperature.
b) Headspace Gas Sampling:
-
After incubation, use a gas-tight syringe to withdraw a sample (e.g., 1 mL) of the headspace gas from the vial.
c) Gas Chromatography Conditions:
-
Column: Use a column suitable for separating light hydrocarbons, such as an alumina (Al₂O₃) PLOT column.
-
Carrier Gas: Typically helium or nitrogen.
-
Temperatures: Maintain the injector, column, and detector at appropriate temperatures (e.g., injector at 150°C, column at 80°C, detector at 200°C).
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons like ethylene.
-
Quantification: Compare the peak area of ethylene in the sample to a standard curve generated from known concentrations of ethylene gas.
Mandatory Visualizations
Caption: The ethylene biosynthesis pathway, including the Yang Cycle for methionine regeneration.
Caption: Metabolic fates of the cellular ACC pool, including conversion, conjugation, and degradation.
Caption: A proposed model for the ethylene-independent signaling pathway of ACC.
The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group
For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a cornerstone of modern organic synthesis. Among the arsenal of protective chemistries, the benzyloxycarbonyl (Cbz or Z) group holds a place of historical significance and enduring utility for the protection of amines. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first reliable tool for the controlled, stepwise synthesis of peptides, a breakthrough that revolutionized the field.[1] This technical guide provides a comprehensive overview of the core chemistry, applications, and experimental protocols associated with the Cbz protecting group.
Core Principles and Applications
The primary function of the Cbz group is to temporarily mask the nucleophilicity of an amine by converting it into a less reactive carbamate.[2] This protection is robust, with Cbz-protected amines exhibiting stability to a wide range of reaction conditions, including basic and mildly acidic media.[2] The true elegance of the Cbz group lies in its selective removal under specific, mild conditions, allowing for the deprotection of the amine at the desired stage of a synthetic sequence.[3]
The Cbz group is a cornerstone of orthogonal protection strategies in multi-step syntheses.[4] It is stable to the acidic conditions used to remove the tert-butoxycarbonyl (Boc) group and the basic conditions required for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][5] This orthogonality is crucial in complex syntheses, such as peptide synthesis, where different amino groups must be deprotected at different stages.[6]
Beyond its foundational role in peptide chemistry, the Cbz group is widely employed in the synthesis of complex natural products and active pharmaceutical ingredients.[7][8] Its ability to impart crystallinity to protected amino acids and peptide fragments can also simplify purification processes.[9]
Protection of Amines: Introduction of the Cbz Group
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a process known as the Schotten-Baumann reaction.[1][10] The base is essential to neutralize the hydrochloric acid generated as a byproduct.[2]
Caption: General workflow for the protection of an amine with the Cbz group.
Experimental Protocol: Cbz Protection of an Amino Acid
This protocol is a representative example of a Schotten-Baumann reaction for the Cbz protection of an amino acid.[1]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | 82 |
| 1,2,3,6-tetrahydropyridine | Cbz-Cl, 3N aq. NaOH, 0 °C to rt | 96 |
Table 1: Representative yields for the Cbz protection of various amines under different conditions.[1][11][12]
Deprotection of Cbz-Protected Amines: Reclaiming the Amine
The selective removal of the Cbz group is a critical step in many synthetic routes. The most common methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[3]
Catalytic Hydrogenolysis
This is the most widely used and generally cleanest method for Cbz deprotection.[3] It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C).[3] The reaction byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
The following is a general procedure for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.[1]
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
Acid-Mediated Cleavage
An alternative to hydrogenolysis is acid-mediated deprotection, which is particularly useful when the substrate contains functional groups sensitive to reduction.[3] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[3]
Caption: Mechanism of Cbz deprotection using HBr in acetic acid.
Experimental Protocol: Acid-Mediated Cleavage with HBr/AcOH
This protocol outlines the deprotection of a Cbz-protected amine using HBr in acetic acid.[3]
-
Dissolution: Dissolve the Cbz-protected compound in 33% hydrogen bromide in acetic acid.
-
Reaction: Stir the mixture at room temperature for the required time (typically 20 minutes to a few hours), monitoring by TLC.
-
Precipitation: Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolation: Isolate the precipitate by filtration or decantation.
-
Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.[3]
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz protected amino acids | Variable (70-90) |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | N-Cbz protected amines | >90 |
Table 2: Comparison of common Cbz deprotection methods with representative yields.[13]
Conclusion
The benzyloxycarbonyl protecting group, a classic in the field of organic synthesis, continues to be a valuable and versatile tool for researchers, scientists, and drug development professionals. Its robust nature, coupled with a variety of reliable deprotection methods, ensures its continued relevance in the synthesis of complex molecules. A thorough understanding of the principles and protocols outlined in this guide will enable the strategic and successful application of Cbz chemistry in a wide range of synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. proprep.com [proprep.com]
- 8. Synthesis of cbz-protected ketomethylene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Benzyl Chloroformate | 501-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
Unlocking Novel Therapeutics: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of peptides, while promising due to their high specificity and potency, has historically been hampered by inherent limitations such as poor metabolic stability and low oral bioavailability. The introduction of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a transformative strategy to overcome these hurdles. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, UAAs provide a powerful toolkit to modulate the physicochemical and biological properties of peptides, paving the way for the development of next-generation therapeutics with enhanced efficacy and drug-like properties.[1][][3][4][5]
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide drug design. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics.
Core Concepts: The Power of Unnatural Amino Acids
The strategic incorporation of UAAs into a peptide sequence can confer a multitude of advantageous properties that address the primary challenges in peptide drug development:
-
Enhanced Proteolytic Stability: A major obstacle for peptide therapeutics is their rapid degradation by proteases in the body.[3][6] Modifications such as the incorporation of D-amino acids, N-methylated amino acids, or other sterically hindering UAAs can disrupt the recognition sites for these enzymes, significantly extending the in vivo half-life of the peptide.[6][7][8][9][10]
-
Improved Pharmacokinetic Profile: UAAs can be tailored to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide.[1][3] For instance, increasing lipophilicity through specific UAA side chains can enhance membrane permeability and potentially lead to oral bioavailability.[7][8][11][12][13]
-
Increased Receptor Affinity and Selectivity: The novel side-chain functionalities and conformational constraints introduced by UAAs can create additional interactions with biological targets, resulting in higher binding affinity and improved selectivity.[][14][15]
-
Conformational Control: The incorporation of specific UAAs can induce or stabilize desired secondary structures, such as α-helices or β-turns, which are often critical for biological activity.[16]
Types of Unnatural Amino Acids in Peptide Design
The diversity of UAAs available for peptide design is vast and continually expanding. They can be broadly categorized based on their structural modifications:
-
D-Amino Acids: As enantiomers of the natural L-amino acids, D-amino acids are highly resistant to proteolysis.[10] Their incorporation can significantly enhance peptide stability while sometimes maintaining or even improving biological activity.[17][18]
-
N-Alkylated Amino Acids: The most common modification in this class is N-methylation. This alteration provides steric hindrance to prevent enzymatic degradation and can also improve membrane permeability by reducing the hydrogen-bonding capacity of the peptide backbone.[6][7][8][9]
-
Amino Acids with Modified Side Chains: This is the largest and most diverse category, encompassing a wide range of functionalities. Examples include halogenated amino acids, hydroxylated amino acids, and those with aromatic or aliphatic extensions. These modifications can be used to fine-tune binding interactions, alter lipophilicity, and introduce reactive handles for bioconjugation.[5]
-
Conformationally Constrained Amino Acids: These UAAs restrict the rotational freedom of the peptide backbone, helping to lock the peptide into a bioactive conformation. This pre-organization can lead to increased binding affinity and selectivity. Examples include α,α-disubstituted amino acids and cyclic amino acids.
-
β- and γ-Amino Acids: These homologated amino acids have an extended backbone, which can alter the peptide's secondary structure and provide resistance to proteolysis.[5][16]
Methods for Incorporating Unnatural Amino Acids
Several robust methods are available for the synthesis of peptides containing UAAs. The choice of method depends on the specific UAA, the desired peptide length, and the scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for synthesizing peptides containing UAAs due to its efficiency and versatility.[9][10] The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Figure 1: Experimental workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Native Chemical Ligation (NCL)
For the synthesis of larger peptides and small proteins, NCL is a powerful technique that allows for the joining of two unprotected peptide fragments.[19] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[19][20] This method is particularly useful for incorporating UAAs into large synthetic proteins.
Quantitative Impact of Unnatural Amino Acids on Peptide Properties
The following tables summarize quantitative data from various studies, demonstrating the significant impact of UAA incorporation on key peptide properties.
Table 1: Enhancement of Binding Affinity
| Peptide/Target | Modification | Native Peptide IC50 (nM) | UAA-Peptide IC50 (nM) | Fold Improvement |
| α-Conotoxin/nAChR | Pro -> Hyp | - | - | - |
| GaIA/rat muscle nAChR | Natural Sequence | - | 38 | - |
| AdIA/rat neuronal α6/3β2β3 nAChR | Natural Sequence | - | 177 | - |
| Secretin Analog/Secretin Receptor | Leu17 -> Ile17 | ~100 | ~10 | 10 |
| Secretin Analog/Secretin Receptor | Gln25 -> Arg25 | ~100 | ~10 | 10 |
| Secretin Analog/Secretin Receptor | Leu17 -> Ile17, Gln25 -> Arg25 | ~100 | ~1 | 100 |
| GLP-1 Analog/GLP-1R | Truncated GLP-1 | High | 3-fold decrease from native | >200 |
Note: Direct comparative IC50 values for the native peptides were not always available in the cited literature. The data presented reflects the reported potency of the UAA-containing peptides.[14][20][21]
Table 2: Improvement of Proteolytic Stability (Half-life)
| Peptide | Modification | Half-life (Native) | Half-life (UAA-Peptide) | Fold Improvement |
| Somatostatin | D-amino acid substitutions, cyclization | ~3 min | 23-30 days (Lanreotide) | >10,000 |
| GLP-1 | Ala8 -> Aib, lipidation | <2 min | ~1 week (Semaglutide) | >5,000 |
| YIK peptide (anti-HIV) | C-terminal palmitoylation | 1.3 h | 5.9 h | 4.5 |
| Feleucin-K3 | Leu4 -> α-(4-pentenyl)-Ala | ~21% remaining after 8h | >30% remaining after 24h | >3 |
| KKVVFKVKFKK | D-amino acid substitutions | - | Greatly improved | - |
Note: Half-life can vary significantly based on the specific protease and experimental conditions.[4][17][19][22]
Table 3: Enhancement of Oral Bioavailability
| Peptide | Modification | Oral Bioavailability (Native) | Oral Bioavailability (UAA-Peptide) |
| Cyclosporine | N-methylated amino acids, cyclic | - | ~30% |
| Desmopressin | Deamination, D-Arg | ~0.2% | 2.4% (with permeation enhancer) |
| Semaglutide | Aib, lipidation | <1% | ~1% (Rybelsus®) |
| Octreotide | D-amino acids, cyclization | <1% | ~1% (Mycapssa®) |
Note: Oral bioavailability is highly dependent on the formulation and the presence of absorption enhancers.[13][23][24]
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual synthesis of a peptide containing a UAA using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (natural and unnatural)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Washing solvents (e.g., DCM, Methanol)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF).
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the peptide by adding the solution to cold diethyl ether.
-
Centrifuge to pellet the crude peptide and wash with cold ether.
-
Dry the crude peptide and purify by RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease or in plasma.
Materials:
-
Purified peptide (native and UAA-modified)
-
Protease of interest (e.g., trypsin, chymotrypsin) or plasma
-
Reaction buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., TFA, Acetonitrile)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer.
-
Incubation:
-
Incubate the peptide at a final concentration (e.g., 100 µM) with the protease or plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from the degradation curve.[6]
Signaling Pathways and Experimental Workflows
The incorporation of UAAs can modulate the interaction of peptides with their target receptors, thereby influencing downstream signaling pathways.
Somatostatin Receptor Signaling
Octreotide, a synthetic octapeptide analog of somatostatin, incorporates D-amino acids to enhance its stability. It binds to somatostatin receptors (SSTRs), particularly SSTR2, to inhibit the secretion of various hormones.
Figure 2: Simplified signaling pathway of Octreotide via the SSTR2 receptor.
GLP-1 Receptor Signaling
GLP-1 analogs like Semaglutide incorporate UAAs to resist degradation by DPP-4 and enhance albumin binding, prolonging their half-life. They activate the GLP-1 receptor to stimulate insulin secretion in a glucose-dependent manner.
Figure 3: Simplified signaling pathway of GLP-1 analogs via the GLP-1 receptor.
General Experimental Workflow for UAA-Peptide Drug Discovery
The development of a novel peptide therapeutic containing UAAs follows a systematic workflow from initial design to preclinical evaluation.
Figure 4: General experimental workflow for UAA-peptide drug discovery.
Conclusion
The incorporation of unnatural amino acids has fundamentally transformed the landscape of peptide drug discovery.[1] By providing a means to systematically address the inherent weaknesses of natural peptides, UAAs have enabled the development of therapeutics with significantly improved stability, bioavailability, and efficacy. The continued exploration of novel UAA structures and synthetic methodologies will undoubtedly lead to the creation of even more sophisticated and effective peptide-based drugs for a wide range of diseases. This technical guide serves as a foundational resource for scientists and researchers to harness the full potential of unnatural amino acids in their pursuit of innovative therapeutic solutions.
References
- 1. benchchem.com [benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zhu.physics.ucdavis.edu [zhu.physics.ucdavis.edu]
- 16. Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma | Blog | Biosynth [biosynth.com]
- 17. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Properties and Applications of Cyclopropane-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-containing amino acids represent a unique class of non-canonical amino acids (ncAAs) that have garnered significant interest in medicinal chemistry and drug discovery. The inherent strain and rigidity of the cyclopropane ring impart distinct conformational constraints on peptides and small molecules, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[1][2] This technical guide provides an in-depth overview of the core properties of these valuable building blocks, including their synthesis, physicochemical characteristics, conformational features, and biological activities, with a focus on their application in the development of novel therapeutics.
Physicochemical and Conformational Properties
The three-membered ring of cyclopropane imposes significant geometric constraints, resulting in bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain leads to the formation of "bent" or "banana" bonds, which are weaker and more reactive than typical alkane C-C bonds.[3] When incorporated into amino acids, this rigid structure fixes the orientation of side chains and restricts the conformational freedom of the peptide backbone.
Data Presentation: Physicochemical Properties
| Property | 1-Aminocyclopropanecarboxylic Acid (ACC) | Cyclopropylamine |
| Molecular Formula | C₄H₇NO₂[4] | C₃H₇N |
| Molar Mass | 101.1 g/mol [4] | 57.1 g/mol |
| Appearance | White crystalline solid[4] | Clear, colorless volatile liquid |
| Melting Point | 198-201 °C[4] | -50 °C |
| Boiling Point | Decomposes | 49-50 °C |
| pKa (α-COOH) | ~2.3 (estimated) | - |
| pKa (α-NH₃⁺) | ~9.8 (estimated) | 9.10 |
| Solubility | Soluble in water | Miscible with water, ethanol, ether |
Data Presentation: Conformational Parameters of a Cyclopropyl Peptide Derivative
The following data were derived from the crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorocyclopropane, a cyclopropyl dipeptide analogue.[1]
| Torsional Angle | Value |
| φ' (N1-C1) | -62.5° |
| ψ' (C1-C11) | -33.0° |
These values are proximate to the φ, ψ angles observed in 3₁₀ and α-helical secondary structures, highlighting the influence of the cyclopropane ring on peptide conformation.[1]
Synthesis of Cyclopropane-Containing Amino Acids
Several synthetic strategies have been developed to access a diverse range of cyclopropane-containing amino acids with high diastereo- and enantioselectivity.
Key Synthetic Approaches
-
Cyclopropanation of Dehydroamino Acids: This is a widely used method involving the reaction of dehydroamino acid derivatives with diazo compounds. The reaction can be thermally induced or catalyzed by transition metals, such as rhodium or iron, to afford cyclopropane amino acids. The choice of catalyst can influence the diastereoselectivity of the product.[5]
-
From Epichlorohydrin: A modular and scalable route utilizes enantiopure epichlorohydrin to generate versatile bicyclic carbamate intermediates. These can then be subjected to ring-opening and further functionalization to yield a variety of protected cyclopropane amino acid building blocks suitable for solid-phase peptide synthesis (SPPS).[6]
-
Asymmetric Cyclopropanation with Iodonium Ylides: A highly enantioselective method employs a Cu(I) catalyst for the cyclopropanation of alkenes with phenyliodonium ylides generated in situ from iodosobenzene and methyl nitroacetate. The resulting nitrocyclopropyl esters can be readily converted to the corresponding amino esters.[7]
Experimental Protocol: Synthesis of a Protected Cyclopropane Amino Acid Building Block
The following is a representative protocol adapted from a modular and scalable route.[6]
Step 1: Synthesis of a Versatile Cyclic Carbamate Intermediate
-
Reaction: Diethyl malonate is reacted with epichlorohydrin in the presence of a base (e.g., sodium ethoxide) to form a bicyclic lactone. This lactone is then subjected to a Hofmann rearrangement to yield a versatile cyclic carbamate.
-
Detailed Procedure:
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add epichlorohydrin dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting bicyclic lactone by column chromatography.
-
Treat the purified lactone with bromine and sodium methoxide in methanol, followed by heating to induce the Hofmann rearrangement, yielding the cyclic carbamate.
-
Step 2: Ring-Opening and Functionalization
-
Reaction: The cyclic carbamate is protected and then subjected to ring-opening with a nucleophilic bromide source to generate a functionalized cyclopropane amino acid precursor.
-
Detailed Procedure:
-
Protect the nitrogen of the cyclic carbamate with a suitable protecting group (e.g., Boc or Fmoc).
-
React the protected carbamate with a nucleophilic bromide source (e.g., lithium bromide) in a suitable solvent (e.g., THF) to induce ring-opening and formation of the corresponding brominated cyclopropane derivative.
-
This bromide can then be further functionalized through Sₙ2 reactions with various nucleophiles to introduce diverse side-chain functionalities.
-
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected cyclopropane amino acid building blocks are readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[6]
Experimental Protocol: SPPS of a Peptide Containing a Cyclopropane Amino Acid
-
General Procedure:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Coupling: Activate the carboxylic acid of the incoming Fmoc-protected cyclopropane amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and add it to the deprotected resin. Allow the coupling reaction to proceed for a specified time.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Activity and Applications in Drug Discovery
The unique structural features of cyclopropane-containing amino acids have been exploited to develop potent and selective therapeutic agents.
Hepatitis C Virus (HCV) Protease Inhibitors
Cyclopropane-containing amino acids are key components of several direct-acting antiviral agents used to treat Hepatitis C. Simeprevir and grazoprevir are examples of NS3/4A protease inhibitors that incorporate a cyclopropyl group. This moiety helps to lock the inhibitor into a bioactive conformation, enhancing its binding affinity to the enzyme's active site.
| Compound | HCV Genotype | IC₅₀ (nM) |
| Simeprevir | 1a | <13 |
| 1b | <13 | |
| 2 | <13 | |
| 3 | 37 | |
| 4 | <13 | |
| 5 | <13 | |
| 6 | <13 | |
| Grazoprevir | 1a | ~0.4 |
| 1b | ~0.2 | |
| 2 | ~0.3 | |
| 3 | ~1.3 | |
| 4 | ~0.2 |
Other Therapeutic Areas
The conformational constraints imparted by cyclopropane amino acids have also been utilized in the design of:
-
Renin Inhibitors: For the treatment of hypertension.
-
Antimicrobial and Antiviral Peptides: To enhance proteolytic stability and receptor binding.
-
Enzyme Inhibitors: Targeting a variety of enzymes implicated in different diseases.
Visualizations
Synthesis of a Cyclopropane Amino Acid Derivative
Caption: A generalized workflow for the synthesis of cyclopropane amino acids.
Mechanism of HCV NS3/4A Protease Inhibition
Caption: Inhibition of HCV replication by a cyclopropane-containing protease inhibitor.
Workflow for SPPS of a Cyclopropane-Containing Peptide
Caption: Solid-phase peptide synthesis workflow for incorporating a cyclopropane amino acid.
Conclusion
Cyclopropane-containing amino acids are powerful tools in modern drug discovery and peptide design. Their unique conformational properties offer a means to pre-organize molecules into bioactive conformations, leading to improved potency, selectivity, and metabolic stability. The synthetic methodologies for accessing these building blocks are well-established and their incorporation into peptides via SPPS is straightforward. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of cyclopropane-containing amino acids is poised to play an increasingly important role in the development of next-generation drugs.
References
- 1. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Cbz-Protected Aminocyclopropanecarboxylic Acid: An Essential Building Block for Innovative Therapeutics
Introduction
Cbz-protected aminocyclopropanecarboxylic acid is a conformationally constrained non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. The rigid cyclopropane scaffold imparts unique structural properties to peptides and small molecules, influencing their bioactivity and metabolic stability. The carboxybenzyl (Cbz) protecting group provides a robust yet readily cleavable moiety for the amine, making it an ideal building block for solid-phase peptide synthesis and solution-phase organic synthesis. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this valuable compound.
Application Notes
The unique structural features of aminocyclopropanecarboxylic acid (ACC) and its derivatives make them valuable in various therapeutic areas. As conformationally rigid analogs of natural amino acids, they are incorporated into peptidomimetics to enhance biological activity and resistance to enzymatic degradation.[1] The ACC scaffold is a key component in the development of plant growth regulators.[1] Furthermore, ACC derivatives have shown potential as modulators of the N-methyl-D-aspartate (NMDA) receptor, suggesting their utility in the development of novel neuroprotective agents.
Overview of Synthetic Strategies
Several synthetic routes to Cbz-protected aminocyclopropanecarboxylic acid have been developed. The most common approaches involve either the cyclopropanation of a protected glycine equivalent or the protection of a pre-formed aminocyclopropanecarboxylic acid. The protocol detailed below focuses on a reliable three-stage process commencing with the formation of a glycine Schiff base, followed by cyclopropanation via alkylation with a 1,2-dihaloethane, and concluding with hydrolysis and Cbz-protection of the resulting aminocyclopropanecarboxylic acid ester. This method is advantageous due to its use of readily available starting materials and well-established reaction conditions.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of Cbz-protected aminocyclopropanecarboxylic acid.
Stage 1: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester (Glycine Schiff Base)
This initial step protects the amino group of glycine ethyl ester and activates the α-carbon for the subsequent cyclopropanation reaction.
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzophenone imine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane, add benzophenone imine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(diphenylmethylene)glycine ethyl ester. The product can be used in the next step without further purification.
Stage 2: Cyclopropanation via Alkylation
This stage involves the formation of the cyclopropane ring by reacting the glycine Schiff base with 1,2-dibromoethane in the presence of a strong base.[2]
Materials:
-
N-(Diphenylmethylene)glycine ethyl ester
-
1,2-Dibromoethane
-
Lithium diisopropylamide (LDA) or similar strong base
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.2 eq) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous HMPA (optional, but can improve yields) followed by the dropwise addition of 1,2-dibromoethane (1.2 eq).
-
Maintain the reaction at -78 °C for 4-8 hours, then allow it to slowly warm to room temperature and stir overnight.[2]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 1-(diphenylmethyleneamino)cyclopropanecarboxylate, can be purified by column chromatography on silica gel.
Stage 3: Hydrolysis and Cbz-Protection
The final stage involves the deprotection of the amine and hydrolysis of the ester, followed by the protection of the free amine with a Cbz group.
Materials:
-
Ethyl 1-(diphenylmethyleneamino)cyclopropanecarboxylate
-
6 M Hydrochloric acid
-
Sodium bicarbonate or sodium carbonate
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Hydrolysis: Reflux the crude ethyl 1-(diphenylmethyleneamino)cyclopropanecarboxylate in 6 M hydrochloric acid for 4-6 hours.[2]
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude 1-aminocyclopropanecarboxylic acid hydrochloride salt.
-
Cbz-Protection: Dissolve the crude amino acid salt in a mixture of dioxane (or THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Adjust the pH of the solution to 9-10 by the portion-wise addition of sodium carbonate or a solution of sodium bicarbonate.
-
While vigorously stirring, slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the pH between 9 and 10.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Cbz-protected aminocyclopropanecarboxylic acid. The product can be further purified by recrystallization.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the key stages of the synthesis.
| Stage | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| 1. Schiff Base Formation | Glycine ethyl ester HCl, Benzophenone imine | Dichloromethane | Room Temp. | 12-24 h | >90% |
| 2. Cyclopropanation | N-(Diphenylmethylene)glycine ethyl ester, 1,2-Dibromoethane, LDA | THF | -78 °C to RT | 12-24 h | 60-75%[2] |
| 3. Cbz-Protection | 1-Aminocyclopropanecarboxylic acid HCl, Benzyl chloroformate, Na₂CO₃ | Dioxane/Water | 0 °C to RT | 4-6 h | 80-90% |
Visualization
The following diagram illustrates the overall workflow for the synthesis of Cbz-protected aminocyclopropanecarboxylic acid.
Caption: Synthetic workflow for Cbz-protected aminocyclopropanecarboxylic acid.
References
Application Notes and Protocols for the Incorporation of Z-ACPC-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural and conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, metabolic stability, and bioavailability. 1-Aminocyclopropane-1-carboxylic acid (ACPC) is a cyclopropyl-containing amino acid that, due to its rigid structure, can induce specific secondary structures in peptides. The N-terminally protected Z-ACPC-OH (N-Benzyloxycarbonyl-1-aminocyclopropane-1-carboxylic acid) is a key building block for introducing this moiety. The benzyloxycarbonyl (Z or Cbz) protecting group is stable under the basic conditions of Fmoc removal and the acidic conditions of final cleavage in a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, making it a valuable orthogonal protecting group.
These application notes provide a comprehensive guide to the incorporation of Z-ACPC-OH into peptides using SPPS, including detailed protocols for coupling, on-resin deprotection of the Z-group, and final cleavage.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
Direct quantitative data for the coupling efficiency of Z-ACPC-OH is not extensively available in the literature. However, as a sterically hindered amino acid, its reactivity can be compared to other challenging residues. The choice of coupling reagent is critical for achieving high incorporation efficiency. The following table summarizes representative coupling efficiencies for sterically hindered amino acids, which can serve as a benchmark for Z-ACPC-OH.[1]
| Coupling Reagent | Equivalents (AA/Reagent/Base) | Typical Time (h) | Coupling Efficiency (%) | Notes |
| DIC/HOBt | 3 / 3 / 6 (DIPEA) | 4 - 8 | 85 - 95 | Standard, cost-effective, but can be slow for hindered residues. |
| HBTU/HOBt | 3 / 2.9 / 6 (DIPEA) | 2 - 4 | 95 - 99 | Efficient and widely used for standard and challenging couplings. |
| HATU | 3 / 2.9 / 6 (DIPEA) | 1 - 2 | >99 | Highly reactive, recommended for very difficult couplings. |
| PyBOP | 3 / 3 / 6 (DIPEA) | 2 - 4 | 95 - 98 | Effective phosphonium-based reagent. |
Experimental Protocols
Protocol 1: Incorporation of Z-ACPC-OH into a Peptide Sequence via Manual SPPS (Fmoc/tBu Strategy)
This protocol outlines the manual coupling of Z-ACPC-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-ACPC-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (if using HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
-
Shaker
Procedure:
-
Resin Swelling and Preparation:
-
Place the peptide-resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Z-ACPC-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated Z-ACPC-OH solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of Z-ACPC-OH.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary. To do this, drain the reaction solution and repeat steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of Fmoc-deprotection and coupling of the subsequent amino acid in the peptide sequence.
-
Protocol 2: On-Resin Deprotection of the N-Terminal Z-Group by Catalytic Transfer Hydrogenation
This protocol is suitable for the removal of the Z-group while the peptide is still attached to the resin, allowing for further N-terminal modification. This method is preferable to standard catalytic hydrogenation with H₂ gas as it does not require specialized pressure equipment.
Materials:
-
Z-protected peptide-resin
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen donor (e.g., formic acid or 1,4-cyclohexadiene)
-
DMF
-
Methanol (MeOH)
-
DCM
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Preparation:
-
Wash the Z-protected peptide-resin with DCM (3x) and then with the reaction solvent (e.g., a mixture of DMF/MeOH).
-
-
Catalytic Transfer Hydrogenation:
-
Suspend the peptide-resin in a suitable solvent mixture (e.g., DMF/MeOH, 1:1).
-
Carefully add the palladium on carbon catalyst (10% Pd/C) to the resin suspension.
-
Add the hydrogen donor. If using formic acid, add 5-10 equivalents. If using 1,4-cyclohexadiene, a larger excess may be required.
-
Seal the reaction vessel and shake the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.
-
-
Post-Reaction Work-up:
-
Once the deprotection is complete, filter the resin to remove the reaction solution.
-
Wash the resin with DMF (3x) to remove the hydrogen donor and by-products.
-
To remove the palladium catalyst, wash the resin extensively with DMF, followed by a solvent mixture that can help dislodge the catalyst particles (e.g., DMF/DCM). Filtering through a pad of Celite can also be effective.[1]
-
The peptide-resin now has a free N-terminal amine and is ready for the next synthetic step or final cleavage.
-
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. The Z-group is stable under these conditions and will remain on the N-terminus of the cleaved peptide.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is thoroughly dried under vacuum.
-
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.
-
Mandatory Visualization
Experimental Workflow for Incorporating Z-ACPC-OH in SPPS
Caption: Workflow for Z-ACPC-OH incorporation in SPPS.
Signaling Pathway Involving an ACPC-containing Peptide
1-Aminocyclopropane-1-carboxylic acid (ACC) is a precursor to the plant hormone ethylene. A dipeptide of ACC (di-ACC) has been shown to elicit ethylene responses by being a substrate for ACC oxidase (ACO), which converts it to ethylene.[2][3][4] This signaling pathway is crucial for various developmental processes in plants.
Caption: Di-ACPC peptide in the ethylene signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]
- 4. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling of Cbz-ACPC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as N-benzyloxycarbonyl-1-aminocyclopentane-1-carboxylic acid (Cbz-ACPC-OH), into peptide sequences is a critical step in the development of novel therapeutics with constrained conformations and enhanced proteolytic stability. The rigid cyclic structure and the presence of a bulky protecting group on the alpha-amino group of Cbz-ACPC-OH present significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and potential epimerization.
These application notes provide a comprehensive overview of recommended coupling methods for Cbz-ACPC-OH, a comparison of common coupling reagents based on data from analogous sterically hindered systems, and detailed experimental protocols for both solution-phase and solid-phase peptide synthesis (SPPS). The information herein is intended to guide researchers in selecting the optimal conditions to efficiently incorporate this challenging amino acid into their target peptides.
Data Presentation: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amino Acids
Direct quantitative comparisons of coupling reagents specifically for Cbz-ACPC-OH are not extensively available in the literature. However, data from studies on other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib) and other cyclic β-amino acids, provide valuable insights into the most effective reagents. Phosphonium and uronium/aminium salt-based reagents consistently outperform carbodiimides (e.g., DCC, DIC) for these challenging couplings.
| Coupling Reagent | Reagent Type | Model System | Yield (%) | Reaction Time | Racemization | Key Observations & Citations |
| PyBOP | Phosphonium Salt | Various Hindered Systems | > 90% Conversion | 16 hours | Low | Effective for many challenging couplings and avoids guanidinylation side reactions.[1] |
| HATU | Aminium/Uronium Salt | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[2] |
| HBTU | Aminium/Uronium Salt | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | A widely used and effective coupling reagent. |
| COMU | Aminium/Uronium Salt | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | Safer alternative to HATU as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[2] |
| T3P® | Phosphonic Anhydride | Epimerization-prone substrates | High | Varies | Minimal | Excellent for substrates prone to epimerization with water-soluble byproducts.[2] |
| DIC/HOBt | Carbodiimide | General Use | Low to Moderate | Moderate | Moderate to High | Lower cost but generally less effective for highly hindered couplings compared to onium salts.[1] |
Note: The data presented in this table is synthesized from multiple sources and for various sterically hindered amino acids. Reaction conditions may vary between studies.
Recommended Coupling Methods for Cbz-ACPC-OH
Based on the available data for structurally similar amino acids, the recommended coupling reagents for Cbz-ACPC-OH are PyBOP and HATU . These reagents form highly reactive intermediates that facilitate efficient amide bond formation even with sterically demanding substrates.
Mechanism of Action: Phosphonium Salt (PyBOP) Activation
The fundamental role of a coupling reagent is to activate the carboxylic acid of the N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminus of the incoming amino acid or peptide chain.[2]
Caption: PyBOP-mediated activation of Cbz-ACPC-OH.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of Cbz-ACPC-OH using PyBOP and HATU in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Coupling of Cbz-ACPC-OH using PyBOP
Materials:
-
Cbz-ACPC-OH
-
Amino acid ester hydrochloride (or peptide with a free N-terminus)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-ACPC-OH (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the solution and stir for 5 minutes.
-
Add PyBOP (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Cbz-ACPC-OH using HATU
Materials:
-
Fmoc-protected resin with a deprotected N-terminal amine
-
Cbz-ACPC-OH
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-ACPC-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated Cbz-ACPC-OH solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, a longer reaction time or double coupling may be necessary.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
If the Kaiser test is positive, indicating an incomplete reaction, wash the resin with DMF and repeat the coupling step with a freshly prepared activated Cbz-ACPC-OH solution ("double coupling").
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in SPPS.
Troubleshooting and Considerations
-
Incomplete Coupling: For particularly difficult couplings involving Cbz-ACPC-OH, consider increasing the equivalents of the amino acid and coupling reagent, extending the reaction time, or performing a double coupling.
-
Racemization/Epimerization: While phosphonium and uronium/aminium reagents generally suppress racemization, it is crucial to avoid prolonged pre-activation times and excessive amounts of base. The use of additives like HOBt or OxymaPure with carbodiimide-based methods can also minimize epimerization.[1]
-
Guanidinylation: When using uronium/aminium reagents like HATU and HBTU, there is a potential for guanidinylation of the N-terminal amine as a side reaction. This can be minimized by pre-activating the carboxylic acid before adding it to the resin and avoiding a large excess of the coupling reagent. Phosphonium reagents like PyBOP do not cause this side reaction.[2]
-
Solvent Purity: The use of anhydrous solvents is critical for the efficiency of the coupling reaction, as water can hydrolyze the activated intermediates.
References
Application Notes and Protocols for the Use of 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic Acid (Z-Acpc-OH) in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid (Z-Acpc-OH) is a conformationally constrained non-proteinogenic amino acid. Its incorporation into peptide sequences can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. The cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles, providing a valuable tool for designing peptidomimetics with predictable and stable conformations. The benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino group is stable under the basic conditions typically used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS), making it a useful component in orthogonal protection strategies.
These application notes provide detailed protocols for the efficient incorporation of Z-Acpc-OH into peptide sequences using manual or automated SPPS, primarily within an Fmoc/tBu strategy.
Core Applications in SPPS
-
Induction of Turns and Helices: The rigid cyclopropane backbone helps to nucleate and stabilize β-turns and helical structures within a peptide sequence.
-
Increased Proteolytic Stability: The unnatural structure of the Acpc residue can hinder recognition by proteases, thereby increasing the in-vivo half-life of the peptide.
-
Conformational Locking: By restricting backbone flexibility, Z-Acpc-OH allows for the synthesis of peptides with more defined three-dimensional structures, which is crucial for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Recommended Coupling Conditions for Z-Acpc-OH
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide, Sieber Amide, or Wang resin | Compatible with Fmoc/tBu strategy and TFA cleavage. |
| Amino Acid (Z-Acpc-OH) | 3.0 - 5.0 equivalents | To drive the coupling reaction to completion, especially given the potential for steric hindrance. |
| Coupling Reagent | 2.9 - 4.9 equivalents | HBTU, HATU, or HCTU are generally effective for hindered amino acids. |
| Base | 6.0 - 10.0 equivalents | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Standard solvents for SPPS that provide good resin swelling and reagent solubility. |
| Reaction Time | 2 - 4 hours | Longer coupling times may be necessary due to the steric bulk of the cyclopropyl group. |
| Temperature | Room Temperature | Elevated temperatures are generally not required and may increase the risk of side reactions. |
Table 2: Z-Group Deprotection Methods and Compatibility
| Method | Reagents | Conditions | Compatibility with SPPS | Notes |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst | Atmospheric pressure, Room temp. to 60°C, 4-40 hours | On-resin (with compatible resin and side-chain protecting groups) or post-cleavage | Mildest method. Not compatible with peptides containing sulfur (Met, Cys) or other reducible groups. The catalyst must be thoroughly removed.[1] |
| Strong Acidolysis (Standard Cleavage) | Trifluoroacetic acid (TFA) | Concurrent with final peptide cleavage from the resin. | Yes | The Z-group is labile to strong acids like TFA, though potentially slower than tBu-based groups. Scavengers are required. |
| Strong Acidolysis (Harsher Conditions) | HBr in Acetic Acid | Room temperature, 1-2 hours | Not recommended for on-resin deprotection in Fmoc/tBu strategy. | Typically used in solution-phase or Boc-SPPS. Can cause side reactions. |
| Lewis Acid-Mediated Deprotection | AlCl₃ in HFIP | Room temperature, 2-16 hours | Post-cleavage | A milder, metal-free alternative to hydrogenolysis.[2] |
Experimental Protocols
Protocol 1: Manual Coupling of Z-Acpc-OH in Fmoc-SPPS
This protocol describes the manual coupling of Z-Acpc-OH onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Start with the peptide-resin following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid.
- Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
- Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.
2. Amino Acid Activation (Pre-activation):
- In a separate vessel, dissolve Z-Acpc-OH (3-5 eq. relative to resin loading) and a coupling reagent such as HBTU (2.9-4.9 eq.) in a minimal amount of DMF.
- Add DIPEA (6-10 eq.) to the activation solution.
- Allow the mixture to pre-activate for 2-5 minutes.
3. Coupling Reaction:
- Add the activated Z-Acpc-OH solution to the prepared resin.
- Agitate the mixture at room temperature for 2-4 hours.
4. Monitoring and Washing:
- After the coupling period, take a small sample of resin beads and perform a Kaiser test (or a chloranil test for secondary amines, though less relevant here) to check for the presence of free primary amines.
- A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated ("double coupling") with freshly prepared activated amino acid.
- Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and by-products.
Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Hydrogenolysis
This protocol is suitable for peptides that do not contain amino acids sensitive to hydrogenolysis (e.g., Met, Cys, Trp) and are attached to a resin stable to these conditions.
1. Resin Preparation:
- After the desired peptide sequence is assembled, wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min) and then with the reaction solvent (e.g., a mixture of DMF/DCM/MeOH).
2. Hydrogenolysis Reaction:
- Suspend the peptide-resin in a suitable solvent (e.g., DMF).
- Add a palladium catalyst, typically 10% Palladium on charcoal (Pd/C), at a catalytic amount (e.g., 0.1-0.2 eq. by weight relative to the resin).
- Securely seal the reaction vessel and carefully purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously.
- The reaction can be monitored by HPLC analysis of a small cleaved sample over time. Reaction times can vary from 4 to 40 hours.[1][3]
3. Post-Reaction Workup:
- Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
- Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst. This is a critical step to avoid contamination of the final peptide.[4]
- Wash the resin thoroughly with DMF and DCM to remove any soluble by-products.
- The peptide-resin now has a free N-terminal amine and is ready for the next coupling step or final cleavage.
Protocol 3: Final Cleavage and Z-Group Deprotection with TFA
This is the most common procedure in an Fmoc/tBu strategy, where the Z-group is removed simultaneously with the side-chain protecting groups and cleavage from the resin.
1. Resin Preparation:
- After completion of the peptide synthesis, wash the resin thoroughly with DCM (5 x 1 min) to remove DMF and then dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Reaction:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For simpler peptides without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may suffice.
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-4 hours. The Z-group cleavage might require a longer time than standard tBu-based groups.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the TFA filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA.
- Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
- Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the incorporation of Z-Acpc-OH in SPPS.
Caption: Decision tree for Z-group deprotection strategy.
References
Applications of Z-ACPC-OH in the Synthesis of Constrained Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides have emerged as a pivotal class of molecules in drug discovery and chemical biology. By restricting the conformational flexibility of a peptide backbone, researchers can enhance proteolytic stability, increase receptor affinity and selectivity, and improve pharmacokinetic properties. One effective strategy to induce such constraints is the incorporation of cyclic non-natural amino acids. Z-ACPC-OH, or N-benzyloxycarbonyl-2-aminocyclopentanecarboxylic acid, is a valuable building block for this purpose. The cyclopentane ring of ACPC introduces a significant conformational bias, predisposing the peptide to adopt specific secondary structures, such as β-turns and helices. The benzyloxycarbonyl (Z) protecting group on the α-amine makes this amino acid particularly suitable for solution-phase peptide synthesis and certain solid-phase peptide synthesis (SPPS) strategies, notably those employing Boc chemistry.
These application notes provide a comprehensive overview of the use of Z-ACPC-OH in synthesizing constrained peptides, including detailed experimental protocols and data presentation.
Key Advantages of Incorporating ACPC in Peptides
-
Induction of Stable Secondary Structures: The rigid cyclopentane ring of ACPC restricts the peptide backbone's rotation, promoting the formation of well-defined secondary structures like helices and turns.
-
Enhanced Proteolytic Stability: The non-natural structure of ACPC can hinder recognition by proteases, leading to a longer in-vivo half-life of the peptide.
-
Improved Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
-
Increased Specificity: A more rigid peptide conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
Data Presentation
Table 1: Physicochemical Properties of Z-ACPC-OH
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents |
| Chirality | Available as different stereoisomers (e.g., (1R,2S), (1S,2R)) |
Table 2: Comparison of Coupling Reagents for Z-ACPC-OH in SPPS
| Coupling Reagent | Additive | Base | Typical Coupling Time | Notes |
| HBTU | HOBt | DIPEA | 1-2 hours | Efficient and commonly used. Pre-activation is recommended. |
| HATU | HOAt | DIPEA/Collidine | 1-2 hours | Recommended for sterically hindered couplings. |
| DIC | HOBt/OxymaPure | - | 2-4 hours | Cost-effective; formation of DCU byproduct in solution phase. |
| PyBOP | - | DIPEA | 1-2 hours | Good for hindered couplings; avoids HOBt. |
Experimental Protocols
Protocol 1: Incorporation of Z-ACPC-OH in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing Z-ACPC-OH on a 0.1 mmol scale using Fmoc/tBu chemistry. It is assumed that the Z-group will be retained in the final peptide or removed during the final cleavage step if a Boc-SPPS strategy is not being used.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Z-ACPC-OH
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU)
-
Additive (e.g., HOBt)
-
Base (e.g., DIPEA)
-
DMF (Peptide synthesis grade)
-
DCM (ACS grade)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for the preceding amino acid):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free amine (a positive test will be blue).
-
-
Coupling of Z-ACPC-OH:
-
Pre-activation: In a separate vial, dissolve Z-ACPC-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution.
-
-
Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test will be yellow/colorless). If the test is positive, a second coupling may be necessary.
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent Fmoc-protected amino acids in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Characterization of ACPC-Containing Peptides by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified, lyophilized ACPC-containing peptide
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Methanol or trifluoroethanol (TFE) as a co-solvent if needed to promote secondary structure
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the desired buffer. A typical concentration is 100 µM.
-
Prepare a matched buffer blank solution without the peptide.
-
-
CD Spectrum Acquisition:
-
Acquire a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).
-
Rinse the cuvette thoroughly.
-
Acquire the CD spectrum of the peptide solution using the same instrument settings.
-
-
Data Processing:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × l × n) where:
-
θ_obs is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues in the peptide
-
-
-
Data Interpretation:
-
Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure.
-
α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship in Constrained Peptide Design
Application Notes and Protocols: Cbz-1-aminocyclopropane-1-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-1-aminocyclopropane-1-carboxylic acid, also known as N-Carboxybenzyl-1-aminocyclopropane-1-carboxylic acid (Cbz-ACC), is a conformationally constrained amino acid analogue that has garnered significant interest in medicinal chemistry. The rigid cyclopropane backbone locks the dihedral angles of the peptide chain, making it a valuable tool for designing peptidomimetics with improved metabolic stability and receptor selectivity.[1][2] Furthermore, the parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), is a known ligand at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications for its derivatives in neuroscience.[3][4][5] The Cbz protecting group facilitates its use in standard peptide synthesis.[]
These application notes provide an overview of the key applications of Cbz-1-aminocyclopropane-1-carboxylic acid, along with relevant protocols for its synthesis and biological evaluation.
Key Applications in Medicinal Chemistry
-
Peptidomimetic Design: The primary application of Cbz-ACC is as a building block in the synthesis of peptidomimetics.[1][7] Its rigid structure helps to constrain the peptide backbone into specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This conformational restriction can also protect the peptide from proteolytic degradation, thereby improving its pharmacokinetic profile.
-
NMDA Receptor Modulation: The unprotected form, ACC, is a partial agonist at the glycine-binding site of the NMDA receptor.[5][8][9] While the Cbz-protected form is not expected to be active itself, it serves as a crucial intermediate for the synthesis of more complex derivatives that can be deprotected to target the NMDA receptor. These derivatives are being explored for their potential in treating neurological disorders.[3][4]
-
Enzyme Inhibitors: The constrained cyclic structure of ACC can be exploited to design enzyme inhibitors. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit various enzymes. Cbz-ACC can be used as a scaffold to develop inhibitors with high specificity.
Quantitative Data Summary
The following table summarizes the available quantitative data for 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives at the NMDA receptor. Data for the Cbz-protected form is limited, as it is primarily a synthetic intermediate.
| Compound | Target | Assay Type | Value | Reference |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | NMDA Receptor (Glycine Site) | Agonist Activity (low glutamate) | EC50: 0.7-0.9 μM | [9] |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | NMDA Receptor (Glycine Site) | Antagonist Activity (high glutamate) | EC50: 81.6 nM | [9] |
| (E)-2-Phenyl-1-aminocyclopropane-1-carboxylic acid | Glutamate Receptors | [3H]-glycine binding displacement | Shallow displacement | [3] |
| (Z)-2-Methyl-1-aminocyclopropane-1-carboxylic acid | Glutamate Receptors | [3H]-glycine binding displacement | Shallow displacement | [3] |
Experimental Protocols
Protocol 1: Synthesis of Cbz-1-aminocyclopropane-1-carboxylic acid
This protocol is adapted from general methods for the N-protection of amino acids.
Materials:
-
1-aminocyclopropane-1-carboxylic acid (ACC)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-aminocyclopropane-1-carboxylic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of benzyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1N HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield Cbz-1-aminocyclopropane-1-carboxylic acid as a solid.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.
Protocol 2: Incorporation of Cbz-ACC into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Cbz-ACC onto a resin-bound peptide using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin)
-
Cbz-1-aminocyclopropane-1-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate Cbz-1-aminocyclopropane-1-carboxylic acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.
-
Add the activated Cbz-ACC solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
Proceed with the next amino acid coupling or cleave the peptide from the resin.
-
For cleavage, treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Purify the peptide by reverse-phase HPLC.
Protocol 3: NMDA Receptor Binding Assay ([³H]-MK-801 Binding)
This protocol is a general method to assess the activity of compounds at the NMDA receptor complex.[4]
Materials:
-
Rat brain cortical membranes
-
[³H]-MK-801 (radioligand)
-
Glutamate
-
Glycine
-
Test compound (deprotected ACC derivative)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes (100-200 µg protein) with [³H]-MK-801 (e.g., 5 nM) in Tris-HCl buffer.
-
Add glutamate (10 µM) and glycine (10 µM) to the incubation mixture to stimulate [³H]-MK-801 binding.
-
Add varying concentrations of the test compound.
-
Incubate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve.
Visualizations
Caption: Synthetic workflow for Cbz-ACC and its application.
Caption: Modulation of NMDA receptor signaling by ACC derivatives.
Caption: Logical workflow for drug discovery using Cbz-ACC.
References
- 1. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The constrained amino acid beta-Acc confers potency and selectivity to integrin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Development of Peptide Mimetics with Z-ACPC-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer several advantages over their peptide counterparts, including enhanced metabolic stability, improved oral bioavailability, and better target specificity. The incorporation of conformationally constrained amino acids is a key strategy in the design of peptidomimetics to reduce flexibility and lock the molecule into a bioactive conformation. 2-Aminocyclopentanecarboxylic acid (ACPC) is a valuable building block for this purpose, as its cyclic nature imparts significant conformational rigidity to the peptide backbone.
The benzyloxycarbonyl (Z) protecting group is a well-established Nα-protecting group in peptide synthesis, particularly in solution-phase approaches, and can also be utilized in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the development of peptide mimetics incorporating Z-ACPC-OH, a building block that combines the conformational constraint of ACPC with the utility of the Z-group for strategic peptide synthesis. While specific examples of peptide mimetics incorporating Z-ACPC-OH are not extensively documented in publicly available literature, the following protocols and application notes are based on established synthetic methodologies for similar Z-protected and conformationally constrained amino acids.
Data Presentation
Quantitative data is crucial for evaluating the efficacy and characterizing the properties of newly synthesized peptide mimetics. Below are template tables that should be used to summarize key quantitative data.
Table 1: Physicochemical and Analytical Data for Z-ACPC-OH Peptide Mimetics
| Compound ID | Sequence/Structure | Molecular Weight (Da) | Purity (%) by RP-HPLC | Retention Time (min) | Mass Spectrum (m/z) [M+H]⁺ |
| Example-001 | [Insert Sequence] | [Calculate] | [Determine Experimentally] | [Determine Experimentally] | [Determine Experimentally] |
| Example-002 | [Insert Sequence] | [Calculate] | [Determine Experimentally] | [Determine Experimentally] | [Determine Experimentally] |
Table 2: In Vitro Biological Activity Data
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Kᵢ (nM) | Fold Selectivity vs. Off-Target |
| Example-001 | [e.g., GPCR-X] | [e.g., Radioligand Binding] | [Determine Experimentally] | [Determine Experimentally] | [Calculate] |
| Example-002 | [e.g., Protease-Y] | [e.g., FRET-based] | [Determine Experimentally] | [Determine Experimentally] | [Calculate] |
Experimental Protocols
Protocol 1: Synthesis of Z-ACPC-OH Building Block
This protocol outlines a potential synthetic route to Z-ACPC-OH from commercially available starting materials, based on established procedures for the synthesis of ACPC stereoisomers and N-protection.
Materials:
-
(1S,2S)-2-Aminocyclopentanecarboxylic acid (or other desired stereoisomer)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (1S,2S)-2-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise while stirring.
-
Protection Reaction: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Z-(1S,2S)-ACPC-OH by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Incorporation of Z-ACPC-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Z-ACPC-OH into a peptide sequence using a standard Fmoc/tBu strategy on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Z-ACPC-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Z-ACPC-OH:
-
In a separate vial, dissolve Z-ACPC-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Z-ACPC-OH solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test or a small-scale cleavage and LC-MS analysis.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol 3: In Vitro Target Binding Assay (Hypothetical Example)
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of a Z-ACPC-OH containing peptide mimetic for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Z-ACPC-OH peptide mimetic (test compound)
-
Non-labeled known antagonist (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the Z-ACPC-OH peptide mimetic.
-
Total and Non-specific Binding: Include wells with only radiolabeled ligand (total binding) and wells with radiolabeled ligand and a high concentration of a known non-labeled antagonist (non-specific binding).
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of a Z-ACPC-OH peptide mimetic acting as a GPCR antagonist.
Experimental Workflow Diagram
Caption: General experimental workflow for the development and evaluation of Z-ACPC-OH peptide mimetics.
Application Notes & Protocols: Enzymatic Reactions of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Derivatives
Introduction
1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene.[1][2] The regulation of ACC levels is crucial for controlling plant growth, development, fruit ripening, and stress responses.[1][3] Enzymatic reactions involving ACC and its derivatives are central to this regulation. The key enzymes in this metabolic nexus are ACC synthase (ACS), which produces ACC; ACC oxidase (ACO), which converts ACC to ethylene; and ACC deaminase (ACCD), a microbial enzyme that breaks down ACC.[1][4] Understanding these enzymes and their reactions is vital for researchers in plant science, agriculture, and for professionals in drug development seeking to modulate metabolic pathways. These notes provide detailed protocols and data for studying these key enzymatic reactions.
ACC Synthase (ACS): The Rate-Limiting Step in Ethylene Biosynthesis
Application Note: ACC synthase (ACS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC.[3][5] This reaction is widely considered the rate-limiting and committed step in ethylene biosynthesis in plants.[2][5] Consequently, ACS is a primary target for the chemical inhibition of ethylene production. Various compounds, including the well-known inhibitor aminoethoxyvinylglycine (AVG), target ACS to control processes like fruit ripening and senescence.[5][6][7] Recently, novel inhibitors with different mechanisms of action, such as uncompetitive inhibitors, have been identified through chemical screening, offering new tools for research and potential agrochemical applications.[6]
Ethylene Biosynthesis Pathway
Caption: The ethylene biosynthesis pathway, highlighting the roles of ACC Synthase (ACS) and ACC Oxidase (ACO).
Quantitative Data: ACC Synthase Inhibition
This table summarizes the kinetic parameters for inhibitors of ACC synthase, providing a basis for comparative studies.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | Source |
| Aminoethoxyvinylglycine (AVG) | Recombinant ACS5 | Competitive | 15 ± 3.5 | [6] |
| Compound 7303 (Quinazolinone) | Recombinant ACS5 | Uncompetitive | 23.5 ± 1.5 | [6] |
| Aminoethoxyvinylglycine (AVG) | Tomato Fruit Enzyme | Competitive | 0.2 µM | [7] |
Protocol 1: In Vitro ACC Synthase (ACS) Activity Assay
This protocol is adapted from methodologies used to characterize ACS activity and its inhibitors.[6][7][8] The assay measures the production of ACC from the substrate SAM.
A. Materials and Reagents
-
Purified recombinant ACS enzyme (e.g., ACS5) or partially purified plant extract.[6][8]
-
S-adenosylmethionine (SAM) stock solution (e.g., 10 mM).
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 1 mM).
-
EPPS buffer (or similar, pH 8.5).
-
Test inhibitors (e.g., AVG, dissolved in an appropriate solvent).
-
20 ml glass gas chromatography (GC) vials with crimp caps.
-
Reagents for ACC quantification (see Lizada & Yang, 1979 method, as described in[9]).
B. Procedure
-
Prepare the reaction mixture in a 20 ml GC vial. For a final volume of 100 µl, combine:
-
50 µl of 2x EPPS buffer (pH 8.5) containing 4 µM PLP.
-
1 µg of purified recombinant ACS5 protein.[6]
-
Desired concentration of the test inhibitor or solvent control.
-
Deionized water to bring the volume to 90 µl.
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µl of SAM solution (final concentration range: 1-100 µM, depending on the experiment, e.g., for Km determination).[6][7]
-
Seal the vials and incubate at 25°C for 30 minutes.[6]
-
Terminate the reaction by adding a stopping reagent (e.g., HgCl2) or by flash freezing in liquid nitrogen.
-
Quantify the amount of ACC produced. This can be done by converting ACC to ethylene chemically and measuring the ethylene via gas chromatography.[7]
-
Define one unit of activity as 1 µmol of ACC produced per µg of enzyme per unit of time (e.g., 30 minutes).[6]
C. For Kinetic Analysis
-
Km Determination : Vary the concentration of SAM while keeping the enzyme concentration constant.
-
Inhibitor Analysis (Ki) : Perform the assay with varying concentrations of SAM in the presence of fixed concentrations of the inhibitor. Plot the data using Lineweaver-Burk plots to determine the type of inhibition and the Ki value.[6]
ACC Oxidase (ACO): The Final Step to Ethylene
Application Note: ACC oxidase (ACO) is a non-heme iron enzyme belonging to the 2-oxoglutarate-dependent dioxygenase superfamily.[2][10] It catalyzes the final step in ethylene biosynthesis: the oxygen-dependent conversion of ACC to ethylene, carbon dioxide, and cyanide.[1][10] The reaction requires Fe(II) as a metal cofactor and ascorbate and bicarbonate as activators.[10][11] Unlike ACS, ACO was for a long time not considered the primary rate-limiting step, but increasing evidence shows it plays a crucial regulatory role in specific tissues and developmental processes.[1][3] The discovery that clinical drugs like pyrazinamide (PZA) can be converted in plants to pyrazinecarboxylic acid (POA), which directly inhibits ACO by binding to its active site, has opened new avenues for controlling ethylene production.[12]
Quantitative Data: Kinetic Properties of ACC Oxidase Isoforms
Different ACO isoforms exhibit distinct kinetic properties, suggesting specialized roles within the plant. The following data is from Arabidopsis thaliana isoforms.[9]
| Enzyme Isoform | Km for ACC (µM) | Vmax (nmol ethylene/nmol ACO) | Source |
| ACO1 | 33.33 ± 14.82 | 4.67 ± 0.26 | [9] |
Protocol 2: In Vitro ACC Oxidase (ACO) Activity Assay
This protocol allows for the measurement of ethylene produced by recombinant ACO and is suitable for kinetic studies and inhibitor screening.[9][11][13][14]
A. Materials and Reagents
-
MOPS buffer (50 mM, pH 7.2).
-
L-ascorbic acid (Ascorbate).
-
Sodium bicarbonate (NaHCO3).
-
Ferrous sulfate (FeSO4).
-
Dithiothreitol (DTT).
-
Glycerol.
-
ACC stock solution.
-
4-5 ml airtight GC vials with septa.
-
Gas-tight syringe.
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
B. Procedure
-
Prepare a fresh activity buffer containing: 50 mM MOPS (pH 7.2), 5 mM ascorbic acid, 20 mM NaHCO3, 10% glycerol (v/v), and 0.1 mM DTT.[9][13]
-
Add the activity buffer to a 4 ml airtight GC vial.
-
Add FeSO4 to a final concentration of 20 µM.[11]
-
Add the desired concentration of ACC substrate (e.g., for kinetic assays, vary from 0 to 200 µM).
-
Seal the vials immediately.
-
Initiate the reaction by injecting a known amount of purified ACO enzyme (e.g., 5 µg) through the septum.[9][13]
-
Incubate the vials at 30°C for 60 minutes with gentle shaking.[13][14]
-
To measure ethylene production, withdraw 1 ml of the headspace from the vial using a gas-tight syringe.
-
Inject the headspace sample into the GC for ethylene quantification.
-
Calculate enzyme activity based on the amount of ethylene produced over time.
ACC Deaminase (ACCD): A Microbial Tool for Plant Stress Mitigation
Application Note: ACC deaminase (ACCD) is a pyridoxal phosphate (PLP)-dependent enzyme found in a wide range of soil bacteria and fungi.[4][15] This enzyme hydrolyzes ACC into α-ketobutyrate and ammonia, which the microorganism can then use as sources of nitrogen and carbon.[15][16] By sequestering and degrading ACC exuded from plant roots, these microbes effectively lower the ACC concentration within the plant, thereby reducing the production of "stress ethylene," which can be inhibitory to growth.[4][17][18] This mechanism is a cornerstone of how many plant growth-promoting rhizobacteria (PGPR) enhance plant resilience to various abiotic stresses like drought, salinity, and flooding.[16][17][19]
Mechanism of Plant Growth Promotion by ACC Deaminase
Caption: How ACC deaminase-producing bacteria lower plant stress ethylene levels, promoting growth.
Quantitative Data: Properties of Bacterial ACC Deaminases
The characteristics of ACC deaminase can vary between different microbial species.
| Microbial Source | Optimal pH | Optimal Temp. (°C) | Km for ACC (mM) | Source |
| Various microorganisms | 8.0 - 8.5 | - | 1.5 - 6.0 | [4][15] |
| P. putida GR12-2 | ~8.5 | 30 | - | [4][15] |
Protocol 3: ACC Deaminase (ACCD) Activity Assay
This protocol measures ACCD activity by quantifying the amount of α-ketobutyrate produced, based on the method by Honma and Shimomura.[15][20][21][22]
A. Materials and Reagents
-
Bacterial culture grown in a medium inducing ACCD expression (e.g., minimal medium with ACC as the sole nitrogen source).[20][21]
-
Tris-HCl buffer (0.1 M, pH 7.6).
-
Tris-HCl buffer (0.1 M, pH 8.5).
-
Toluene.
-
ACC solution (0.5 M).
-
Hydrochloric acid (HCl, 0.56 N).
-
2,4-dinitrophenylhydrazine (DNPH) reagent (0.2% in 2 N HCl).
-
Sodium hydroxide (NaOH, 2 N).
-
α-ketobutyrate for standard curve.
-
Spectrophotometer.
B. Procedure
-
Cell Preparation :
-
Grow bacterial cells to the late-log or stationary phase.[20] Induce ACCD expression by growing cells in a minimal medium supplemented with ACC (e.g., 3-5 mM) for 24-36 hours.[20][21]
-
Harvest cells by centrifugation (e.g., 8,000 x g for 10 min).[23]
-
Wash the cell pellet twice with 0.1 M Tris-HCl (pH 7.6).[21]
-
Resuspend the final pellet in 600 µl of 0.1 M Tris-HCl (pH 8.5).[21]
-
-
Cell Lysis & Reaction :
-
Add 30 µl of toluene to the 600 µl cell suspension and vortex vigorously for 30 seconds to permeabilize the cells.[21]
-
In a microcentrifuge tube, mix 200 µl of the toluenized cell suspension with 20 µl of 0.5 M ACC.[21] For a negative control, add 20 µl of buffer instead of ACC.
-
Incubate the reaction at 30°C for 15-30 minutes.[21]
-
-
Quantification of α-ketobutyrate :
-
Stop the reaction by adding 1.0 ml of 0.56 N HCl. Vortex.[21]
-
Centrifuge at 16,000 x g for 5 minutes to pellet cell debris.[21]
-
Transfer 1.0 ml of the supernatant to a new test tube.
-
Add 1.0 ml of the DNPH reagent, vortex, and incubate at 30°C for 30 minutes. This creates a colored hydrazone derivative.
-
Add 2.0 ml of 2 N NaOH to develop the color and vortex.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Standard Curve and Calculation :
-
Prepare a standard curve using known concentrations of α-ketobutyrate (0.1 to 1.0 µmol).[22]
-
Calculate the amount of α-ketobutyrate produced in your samples by comparing their absorbance to the standard curve.
-
Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay).[20]
-
Express ACCD activity as µmol of α-ketobutyrate produced per mg of protein per hour.
-
References
- 1. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 2. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance | MDPI [mdpi.com]
- 3. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants [frontiersin.org]
- 5. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 6. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazinamide and derivatives block ethylene biosynthesis by inhibiting ACC oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]
- 14. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of ACC deaminase producing bacteria for abiotic stress management and sustainable agriculture production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scite.ai [scite.ai]
- 20. ACC deaminase activity [bio-protocol.org]
- 21. Isolation and characterization of ACC Deaminase Producing Endophytic Bacillus mojavensis PRN2 from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ibbj.org [ibbj.org]
- 23. scribd.com [scribd.com]
Application Notes and Protocols for Cbz Deprotection of Cyclopropyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclopropyl amino acids into peptides and other bioactive molecules is a valuable strategy in drug discovery for introducing conformational constraints, enhancing metabolic stability, and improving biological activity.[1][2][3] The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino functionality of these valuable building blocks due to its general stability and versatile removal options.[4][5] However, the selection of the appropriate Cbz deprotection method is critical to ensure high yields and, most importantly, to preserve the integrity of the cyclopropane ring, which can be susceptible to cleavage under certain conditions.[6][7]
This document provides a comprehensive overview of common Cbz deprotection methods applicable to cyclopropyl amino acids, presenting comparative data and detailed experimental protocols to guide researchers in choosing the optimal strategy for their specific needs.
Overview of Cbz Deprotection Methods
The primary methods for the removal of the Cbz group from cyclopropyl amino acids include catalytic hydrogenolysis, acid-mediated cleavage, and Lewis acid-mediated methods. The choice of method is dictated by the overall functionality of the molecule, the presence of other protecting groups, and the inherent stability of the cyclopropane ring within the specific substrate.
Data Presentation: Comparison of Cbz Deprotection Methods for Cyclopropyl Amino Acids
The following table summarizes various methods for Cbz deprotection, with a focus on their application to cyclopropyl amino acids. It is important to note that yields and reaction times can be highly substrate-dependent.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Considerations & Potential Side Reactions |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95%[8] | Generally clean and high-yielding. Orthogonal to Boc and Fmoc groups.[4] Catalyst poisoning can occur with sulfur-containing substrates. |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, in MeOH | 1-4 hours | 90-98% | Avoids the use of hydrogen gas. Formic acid can also be used as a hydrogen donor.[8] |
| Sodium borohydride (NaBH₄), 10% Pd/C, in MeOH | 10-30 minutes | 93-98%[9] | Very rapid reaction. Caution: Some cyclopropanation products are reported to be susceptible to ring opening with NaBH₄.[6][7] | |
| Acid-Mediated Cleavage | HBr in Acetic Acid (HBr/AcOH) | 1-4 hours | Variable (70-90%)[8] | Effective but harsh conditions may lead to cyclopropane ring opening or other side reactions.[4] Not orthogonal to acid-labile groups like Boc. |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-4 hours | Variable (70-90%)[8] | Milder than HBr/AcOH but can still affect acid-sensitive groups. | |
| Lewis Acid-Mediated Cleavage | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90%[10][11][12] | Mild conditions and good functional group tolerance. Orthogonal to Fmoc and Benzyl (Bn) groups.[10] |
| Trimethylsilyl iodide (TMSI) | Variable | Variable | Can be effective for substrates sensitive to other methods, but the generation of benzyl iodide can lead to side reactions.[13] |
Experimental Protocols
The following are detailed protocols for the key Cbz deprotection methods. It is recommended to perform small-scale test reactions to optimize conditions for a specific cyclopropyl amino acid derivative.
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This is the most common and often cleanest method for Cbz deprotection.
Materials:
-
Cbz-protected cyclopropyl amino acid
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This method is a convenient alternative to using hydrogen gas.
Materials:
-
Cbz-protected cyclopropyl amino acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
To a stirred suspension of the Cbz-protected amino acid (1.0 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under an inert atmosphere.
-
Stir the resulting reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
After completion of the reaction, remove the catalyst by filtration through a Celite® pad.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the combined organic filtrate under reduced pressure to afford the desired amino derivative.
Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid
This method is useful when the substrate contains functionalities sensitive to reduction but should be used with caution due to the potential for cyclopropane ring cleavage.
Materials:
-
Cbz-protected cyclopropyl amino acid
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected amino acid in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated hydrobromide salt of the amine by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 4: Lewis Acid-Mediated Deprotection using AlCl₃ and HFIP
This mild method offers good functional group tolerance and is a safer alternative to methods requiring pyrophoric reagents.[10]
Materials:
-
Cbz-protected cyclopropyl amino acid
-
Aluminum trichloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature. The mixture may be a suspension.[10]
-
Stir the reaction at room temperature for 2 to 16 hours, monitoring its progress by TLC or LC-MS.[10]
-
Once the reaction is complete, dilute the mixture with DCM.[10]
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[10]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected amine.[10]
Visualizations
General Cbz Deprotection Pathway
Caption: Overview of Cbz deprotection pathways for cyclopropyl amino acids.
Experimental Workflow for Catalytic Hydrogenolysis
Caption: A typical experimental workflow for Cbz deprotection via catalytic hydrogenolysis.
Decision Tree for Method Selection
Caption: A decision tree to aid in the selection of an appropriate Cbz deprotection method.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-ACPC-OH as a Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Constrained Peptides with Z-ACPC-OH
In the quest for novel therapeutics, peptidomimetics have emerged as a promising class of molecules that bridge the gap between small molecules and large biologics. These compounds are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in the design of potent and selective peptidomimetics is the incorporation of constrained amino acids.
Z-ACPC-OH (N-benzyloxycarbonyl-1-aminocyclopropanecarboxylic acid) is a valuable building block in this endeavor. The cyclopropyl ring of the 1-aminocyclopropanecarboxylic acid (ACPC) moiety introduces a significant conformational constraint on the peptide backbone. This rigidity can pre-organize the peptide into a specific bioactive conformation, often inducing a γ-turn, which can lead to enhanced binding affinity and selectivity for its biological target.[1] Furthermore, the constrained nature of the ACPC residue can increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the resulting therapeutic.[2]
The benzyloxycarbonyl (Z or Cbz) group serves as a robust N-terminal protecting group, well-suited for both solution-phase and solid-phase peptide synthesis (SPPS). Its stability under various conditions and well-established deprotection methods make Z-ACPC-OH a versatile tool for the synthesis of novel peptide-based drug candidates.[3][4]
These application notes provide a comprehensive guide to utilizing Z-ACPC-OH in the design and synthesis of novel therapeutics, covering experimental protocols, quantitative data on the biological activity of ACPC-containing peptides, and visualization of relevant signaling pathways.
Physicochemical Properties of ACPC Amino Acid Derivatives
The choice of protecting group for the α-amino group of 1-aminocyclopropanecarboxylic acid (ACPC) is critical for its successful incorporation into peptide chains. The table below summarizes the key physicochemical properties of the unprotected amino acid and its commonly used protected derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Features |
| H-ACPC-OH | 22059-21-8 | C₄H₇NO₂ | 101.10 | White solid | The core constrained amino acid. |
| Z-ACPC-OH | Not available | C₁₂H₁₃NO₄ | 235.24 | White to off-white solid | Z-group provides stability and is removable by hydrogenolysis or strong acid. |
| Boc-ACPC-OH | 88950-64-5 | C₉H₁₅NO₄ | 201.22 | White solid | Boc-group is acid-labile, suitable for Boc-SPPS. |
| Fmoc-ACPC-OH | 126705-22-4 | C₁₉H₁₇NO₄ | 323.34 | White to off-white powder | Fmoc-group is base-labile, ideal for Fmoc-SPPS. |
Biological Applications and Quantitative Data of ACPC-Containing Peptides
The incorporation of ACPC into peptide sequences has been shown to modulate their biological activity across various therapeutic areas. The conformational constraint imposed by the cyclopropyl ring can lead to enhanced potency and selectivity.
Neurological Disorders: NMDA Receptor Modulation
1-aminocyclopropanecarboxylic acid (ACPC) has been investigated for its effects on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5] Studies in animal models have demonstrated the procognitive effects of ACPC, suggesting its potential in treating cognitive deficits associated with neurological and psychiatric disorders.[5][6]
| Compound/Peptide | Target | Assay/Model | Result | Reference(s) |
| ACPC | NMDA Receptor | Novel Object Recognition (NOR) test in rats (PCP- and KET-induced amnesia) | Prevented amnesia at 200-400 mg/kg | [5][6] |
| ACPC | NMDA Receptor | Attentional Set-Shifting Test (ASST) in naive rats | Enhanced cognitive flexibility at 400 mg/kg | [5][6] |
| ACPC | NMDA Receptor | Prepulse Inhibition (PPI) test in rats | No significant effect | [5][6] |
Oncology: Anticancer Peptides (ACPs)
| Peptide | Cancer Cell Line(s) | IC50 Value | Key Modification(s) | Reference(s) |
| Modified A6c-Gly-Tic/Oic | 12 different cancer cell lines | < 7.5 µM | Incorporation of non-natural amino acids including 1-aminocyclohexane carboxylic acid (A6c) | [7] |
| O-glycosylated Buforin IIb | MX-1 and MCF-7 (breast cancer) | < 8 µM | O-glycosylation | [7] |
| Brevinin-2DYd | A549 (lung cancer) | 2.975 µM | Not specified | [9] |
| Ranatuerin-2Lb | A549 (lung cancer) | 15.32 µM | Not specified | [9] |
Infectious Diseases: Antimicrobial Peptides (AMPs)
The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The incorporation of constrained amino acids like ACPC into antimicrobial peptides can enhance their stability and lytic activity against pathogens.[10][11] The structural rigidity can promote the adoption of an amphipathic conformation, which is often crucial for disrupting bacterial membranes.
| Peptide Class | Target Pathogen(s) | Mechanism of Action | Potential Advantage of ACPC Incorporation | Reference(s) |
| Cationic AMPs | Gram-positive and Gram-negative bacteria | Membrane disruption | Enhanced stability and amphipathic structure | [10][12] |
| Defensins | Bacteria, fungi, viruses | Membrane permeabilization, immunomodulation | Increased proteolytic resistance | [12] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of Z-ACPC-OH into a peptide sequence using solid-phase peptide synthesis (SPPS) and subsequent deprotection of the Z-group.
Protocol for Incorporation of Z-ACPC-OH in Fmoc-Based SPPS
This protocol outlines the manual coupling of Z-ACPC-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Z-ACPC-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Reaction vessel for SPPS
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
-
Activation of Z-ACPC-OH:
-
In a separate vial, dissolve Z-ACPC-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated Z-ACPC-OH solution to the deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Protocol for Z-Group Deprotection by Catalytic Hydrogenation
This method is a mild and efficient way to remove the Z (Cbz) protecting group.
Materials:
-
Z-protected peptide-resin or purified Z-protected peptide
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Hydrogen source (H₂ gas balloon or hydrogen generator)
-
Solvent: Methanol (MeOH), DMF, or a mixture
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Preparation:
-
If using peptide-resin, suspend it in a suitable solvent (e.g., DMF/MeOH mixture).
-
If using a purified peptide, dissolve it in an appropriate solvent.
-
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 10-50% by weight relative to the peptide) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3 times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the deprotection by TLC or HPLC until the starting material is consumed (typically 1-16 hours).
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
-
Protocol for Z-Group Deprotection with HBr in Acetic Acid
This is a stronger, acid-based method for Z-group cleavage.
Materials:
-
Z-protected peptide
-
33% HBr in acetic acid
-
Scavengers (e.g., anisole)
-
Dry diethyl ether (for precipitation)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid in a dry reaction flask. Add a scavenger like anisole to trap the benzyl cations generated.
-
Cleavage: Cool the solution in an ice bath and add the 33% HBr in acetic acid solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Precipitation: Add the reaction mixture to a large volume of cold, dry diethyl ether to precipitate the peptide hydrobromide salt.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the mechanism of action of novel therapeutics is paramount. The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the application of Z-ACPC-OH.
Simplified NMDA Receptor Signaling Pathway
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity. Its modulation by ACPC-containing peptides can have significant therapeutic implications.
Caption: Modulation of NMDA receptor signaling by an ACPC-containing peptide.
General G-Protein Coupled Receptor (GPCR) Signaling Cascade
Many peptide therapeutics exert their effects by targeting GPCRs. Constrained peptides containing Z-ACPC-OH can be designed as potent and selective GPCR ligands.
References
- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-CaMP: a tool for anti-cancer and antimicrobial peptide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From antimicrobial to anticancer peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptides: Definition and Use Against Microbes - Video | Study.com [study.com]
- 12. cpcscientific.com [cpcscientific.com]
Troubleshooting & Optimization
Technical Support Center: 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid (Z-Acpc-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (CAS No. 84677-06-5), also known as Z-Acpc-OH, is a synthetic amino acid derivative. The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for the amine functionality. This non-polar protecting group, combined with the rigid cyclopropane ring, can lead to poor solubility in aqueous solutions and some organic solvents, posing challenges during experimental procedures such as peptide synthesis, purification, and in vitro assays.
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of Z-Acpc-OH is influenced by several factors:
-
The Benzyloxycarbonyl (Z) Group: This large, aromatic group is hydrophobic and significantly reduces aqueous solubility.
-
The Cyclopropane Ring: The rigid, non-polar nature of the cyclopropane ring contributes to the overall low polarity of the molecule.
-
Crystalline Structure: As a solid, the energy required to break the crystal lattice (lattice energy) can be high, making it difficult for the solvent to surround and dissolve individual molecules.
-
Solvent Choice: The polarity and hydrogen bonding capacity of the solvent are critical. Polar aprotic solvents are generally more effective than polar protic or non-polar solvents.
Q3: In which solvents is this compound likely to be soluble?
A3: While specific quantitative data is limited, based on the behavior of other Z-protected amino acids, Z-Acpc-OH is most likely to be soluble in polar aprotic solvents. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
It is expected to have low solubility in water and non-polar solvents like hexanes. Solubility in alcohols like methanol and ethanol may be moderate but lower than in polar aprotic solvents.
Q4: Can I heat the mixture to improve solubility?
A4: Gentle heating can be an effective method to increase the solubility of Z-Acpc-OH. However, it is crucial to proceed with caution as excessive heat can lead to degradation of the compound. It is recommended to warm the solution gently (e.g., to 30-40°C) while stirring and to monitor for any signs of decomposition, such as a change in color.
Q5: Is sonication a viable method to aid dissolution?
A5: Yes, sonication is a useful technique to help break up solid aggregates and enhance the rate of dissolution. Using a sonicator bath for short intervals (e.g., 5-10 minutes) can be effective, especially for stubborn suspensions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: The compound is not dissolving in the chosen solvent.
Initial Steps:
-
Verify Solvent Choice: Ensure you are using a recommended polar aprotic solvent such as DMF, DMSO, or NMP.
-
Increase Agitation: Vigorously stir or vortex the mixture for an extended period.
-
Gentle Warming: Carefully warm the solution to 30-40°C with continuous stirring.
-
Sonication: Place the sample in a sonicator bath for 5-10 minute intervals.
Advanced Troubleshooting:
If the compound remains insoluble, consider the following strategies:
-
Use of a Co-Solvent: Adding a small amount of a stronger co-solvent can sometimes improve solubility. For example, if the primary solvent is DMF, adding a small percentage of DMSO might help.
-
Solvent System Evaluation: If the initial solvent is not effective, a systematic solvent screening is recommended.
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative summary based on the known behavior of structurally similar Z-protected amino acids. Researchers are encouraged to determine the precise solubility in their specific experimental systems using the protocol provided below.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used in peptide synthesis. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent, may require sonication.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Another common solvent in peptide synthesis. |
| Methanol (MeOH) | Polar Protic | Moderate | May be less effective than polar aprotic solvents. |
| Ethanol (EtOH) | Polar Protic | Moderate to Low | Generally lower solubility than in methanol. |
| Water | Polar Protic | Very Low / Insoluble | The Z-group significantly reduces aqueous solubility. |
| Dichloromethane (DCM) | Non-polar | Low | May have some solubility but generally not ideal. |
| Hexanes | Non-polar | Very Low / Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, NMP, Methanol, Water, DCM)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Methodology:
-
Add approximately 1-2 mg of the compound to a clean, dry vial.
-
Add 100 µL of the first solvent to be tested.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not dissolved, add another 100 µL of the solvent and vortex again.
-
Repeat step 5 up to a total volume of 1 mL.
-
If the compound is still not fully dissolved, it can be considered poorly soluble or insoluble in that solvent under these conditions.
-
Repeat the process for each solvent to be tested.
Protocol 2: Gravimetric Determination of Quantitative Solubility
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Pipettes
-
Pre-weighed drying vials
Methodology:
-
Add an excess amount of the compound to a scintillation vial.
-
Add a known volume of the chosen solvent (e.g., 2 mL).
-
Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation.
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) and transfer it to a pre-weighed drying vial.
-
Evaporate the solvent from the drying vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Weigh the drying vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Weight of dried solute (g) / Volume of supernatant taken (L))
The following diagram illustrates the workflow for the quantitative solubility determination.
Caption: Workflow for the gravimetric determination of solubility.
References
Technical Support Center: Z-ACPC-OH Synthesis
Welcome to the technical support center for the synthesis of Z-ACPC-OH (N-benzyloxycarbonyl-2-aminocyclopentanecarboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of Z-ACPC-OH in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is Z-ACPC-OH and why is it used in peptide synthesis?
A1: Z-ACPC-OH is a derivative of 2-aminocyclopentanecarboxylic acid (ACPC), a constrained β-amino acid. The "Z" group, or benzyloxycarbonyl group, is a common protecting group for the amine functionality of amino acids. This protection prevents unwanted side reactions during peptide synthesis. The constrained cyclopentane ring of ACPC introduces conformational rigidity into peptides, which can be valuable for designing peptides with specific secondary structures and biological activities.
Q2: What are the main challenges encountered during the synthesis of peptides containing Z-ACPC-OH?
A2: Challenges in synthesizing peptides with Z-ACPC-OH are similar to those for other sterically hindered or complex amino acids. Common issues include low coupling efficiency, aggregation of the growing peptide chain, and potential side reactions.[1][2] The rigid structure of ACPC can make it a "difficult" residue to incorporate.[2]
Q3: How can I monitor the progress of the coupling reaction when incorporating Z-ACPC-OH?
A3: The Kaiser (ninhydrin) test is a widely used qualitative method to check for the presence of free primary amines on the solid support after a coupling step.[3] A positive test (blue beads) indicates incomplete coupling, suggesting that the reaction time should be extended or a recoupling is necessary.[3]
Q4: What are the recommended purification methods for peptides containing Z-ACPC-OH?
A4: The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[4] This technique separates the target peptide from impurities based on hydrophobicity. For peptides synthesized in solution, other methods like countercurrent distribution may also be employed.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during Z-ACPC-OH synthesis and its incorporation into peptides.
Problem 1: Low Yield of the Target Peptide
A significantly lower than expected yield of the final peptide can be due to issues at various stages of the synthesis.
Initial Diagnosis:
-
Test Cleavage: Perform a cleavage on a small amount of the resin (10-20 mg) and analyze the product by mass spectrometry (MS) to confirm if the desired peptide was synthesized.[3]
-
Quantitative Analysis: Determine the loading of the final peptide on the resin by cleaving the peptide from a known mass of dried resin and quantifying it using UV-Vis spectrophotometry or amino acid analysis.[3]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps | Solutions |
| Incomplete Fmoc Deprotection | Monitor deprotection using a UV-Vis spectrophotometer to detect the release of the Fmoc group. | - Extend the deprotection reaction time.- Use a stronger deprotection solution if necessary. |
| Inefficient Coupling of Z-ACPC-OH | Perform a Kaiser test after the coupling step. A blue color indicates free amines and incomplete coupling.[3] | - Double Couple: After the initial coupling, repeat the coupling step with a fresh solution of activated Z-ACPC-OH.[5]- Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to drive the reaction.[5]- Switch Coupling Reagents: Use more potent coupling reagents like HATU or PyBOP, which are effective for sterically hindered amino acids.[6] |
| Peptide Aggregation | Difficult sequences, especially those with hydrophobic residues, can aggregate, hindering further reactions.[1] | - Change Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for hydrophobic peptides.[1]- Use Microwave-Assisted Synthesis: Microwave energy can help disrupt intermolecular interactions and reduce aggregation.[2] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low peptide yield.
Problem 2: Presence of Impurities in the Final Product
Impurities can arise from side reactions during synthesis or cleavage.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps | Solutions |
| Deletion Sequences | Analyze the crude product by mass spectrometry to identify masses corresponding to peptides lacking one or more amino acids. | This is typically due to incomplete coupling. Refer to the solutions for "Inefficient Coupling of Z-ACPC-OH" in the low yield section. |
| Side Reactions During Cleavage | Review the cleavage cocktail and conditions. | - Use Scavengers: Include scavengers in the cleavage cocktail (e.g., triisopropylsilane, water) to quench reactive species that can modify sensitive amino acids.- Optimize Cleavage Time: Over-exposure to strong acids can cause degradation. Optimize the cleavage duration. |
| Racemization | The stereochemistry of the amino acid can be compromised during activation.[6] | - Use Additives: Add an anti-racemization agent like 1-Hydroxybenzotriazole (HOBt) when using carbodiimide coupling reagents.[6]- Minimize Pre-activation Time: Do not let the activated amino acid sit for a long time before adding it to the resin.[6] |
General Workflow for Impurity Analysis
Caption: Logical workflow for identifying and addressing impurities.
Experimental Protocols
Protocol 1: General Coupling of Z-ACPC-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle for adding Z-ACPC-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminally deprotected peptide
-
Z-ACPC-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[7]
-
Activation of Z-ACPC-OH: In a separate vial, dissolve Z-ACPC-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated Z-ACPC-OH solution. Agitate the mixture at room temperature for 2-4 hours. For a sterically hindered amino acid like Z-ACPC-OH, longer coupling times may be necessary.
-
Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for the presence of free amines.[3]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[7]
Protocol 2: Deprotection of the Z-Group (Benzyloxycarbonyl)
The Z-group is typically removed by catalytic hydrogenation.[7]
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., Methanol, Acetic Acid)
-
Hydrogen gas source (e.g., balloon, hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol or acetic acid.[7]
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.[7]
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere. Stir the mixture vigorously at room temperature.[7]
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
References
Technical Support Center: Cbz-ACPC-OH Peptide Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the peptide coupling of N-Carboxybenzyl-2-aminocyclopentanecarboxylic acid (Cbz-ACPC-OH).
Troubleshooting Guide
Low coupling yields and the presence of impurities are common hurdles when working with sterically hindered amino acids like Cbz-ACPC-OH. This guide provides a systematic approach to identifying and mitigating common side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Coupling due to Steric Hindrance: The bulky cyclopentyl ring and Cbz protecting group impede the approach of the activated carboxyl group to the amine. | - Switch to a more potent coupling reagent: Use uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, PyAOP, or COMU, which are more effective for hindered couplings. - Increase reaction time: Extend the coupling duration (e.g., from 2 hours to 4-24 hours) to allow the reaction to proceed to completion. - Elevate the temperature: Gentle heating (e.g., 30-50°C) can help overcome the activation energy barrier, but must be used cautiously to avoid increased epimerization. |
| Presence of an Impurity with a Mass of (Cbz-ACPC + Coupling Agent) | N-Acylurea Formation: This is a common side reaction when using carbodiimide coupling reagents like DCC or DIC. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove. | - Avoid carbodiimide reagents: If possible, use onium salt-based reagents (HATU, HBTU, etc.) which do not form N-acylurea. - Use additives with carbodiimides: If using DIC/DCC, always include an additive like HOBt or OxymaPure® to trap the O-acylisourea and facilitate the desired reaction. - Optimize reaction temperature: Keep the reaction temperature low (e.g., 0°C) when using carbodiimides to minimize the rearrangement. |
| Presence of a Diastereomeric Impurity | Epimerization: The chiral center of Cbz-ACPC-OH can be susceptible to racemization during the activation step, especially with prolonged exposure to the activating agent or a strong base. | - Minimize pre-activation time: Add the coupling reagent to the Cbz-ACPC-OH solution immediately before adding the amine component. - Use a weaker base: If a base is required, consider using N-methylmorpholine (NMM) or collidine instead of the stronger diisopropylethylamine (DIPEA). - Choose racemization-suppressing additives: Additives like HOAt or OxymaPure® are known to be superior to HOBt in preventing epimerization. |
| Chain Termination (Especially in Solid-Phase Synthesis) | Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain. | - Pre-activate the amino acid: Mix the Cbz-ACPC-OH and the coupling reagent for a short period (1-2 minutes) before adding the mixture to the resin-bound peptide. This allows the formation of the active ester and consumes the coupling reagent. - Use a stoichiometric amount of the coupling reagent: Avoid using a large excess of the uronium/aminium reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is Cbz-ACPC-OH considered a "difficult" amino acid to couple?
A1: Cbz-ACPC-OH presents significant steric hindrance due to its rigid cyclopentyl backbone and the bulky Cbz protecting group. This steric bulk can slow down the rate of the desired peptide bond formation, allowing more time for side reactions like N-acylurea formation and epimerization to occur.
Q2: Which coupling reagents are recommended for Cbz-ACPC-OH?
A2: For sterically hindered amino acids like Cbz-ACPC-OH, high-efficiency coupling reagents are recommended. These include uronium/aminium salts and phosphonium salts. Some of the most effective options are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure® can also be used, but may be less effective compared to the onium salts.[1][2]
Q3: Can microwave-assisted peptide synthesis improve the coupling of Cbz-ACPC-OH?
A3: Yes, microwave irradiation can be beneficial. It can accelerate the coupling reaction, potentially leading to higher yields and shorter reaction times, which can be advantageous for difficult couplings. However, it is crucial to carefully control the temperature to avoid an increase in side reactions, particularly epimerization.
Q4: How can I confirm that my coupling reaction is complete?
A4: For solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test can be performed. A negative result (the beads remain colorless or yellowish) indicates that there are no free primary amines, and the coupling is likely complete. For solution-phase synthesis, thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot of the reaction mixture can be used to monitor the disappearance of the starting materials.
Quantitative Data Summary
The following table provides an illustrative comparison of expected coupling efficiencies for Cbz-ACPC-OH with different coupling reagents, based on general knowledge of sterically hindered amino acid couplings. Actual yields may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Expected Yield of Desired Peptide | Common Side Products |
| DIC | None | Low (<40%) | N-Acylurea, Unreacted Starting Material |
| DIC | HOBt | Moderate (60-80%) | N-Acylurea (reduced), Epimerization |
| DIC | OxymaPure® | Moderate-High (75-90%) | Low levels of N-Acylurea and Epimerization |
| HATU | None | High ( >95%) | Potential for Epimerization (base dependent) |
| PyAOP | None | High ( >95%) | Minimal side products |
Experimental Protocols
Representative Protocol for Coupling of Cbz-ACPC-OH in Solution Phase using HATU
This protocol is a general guideline and may require optimization.
Materials:
-
Cbz-ACPC-OH (1.0 eq)
-
Amine component (e.g., an amino acid ester hydrochloride) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Cbz-ACPC-OH and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the mixture and stir for 1-2 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine component in anhydrous DMF. If it is a hydrochloride salt, add one equivalent of DIPEA to neutralize it.
-
Add the solution of the amine component to the pre-activated Cbz-ACPC-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for the peptide coupling of Cbz-ACPC-OH.
References
Technical Support Center: Optimizing Cbz Deprotection While Preserving Cyclopropane Rings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective deprotection of the carboxybenzyl (Cbz or Z) group in molecules containing a cyclopropane ring. Preserving the integrity of the cyclopropane moiety is critical due to its importance as a structural motif in many biologically active compounds. This guide offers insights into potential challenges and provides detailed methodologies to achieve successful and selective Cbz deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when deprotecting a Cbz group in a molecule containing a cyclopropane ring?
The primary challenge lies in the potential for the cyclopropane ring to undergo undesired ring-opening reactions under the deprotection conditions. Cyclopropane rings are strained systems and can be susceptible to cleavage under both harsh catalytic hydrogenation and strong acidic conditions, which are common methods for Cbz removal.[1][2]
Q2: Which Cbz deprotection methods are most likely to affect a cyclopropane ring?
Standard catalytic hydrogenation with hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) can lead to the hydrogenolysis of the cyclopropane ring, especially at elevated temperatures or pressures.[3] Similarly, strong acidic conditions, such as using hydrogen bromide in acetic acid (HBr/AcOH), can cause acid-catalyzed ring opening.[4][5]
Q3: What are the recommended methods for selective Cbz deprotection in the presence of a cyclopropane ring?
Based on literature evidence, the following methods are recommended for their potential to selectively remove the Cbz group while preserving the cyclopropane ring:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a palladium catalyst and is generally milder than using hydrogen gas directly.[3][6]
-
Mild Lewis Acid Catalysis: Certain Lewis acids in specific solvent systems can facilitate Cbz cleavage under conditions that are less harsh than strong Brønsted acids.[7][8]
-
Nucleophilic Cleavage: In some cases, nucleophilic reagents can be used to cleave the Cbz group under non-reductive and non-acidic conditions.[7][9][10]
Troubleshooting Guides
Issue 1: Cyclopropane Ring Opening During Catalytic Hydrogenation
Symptoms:
-
Disappearance of the cyclopropane signals in ¹H or ¹³C NMR spectra.
-
Appearance of new signals corresponding to a ring-opened product (e.g., a propyl or isopropyl group).
-
Low yield of the desired cyclopropylamine product.
Root Causes & Solutions:
| Root Cause | Solution |
| Harsh Reaction Conditions | Decrease the hydrogen pressure, lower the reaction temperature, and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed. |
| Inappropriate Catalyst | Consider using a less active catalyst or a different catalyst support. For example, palladium on calcium carbonate (Pd/CaCO₃) can sometimes be milder than palladium on carbon (Pd/C). |
| Substrate Activation | Electron-donating or -withdrawing groups adjacent to the cyclopropane ring can increase its susceptibility to ring-opening. In such cases, switching to a non-hydrogenation-based deprotection method is highly recommended. |
Issue 2: Incomplete Cbz Deprotection with Milder Methods
Symptoms:
-
Presence of starting material in the final reaction mixture.
-
Low yield of the deprotected product.
Root Causes & Solutions:
| Root Cause | Solution |
| Insufficient Catalyst Activity (Transfer Hydrogenation) | Increase the catalyst loading or use a fresh batch of catalyst. Ensure the hydrogen donor is of high quality and used in a sufficient stoichiometric amount. |
| Ineffective Lewis Acid (Lewis Acid Catalysis) | Screen different Lewis acids and solvent combinations. The choice of Lewis acid can be critical for achieving efficient deprotection without affecting the cyclopropane ring.[7][8] |
| Slow Reaction Kinetics | Gently increase the reaction temperature while carefully monitoring for any signs of cyclopropane ring degradation. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This protocol is a milder alternative to traditional catalytic hydrogenation and has been shown to be effective for Cbz deprotection.[6][11]
Materials:
-
Cbz-protected cyclopropylamine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or 1,4-Cyclohexadiene
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the Cbz-protected cyclopropylamine (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20 mol% Pd).
-
Add ammonium formate (3-5 equiv) or 1,4-cyclohexadiene (3-5 equiv) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method (e.g., column chromatography or crystallization).
Quantitative Data Comparison:
| Hydrogen Donor | Typical Reaction Time | Typical Yield | Notes |
| Ammonium formate | 1 - 6 hours | >90% | Generally clean and efficient. |
| 1,4-Cyclohexadiene | 2 - 8 hours | >85% | Can be a good alternative to ammonium formate. |
Protocol 2: Lewis Acid-Catalyzed Deprotection
This method avoids the use of hydrogen and can be highly selective depending on the Lewis acid and substrate.[7][8]
Materials:
-
Cbz-protected cyclopropylamine
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
Procedure:
-
Dissolve the Cbz-protected cyclopropylamine (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the Lewis acid (1.1 - 2.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product as needed.
Quantitative Data Comparison:
| Lewis Acid | Typical Reaction Time | Typical Yield | Notes |
| AlCl₃ | 2 - 12 hours | 80-95% | Effective for many substrates, but optimization may be required. |
| BF₃·OEt₂ | 1 - 8 hours | 75-90% | Can be a milder alternative to AlCl₃. |
Visualizations
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: Troubleshooting workflow for Cbz deprotection.
References
- 1. Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. thalesnano.com [thalesnano.com]
Technical Support Center: Purification of Z-ACPC-OH Containing Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of synthetic peptides containing the N-benzyloxycarbonyl-1-aminocyclopropanecarboxylic acid (Z-ACPC-OH) residue. The inherent hydrophobicity of the Z-group and the unique structural constraints of ACPC can lead to difficulties in solubility, aggregation, and chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing Z-ACPC-OH?
A1: The main challenges stem from the physicochemical properties of the Z-ACPC-OH moiety. The benzyloxycarbonyl (Z) group is highly hydrophobic, which significantly increases the peptide's retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and can promote aggregation.[1] Peptides with a high content of hydrophobic residues are often difficult to handle due to poor solubility in aqueous solutions.[2][3] Furthermore, solid-phase peptide synthesis (SPPS) can generate a complex mixture of impurities, including deletion sequences, truncated peptides, and products of incomplete deprotection, which may be difficult to resolve from the target peptide.[4][5][6]
Q2: Which chromatographic method is best suited for the purification of a crude Z-ACPC-OH peptide?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those with Z-protecting groups.[4][7] This technique separates molecules based on their hydrophobicity. The Z-group's strong hydrophobicity allows for good separation from more polar, synthesis-related impurities like deletion or truncated sequences.[4]
Q3: How can I improve the solubility of my crude Z-ACPC-OH peptide before purification?
A3: Due to the hydrophobicity of the Z-group, dissolving the crude peptide directly in aqueous buffers can be difficult. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][8] Once fully dissolved, this stock solution can be slowly added dropwise to the initial aqueous mobile phase while vortexing to prevent precipitation.[9] Sonication can also be used to help break up aggregates and improve dissolution.[2][8]
Q4: What types of impurities are commonly found in crude Z-ACPC-OH peptide samples?
A4: After solid-phase peptide synthesis (SPPS) and cleavage, the crude product contains the desired peptide along with various impurities.[4] Common peptide-related impurities include deletion sequences (missing one or more amino acids), truncated sequences, and peptides with remaining side-chain protecting groups from incomplete deprotection.[5][6][10] Other impurities can arise from side reactions, such as oxidation, or the formation of diastereomers.[5][6]
Q5: Are there alternative purification techniques to RP-HPLC for Z-ACPC-OH peptides?
A5: Yes. If standard RP-HPLC does not provide sufficient purity, an orthogonal purification technique can be employed. Ion-Exchange Chromatography (IEX) is a powerful complementary method that separates peptides based on their net charge rather than hydrophobicity.[11][12] Using IEX as an initial capture step to remove bulk impurities, followed by an RP-HPLC polishing step, can be a highly effective two-step purification strategy for challenging peptides.[13][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing) in HPLC
| Potential Cause | Troubleshooting Action |
| Peptide Aggregation | The hydrophobicity of the Z-group can promote peptide aggregation.[1] Dissolve the crude peptide in a stronger organic solvent like DMSO before diluting it into the mobile phase.[1] Try injecting a more dilute sample. |
| Column Overload | Injecting too much crude peptide can lead to distorted peak shapes.[1] Reduce the sample mass loaded onto the column. For preparative runs, consider using a column with a larger diameter. |
| Secondary Interactions | Residual silanols on the silica-based column can interact with the peptide. Ensure the use of a high-purity, end-capped column and appropriate mobile phase additives like TFA or formic acid to minimize these interactions.[1] |
Issue 2: Low or No Recovery of Peptide After Purification
| Potential Cause | Troubleshooting Action |
| Irreversible Adsorption | Highly hydrophobic peptides can bind irreversibly to the C18 stationary phase.[1] Switch to a less retentive column (e.g., C8 or C4).[1] Ensure the gradient runs to a high percentage of organic solvent (e.g., 95% acetonitrile) at the end to elute all bound material. |
| Precipitation on Column | The peptide may be soluble in the initial organic solvent but precipitate when introduced to the mobile phase. Ensure the peptide is fully dissolved before injection. Modifying the mobile phase pH or adding a small percentage of a co-solvent like isopropanol might improve solubility throughout the gradient.[1] |
| Sample Loss During Handling | Ensure collection tubes are clean and pre-rinsed if necessary. Minimize transfer steps after fraction collection. |
Issue 3: Co-elution of Impurities with the Target Peptide
| Potential Cause | Troubleshooting Action |
| Similar Hydrophobicity | Impurities such as deletion sequences lacking a polar amino acid can have very similar hydrophobicity to the target peptide. |
| Optimize Gradient | After an initial scouting run, use a shallower, more focused gradient around the elution time of the target peptide. A reduction in the gradient slope (e.g., from 1%/min to 0.5%/min) can significantly improve resolution.[15] |
| Change Mobile Phase | Try a different ion-pairing agent (e.g., switch from 0.1% TFA to 0.1% formic acid) or a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[16] |
| Use Orthogonal Method | Employ a two-step purification process. Use Ion-Exchange Chromatography (IEX) first to separate based on charge, followed by RP-HPLC for final polishing.[13][14] |
Data Presentation
Table 1: Typical Starting Parameters for Analytical and Preparative RP-HPLC
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 5-95% B over 30 min | Optimized based on analytical run |
| Temperature | 30-40 °C[15] | Ambient or slightly elevated |
| Detection | 220 nm[7][15] | 220 nm & 280 nm |
Table 2: Recommended Peptide Purity for Various Applications
| Purity Level | Recommended Applications |
|---|---|
| >80% | High-throughput screening, non-quantitative enzyme-substrate studies, antibody affinity purification.[7] |
| >95% | Quantitative studies (NMR, ELISA, RIA), monoclonal antibody production, in vivo studies.[7] |
| >98% | X-ray crystallography, mass spectrometry standards, structure-activity relationship (SAR) studies.[17] |
Experimental Protocols
Protocol 1: Solubilization of Crude Z-ACPC-OH Peptides
-
Allow the lyophilized crude peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[9]
-
Add a minimal volume of high-purity DMSO to the peptide (e.g., 20-50 µL for 1-5 mg of peptide).
-
Vortex the tube for 30-60 seconds. If the peptide is not fully dissolved, sonicate the solution for 5-10 minutes in an ultrasonic bath.[2][9]
-
Visually inspect for any remaining particulate matter. The solution should be clear.
-
Filter the dissolved peptide solution through a 0.45 µm syringe filter before injection to protect the HPLC column.
Protocol 2: General Preparative RP-HPLC Method
-
System Preparation: Install a suitable preparative C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.[15]
-
Sample Injection: Inject the filtered, solubilized crude peptide solution onto the column.
-
Chromatographic Run: Run a linear gradient of increasing Mobile Phase B concentration. A typical starting gradient could be 5-95% B over 40-60 minutes.[1]
-
Detection & Fraction Collection: Monitor the column effluent at 220 nm. Collect fractions corresponding to the main peak, ensuring to separate the peak front and tail from the apex to isolate the highest purity material.[1]
Protocol 3: Purity Analysis of Collected Fractions
-
Analyze a small aliquot of each collected fraction using analytical RP-HPLC to determine its purity.[4]
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry (MS).[17][18]
-
Pool all fractions that meet the required purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry, fluffy powder.[4]
Visualizations
Caption: General troubleshooting workflow for Z-ACPC-OH peptide purification.
Caption: Decision tree for selecting a peptide purification strategy.
Caption: Standard experimental workflow for preparative RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. bachem.com [bachem.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. cris.unibo.it [cris.unibo.it]
- 13. downstreamcolumn.com [downstreamcolumn.com]
- 14. polypeptide.com [polypeptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Preventing racemization of Cbz-1-aminocyclopropane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-protected amino acids, with a specific focus on preventing racemization during chemical synthesis.
Critical Preliminary Note: Stereochemistry of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
A crucial point to understand is that the parent molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), is achiral .[1] Unlike most alpha-amino acids, its alpha-carbon is not a stereocenter because the cyclopropane ring means it is bonded to two equivalent methylene (-CH2-) groups. Therefore, Cbz-1-aminocyclopropane-1-carboxylic acid itself cannot be racemized.
However, racemization is a significant concern in peptide synthesis in two common scenarios:
-
When using a chiral derivative of ACC (e.g., with substitutions on the cyclopropane ring).
-
When coupling a different chiral Cbz-amino acid to an ACC residue or peptide chain.
This guide will address the principles and methods for preventing racemization in these contexts, which are broadly applicable to all chiral N-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
Racemization of N-protected amino acids during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] This process is initiated by the activation of the carboxyl group. The resulting oxazolone has an acidic proton at the alpha-carbon, which can be easily removed by a base. Re-protonation can then occur from either face of the planar intermediate, leading to a loss of stereochemical integrity.[2]
Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.
Q2: How does my choice of coupling reagent impact racemization?
The coupling reagent is critical as it dictates the nature of the activated intermediate.[2]
-
Carbodiimides (DCC, DIC, EDC): These are effective but can lead to significant racemization if used alone, as the O-acylisourea intermediate readily forms an oxazolone.[3][4] Their use strongly mandates the inclusion of a racemization-suppressing additive.[4][5]
-
Uronium/Aminium Salts (HBTU, HATU, TBTU): These reagents are highly efficient but also require the presence of a base, which can promote racemization.[6] Pre-activation of the amino acid before introducing it to the amine component can sometimes mitigate side reactions.[6]
-
Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these are very reactive. PyBrOP, for instance, can lead to higher racemization with prolonged coupling times due to oxazolone formation.[4]
-
Newer Reagents (T3P, Ynamides, TFPN): Reagents like propanephosphonic acid anhydride (T3P) have been shown to provide high yields with low epimerization.[3] Ynamides and TFPN have also been developed as racemization-free coupling reagents.[7][8]
| Reagent Type | Examples | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | The by-product from DCC is insoluble, making it unsuitable for solid-phase synthesis.[5] EDC and its urea by-product are water-soluble.[4] |
| Uronium/Aminium | HBTU, HATU, TBTU | Moderate | Require a base for activation.[4] HATU is based on HOAt and is very efficient. |
| Phosphonium | PyBOP, PyBrOP | Moderate to High | Highly reactive; risk of racemization increases with reaction time.[4] |
| Anhydrides | T3P | Low | By-products are water-soluble and easily removed.[3] |
| Specialized | Ynamides, TFPN | Very Low | Designed to proceed through intermediates that are resistant to racemization.[7][8] |
Q3: What is the role of additives like HOBt, HOAt, and Oxyma?
Additives are essential for suppressing racemization, especially when using carbodiimides.[2][3] They function by intercepting the highly reactive O-acylisourea intermediate to form an active ester (e.g., an OBt ester). This active ester is more stable and less prone to cyclizing into an oxazolone, yet it remains sufficiently reactive to undergo aminolysis to form the desired peptide bond with minimal racemization.[3][5] HOAt and Oxyma are generally considered more effective at preventing racemization than HOBt.[2][3]
Caption: Workflow comparing coupling with and without a racemization suppressant.
Q4: Which base should I use to minimize racemization?
The choice of base is critical, as bases can promote the proton abstraction that leads to racemization.[2] The ideal base has low basicity and high steric hindrance.
-
Strongly Basic / Less Hindered: Triethylamine (TEA) has strong basicity and low steric hindrance, making it more likely to cause racemization.[2] N,N-diisopropylethylamine (DIEA) is also strongly basic.[2]
-
Weaker / More Hindered: N-methylmorpholine (NMM) and 2,4,6-collidine are weaker bases and are preferred for minimizing racemization.[2][4] Due to its significant steric hindrance, 2,4,6-collidine often produces the least amount of racemic product.[2]
| Organic Base | Abbreviation | pKa (approx.) | Racemization Potential |
| N,N-Diisopropylethylamine | DIEA, Hünig's base | 10.1 | High |
| Triethylamine | TEA | 10.7 | High |
| N-Methylmorpholine | NMM | 7.38 | Low |
| 2,4,6-Collidine | TMP | 7.43 | Very Low |
Q5: How can I detect and quantify racemization in my final peptide product?
Ensuring the stereochemical purity of a synthesized peptide is paramount.[9] Several analytical techniques can be used to detect and quantify the presence of the undesired D-isomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very common method. The peptide is first hydrolyzed into its constituent amino acids. The amino acids can then be separated directly on a chiral stationary phase or derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique requires the amino acids from the hydrolyzed peptide to be converted into volatile derivatives.[9] These derivatives are then separated on a chiral GC column. Using deuterated acid (e.g., 6N DCl in D₂O) for the hydrolysis step allows for correction of any racemization that occurs during the hydrolysis itself.[9]
-
Capillary Electrophoresis (CE): CE can also be used to separate enantiomers, often with the use of a chiral selector in the buffer. It has been used to determine racemization rates in solid-phase peptide synthesis with a limit of detection as low as 0.05%.[11]
Troubleshooting Guide: High D-Isomer Content
Symptom: Analysis of your final peptide shows a significant percentage of a D-isomer for a chiral amino acid that was coupled during synthesis.
| Potential Cause | Recommended Solution(s) |
| Inappropriate Coupling Conditions | If using a carbodiimide (DCC, EDC), ensure at least one equivalent of an additive like Oxyma, HOAt, or HOBt is used.[4][5] Consider switching to a low-racemization reagent like T3P.[3] |
| Incorrect Base Selection | Avoid strongly basic and non-hindered bases like TEA. Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM) or, preferably, 2,4,6-collidine.[2] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. 0°C is a standard starting point. Low temperatures are always recommended for carbodiimide-mediated couplings to reduce side reactions.[4] |
| Prolonged Activation Time | Do not allow the activated carboxylic acid to sit for an extended period before the addition of the amine component. The longer the activated intermediate exists, the higher the chance of oxazolone formation and subsequent racemization. Consider in situ activation protocols. |
| Solvent Effects | Polar aprotic solvents like DMF or NMP are standard.[4] In cases of peptide aggregation, which can hinder reaction kinetics and indirectly affect outcomes, adding DMSO or switching to NMP can be beneficial.[6] |
Key Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol describes a general procedure for coupling a Cbz-protected chiral amino acid to an amine component (e.g., an amino acid ester or a resin-bound peptide) while minimizing racemization.
-
Dissolution: Dissolve the Cbz-amino acid (1.0 eq.) and Oxyma (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.0 eq.) to the cooled solution. Stir for 5-10 minutes. This pre-activation step allows for the formation of the Oxyma active ester.
-
Amine Addition: Add the amine component (1.0 eq., e.g., H-Ala-OMe·HCl) and a suitable base if the amine is a salt (e.g., 2,4,6-collidine, 1.0 eq.).
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, filter off the diisopropylurea (DIU) by-product. Perform a standard aqueous work-up to remove excess reagents and the Oxyma by-product. Purify the final peptide using flash chromatography or recrystallization.
Protocol 2: Sample Preparation for Racemization Analysis by Chiral HPLC
This protocol outlines the steps to prepare a peptide sample for the determination of its enantiomeric composition.
-
Hydrolysis: Place the purified peptide (approx. 1 mg) in a hydrolysis tube. Add 500 µL of 6N HCl. For enhanced accuracy to correct for racemization during hydrolysis, use 6N DCl in D₂O.[9]
-
Sealing & Heating: Seal the tube under vacuum and heat at 110°C for 24 hours.[9]
-
Drying: After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen or using a lyophilizer.
-
Derivatization (if required for indirect method): Re-dissolve the amino acid hydrolysate in a suitable solvent and react with a chiral derivatizing agent (e.g., Marfey's reagent) according to the manufacturer's protocol.
-
Analysis: Dissolve the final dried sample (either the free amino acids or the diastereomeric derivatives) in the mobile phase and inject it into the HPLC system equipped with the appropriate column (chiral for direct analysis, achiral for indirect analysis).
-
Quantification: Determine the percentage of D-isomer by integrating the peak areas of the D- and L-enantiomers.[9]
Caption: Decision workflow for selecting racemization-suppressing conditions.
References
- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-ACPC-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting issues related to the use of Z-ACPC-OH in peptide synthesis. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address low coupling efficiency and other common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Z-ACPC-OH and why is it considered a "difficult" residue to couple?
Z-ACPC-OH, or N-Benzyloxycarbonyl-2-aminocyclopentanecarboxylic acid, is a conformationally constrained amino acid analog. The cyclopentyl ring restricts the backbone's flexibility, which can be advantageous for designing peptides with specific secondary structures. However, this rigidity, combined with the bulky Z (benzyloxycarbonyl) protecting group, creates significant steric hindrance around the carboxylic acid and amine groups. This steric bulk can physically obstruct the approach of coupling reagents and the reacting amine, leading to slower reaction rates and incomplete coupling, ultimately resulting in low yields of the desired peptide.
Q2: What are the primary causes of low coupling efficiency with Z-ACPC-OH?
The main reasons for low coupling efficiency with Z-ACPC-OH include:
-
Steric Hindrance: The rigid, cyclic structure of ACPC and the bulky Z-group impede the formation of the peptide bond.
-
Poor Solubility: Z-ACPC-OH may have limited solubility in common peptide synthesis solvents like Dimethylformamide (DMF), leading to inefficient reactions.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or aggregation-prone residues, can aggregate on the solid support, making the N-terminal amine inaccessible.
-
Inefficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid of Z-ACPC-OH.
Q3: Which coupling reagents are most effective for Z-ACPC-OH?
For sterically hindered amino acids like Z-ACPC-OH, high-activity uronium or phosphonium salt-based reagents are strongly recommended over standard carbodiimide reagents like DCC or DIC.[1] The most effective reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[2]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive and often more cost-effective alternative to HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU, but with a better safety profile as it does not release potentially explosive benzotriazole byproducts.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high efficiency, especially in cases where the guanidinylation side reaction of uronium salts is a concern.
Q4: How can I monitor the coupling efficiency of Z-ACPC-OH during synthesis?
The most common method for monitoring coupling efficiency in solid-phase peptide synthesis (SPPS) is the Kaiser test (or ninhydrin test). This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.
It is crucial to perform a Kaiser test after the coupling step for Z-ACPC-OH. A positive result indicates the need for immediate troubleshooting, such as performing a second coupling.
Q5: What should I do if I observe a positive Kaiser test after the initial coupling of Z-ACPC-OH?
A positive Kaiser test necessitates immediate action to avoid the formation of deletion sequences in your final peptide. The recommended steps are:
-
Double Coupling: Immediately perform a second coupling reaction using a fresh solution of activated Z-ACPC-OH. This is often sufficient to drive the reaction to completion.
-
Capping: If the Kaiser test remains positive after a double coupling, it is advisable to "cap" the unreacted amines. This is typically done by acetylating the free amines with acetic anhydride. Capping terminates the unreacted chains, preventing them from elongating further and simplifying the purification of the desired full-length peptide.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low coupling efficiency with Z-ACPC-OH.
Quantitative Data on Coupling Reagent Performance
While specific yield data for Z-ACPC-OH is not extensively published, the following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide. The data represents the typical crude purity of a model "difficult" peptide.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Typical Crude Purity (%) for Difficult Sequences | Key Advantages | Potential Disadvantages |
| HATU | Uronium Salt | Very High | > 90% | High reactivity, fast kinetics, low racemization[2] | Higher cost, potential for guanidinylation side reaction |
| HCTU | Uronium Salt | Very High | > 85% | Similar to HATU, often more cost-effective | Potential for guanidinylation side reaction |
| COMU | Uronium Salt | Very High | > 90% | High reactivity, safer byproducts, good solubility[1] | Higher cost |
| PyBOP | Phosphonium Salt | High | > 80% | No guanidinylation, byproducts are generally less problematic | Can be less reactive than the most potent uronium salts |
| DIC/Oxyma | Carbodiimide | Moderate | 60-70% | Cost-effective, low racemization with additive | Slower reaction times, generally less effective for highly hindered residues |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with Z-ACPC-OH.
Caption: Troubleshooting workflow for low Z-ACPC-OH coupling efficiency.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Z-ACPC-OH using HATU in SPPS
This protocol describes a manual solid-phase synthesis coupling cycle for incorporating Z-ACPC-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Z-ACPC-OH (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (confirmed by a positive Kaiser test).
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine from the deprotection step.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Z-ACPC-OH (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal amount of anhydrous DMF.
-
Add DIPEA or 2,4,6-Collidine (6-10 eq.) to the amino acid solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Z-ACPC-OH solution to the washed peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Proceed to wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
If the Kaiser test is positive (blue/purple beads), perform a double coupling by repeating steps 2 and 3 with fresh reagents. If the test remains positive, proceed with a capping step.
-
Protocol 2: Solution-Phase Coupling of Z-ACPC-OH
This protocol provides a general method for coupling Z-ACPC-OH to an amino acid ester in solution.
Materials:
-
Z-ACPC-OH (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
Coupling reagent (e.g., HATU, 1.05 equivalents)
-
Base (e.g., DIPEA, 2.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or DMF)
Procedure:
-
Reactant Dissolution:
-
Dissolve Z-ACPC-OH (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in the chosen anhydrous solvent.
-
-
Neutralization and Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq.) to the solution and stir for 10-15 minutes.
-
Add the coupling reagent (e.g., HATU, 1.05 eq.) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. This may take several hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.
-
Signaling Pathways and Logical Relationships
As Z-ACPC-OH is primarily a synthetic building block used to create conformationally constrained peptides, it does not have a known endogenous signaling pathway. The utility of peptides containing Z-ACPC-OH lies in their ability to mimic or block the interactions of natural peptides with their receptors or enzymes. The diagram below illustrates the logical relationship of how a Z-ACPC-OH-containing peptide might be used in drug discovery.
Caption: Role of Z-ACPC-OH in a drug discovery workflow.
References
Technical Support Center: Stability and Deprotection of the Carboxybenzyl (Cbz) Group
Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting guides, and frequently asked questions regarding the stability and cleavage of the Cbz group under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Cbz protecting group?
The Carboxybenzyl (Cbz) group is a robust protecting group for amines, converting them into significantly less nucleophilic carbamates. It is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, making it a versatile tool in multi-step organic synthesis.[1][2] However, it is readily cleaved under specific reductive and strong acidic conditions.
Q2: Under which conditions is the Cbz group stable?
The Cbz group is generally stable under the following conditions:
-
Mild to moderate basic conditions: It is resistant to cleavage by common inorganic and organic bases like NaOH, LiOH, and K₂CO₃ at room temperature.[3] However, harsh conditions such as high concentrations of strong bases at elevated temperatures can lead to slow hydrolysis.[3]
-
Mild acidic conditions: The Cbz group is stable to the acidic conditions used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA).[4][5]
-
Many oxidizing and reducing agents: The Cbz group is compatible with a variety of common synthetic reagents (see stability tables below for specifics).
-
Peptide coupling conditions: Standard peptide coupling reagents like HATU, HBTU, and EDC/NHS are compatible with the Cbz group.[3]
Q3: What are the primary methods for cleaving the Cbz group?
The most common methods for Cbz deprotection are:
-
Catalytic Hydrogenolysis: This is the most widely used method, employing a palladium catalyst (typically Pd/C) and a hydrogen source. It is known for its mild, neutral pH conditions and clean byproducts (toluene and CO₂).[6][7]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[8]
-
Acidic Cleavage: Strong acids, most commonly a solution of hydrogen bromide in acetic acid (HBr/AcOH), are effective for Cbz removal. This method is particularly useful when the substrate contains functional groups sensitive to reduction.[3][7]
Data Presentation: Stability of the Cbz Group
The following tables summarize the stability of the Cbz group under various reaction conditions.
Table 1: Stability in Acidic and Basic Conditions
| Reagent/Condition | Temperature | Time | Stability | Typical Yield (%) |
| Acidic Conditions | ||||
| Trifluoroacetic acid (TFA) | Room Temp | 1 - 4 hours | Stable | >95 (cleavage of Boc)[3] |
| 33% HBr in Acetic Acid | Room Temp | 1 - 2 hours | Cleaved | >90[3] |
| Concentrated HCl | Room Temp | Overnight | Cleaved | 75[9] |
| AlCl₃ in HFIP | Room Temp | 2 - 16 hours | Cleaved | High[10] |
| Basic Conditions | ||||
| NaOH (aq) | Room Temp | Several hours | Generally Stable | >95 (for protection)[1] |
| LiOH in MeOH | Room Temp | - | Generally Stable | -[11] |
| K₂CO₃ (aq) | Room Temp | Several hours | Stable | - |
| NaH in THF/DMF | 0 °C to Room Temp | - | Stable | -[12] |
Table 2: Stability with Reducing Agents
| Reagent | Solvent | Temperature | Time | Stability | Typical Yield (%) | Notes |
| H₂ (1 atm), 10% Pd/C | MeOH, EtOH, EtOAc | Room Temp | 1 - 16 hours | Cleaved | >95 | Standard hydrogenolysis.[1][10] |
| Ammonium Formate, 10% Pd/C | MeOH, EtOH | Room Temp to Reflux | 10 min - 2 hours | Cleaved | >90 | Transfer hydrogenation.[8] |
| NaBH₄, 10% Pd/C | MeOH | Room Temp | 3 - 10 min | Cleaved | 93 - 98 | Rapid deprotection.[10][13] |
| LiAlH₄ | THF | Reflux | - | Reduced to N-methyl | - | The carbamate is reduced to an N-methyl amine.[12] |
| DIBAL-H | Toluene | - | - | Stable | - | Used for reduction of esters to aldehydes in the presence of Cbz. |
| Na in liquid NH₃ | -78 °C | - | Cleaved | ~85 | Birch reduction conditions.[1] |
Table 3: Stability with Oxidizing Agents and Other Reagents
| Reagent | Typical Use | Stability of Cbz Group |
| m-CPBA | Epoxidation, Baeyer-Villiger oxidation | Generally Stable |
| KMnO₄ | Oxidation of alcohols, alkenes | May be unstable under harsh conditions |
| Jones Reagent (CrO₃/H₂SO₄) | Oxidation of alcohols | May be unstable due to strong acidic conditions |
| Dess-Martin Periodinane (DMP) | Oxidation of alcohols | Stable |
| Swern Oxidation | Oxidation of alcohols | Stable |
| OsO₄ | Dihydroxylation of alkenes | Stable |
| Ozone (O₃) | Ozonolysis of alkenes | Unstable[12][14][15] |
| Lawesson's Reagent | Thionation of carbonyls | Generally Stable |
| Grignard Reagents (RMgX) | Nucleophilic addition | Generally Stable |
| Organolithium Reagents (RLi) | Nucleophilic addition, strong base | Generally Stable |
| Wittig Reagents (Ph₃P=CHR) | Olefination of carbonyls | Stable |
Troubleshooting Guides
This section addresses common issues encountered during Cbz deprotection experiments in a question-and-answer format.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Q: My Cbz deprotection using H₂ and Pd/C is very slow or does not go to completion. What are the possible causes and solutions?
A: This is a common problem that can be attributed to several factors:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers, methionine, cysteine).[6][16]
-
Solution:
-
Ensure the starting material and solvents are free of sulfur-containing impurities.
-
For substrates containing sulfur, consider alternative deprotection methods like acid cleavage or nucleophilic cleavage.[6]
-
In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[6]
-
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.
-
Solution: Use a fresh, high-quality catalyst.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for all substrates.
-
Solution: Increase the hydrogen pressure (e.g., to 50 psi) using a Parr hydrogenator.
-
-
Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Add a small amount of a weak acid, such as acetic acid, to protonate the product amine and reduce its coordination to the catalyst.[17]
-
Issue 2: Side Reactions During Deprotection
Q: I am observing unexpected side products in my deprotection reaction. What are they and how can I prevent them?
A: The nature of the side products depends on the deprotection method used:
-
Catalytic Hydrogenolysis:
-
Over-reduction: Other functional groups such as alkenes, alkynes, nitro groups, and some aryl halides can be reduced.
-
Solution: Consider using catalytic transfer hydrogenation, which can be more selective. Alternatively, a nucleophilic cleavage method may be appropriate.[6]
-
-
N-Benzylation: Formation of an N-benzyl side product can occur if the reaction stalls or if there is insufficient hydrogen.
-
Solution: Ensure an adequate hydrogen supply and that the reaction goes to completion.
-
-
-
Acidic Cleavage (e.g., HBr/AcOH):
-
Alkylation: The benzyl cation generated during cleavage can alkylate sensitive functional groups.
-
Solution: Use scavengers like anisole or thioanisole to trap the benzyl cation.
-
-
Acylation: If acetic acid is used as the solvent, the deprotected amine can be acetylated.
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[18]
-
-
Detailed Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis (H₂/Pd/C)
This protocol describes a standard procedure for the removal of a Cbz group using hydrogen gas and a palladium on carbon catalyst.[10]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling and filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary by crystallization or chromatography.
Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation (Ammonium Formate)
This protocol provides a method for Cbz deprotection using ammonium formate as the hydrogen donor, avoiding the need for a hydrogen gas cylinder.[8]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
To the stirred suspension, add ammonium formate (3-5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up (e.g., with saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Protocol 3: Cbz Deprotection by Acidic Cleavage (HBr in Acetic Acid)
This protocol describes the deprotection of a Cbz group using a solution of hydrogen bromide in glacial acetic acid.[3][8]
Materials:
-
Cbz-protected amine
-
33% Hydrogen Bromide (HBr) in glacial acetic acid
-
Anhydrous diethyl ether
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Cbz-protected substrate in a minimal amount of glacial acetic acid in a clean, dry round bottom flask.
-
To the stirred solution, add 33% HBr in acetic acid (typically 5-10 equivalents of HBr).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether.
-
Dry the product under vacuum.
Visualizations
Deprotection Method Selection Guide
The following diagram provides a decision-making framework for selecting the most appropriate Cbz deprotection method based on the substrate's functional groups.
Troubleshooting Workflow for Catalytic Hydrogenolysis
This diagram outlines a systematic approach to troubleshooting common issues encountered during Cbz deprotection via catalytic hydrogenation.
References
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. greentech.fr [greentech.fr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical challenges in characterizing Z-ACPC-OH peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-ACPC-OH peptides. The information addresses common analytical challenges encountered during the synthesis, purification, and characterization of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is a Z-ACPC-OH peptide?
A Z-ACPC-OH peptide is a peptide that incorporates the non-proteinogenic amino acid 2-Aminocyclopentanecarboxylic Acid (ACPC). The "Z" prefix indicates the presence of a benzyloxycarbonyl (Z) group, typically protecting the N-terminus, which is a common strategy in peptide synthesis.[1] The "-OH" suffix signifies a free carboxylic acid at the C-terminus. The cyclic nature of ACPC introduces conformational constraints into the peptide backbone.
Q2: What are the primary analytical challenges associated with Z-ACPC-OH peptides?
The main challenges in characterizing Z-ACPC-OH peptides stem from their unique structural features:
-
Hydrophobicity: The benzyloxycarbonyl (Z) group and the cyclopentane ring of ACPC can increase the peptide's hydrophobicity, potentially leading to aggregation and poor solubility in aqueous solutions.[2][3]
-
Steric Hindrance: The rigid, cyclic structure of ACPC can cause steric hindrance during solid-phase peptide synthesis (SPPS), leading to incomplete coupling reactions.[4]
-
Complex Conformational Isomers: The presence of ACPC can lead to multiple stable conformers, which may complicate analysis by techniques like HPLC and NMR, sometimes resulting in broad or multiple peaks.[5]
-
Side Reactions in Synthesis: Like other protected amino acids, side reactions such as diketopiperidine formation can occur during synthesis.[6]
Q3: Which analytical techniques are most suitable for characterizing Z-ACPC-OH peptides?
A multi-technique approach is essential for the comprehensive characterization of Z-ACPC-OH peptides.[1] Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and purification.[7]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight and sequence of the peptide.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide backbone and the stereochemistry of the ACPC residue.[8][9]
Troubleshooting Guides
HPLC Analysis
A common issue in the HPLC analysis of Z-ACPC-OH peptides is poor peak shape, including broadening, tailing, or splitting.
Problem: Broad or Tailing Peaks in Reversed-Phase HPLC
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | Decrease sample concentration. Add organic modifiers like acetonitrile or isopropanol to the sample solvent. | High concentrations of hydrophobic peptides can lead to aggregation, causing poor peak shape. Organic solvents can help disrupt these aggregates. |
| Secondary Interactions with Column | Lower the pH of the mobile phase by adding 0.1% trifluoroacetic acid (TFA) or formic acid. | Residual silanol groups on the silica-based stationary phase can interact with the peptide, causing peak tailing. An acidic mobile phase protonates these silanols, reducing unwanted interactions.[10] |
| Slow On-Column Conformer Interconversion | Decrease the flow rate. Increase the column temperature. | The rigid ACPC residue can lead to slow interconversion between different peptide conformations on the column, resulting in broad peaks. A lower flow rate provides more time for equilibrium, and higher temperature can accelerate interconversion. |
| Inappropriate Injection Solvent | Dissolve the sample in a solvent weaker than the mobile phase (e.g., mobile phase at the initial gradient condition). | Injecting in a strong solvent can cause the sample to travel down the column before binding, leading to band broadening. |
Problem: Split Peaks in HPLC
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Stable Conformational Isomers | Alter the mobile phase composition or temperature to see if the peak ratio changes. | Z-ACPC-OH peptides may exist as stable conformers that can be separated under certain HPLC conditions. |
| Column Void or Contamination | Back-flush the column with a strong solvent. If the problem persists, replace the column. | A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.[10] |
| Clogged Frit | Replace the column inlet frit. | A clogged frit can lead to a non-uniform flow path.[10] |
Mass Spectrometry Analysis
Challenges in MS analysis often relate to obtaining a clear molecular ion peak and interpreting fragmentation patterns.
Problem: Low Signal Intensity or No Molecular Ion Peak
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility/Aggregation | Prepare the sample in a solution containing organic solvents (e.g., 50% acetonitrile with 0.1% formic acid).[11] Use sonication to aid dissolution.[11] | Aggregated peptides may not ionize efficiently. Organic solvents help to solubilize the peptide. |
| Inappropriate Ionization Method | If using Electrospray Ionization (ESI), ensure the spray is stable. Consider using Matrix-Assisted Laser Desorption/Ionization (MALDI) as an alternative. | The choice of ionization technique can significantly impact the signal intensity of hydrophobic peptides. |
| Salt Contamination | Desalt the peptide sample using a C18 ZipTip or a similar solid-phase extraction method prior to MS analysis. | High salt concentrations can suppress the ionization of the peptide. |
Problem: Ambiguous Fragmentation in MS/MS
| Potential Cause | Troubleshooting Step | Rationale |
| Complex Fragmentation of Cyclic Residue | Use different fragmentation techniques such as Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) and compare the spectra. | The cyclic ACPC residue can lead to non-standard fragmentation patterns. Comparing different fragmentation methods can provide complementary information. |
| Presence of Multiple Precursor Ions | Ensure proper isolation of the precursor ion in the mass spectrometer. | Co-isolation of impurities or different charge states can lead to a complex and uninterpretable MS/MS spectrum. |
NMR Spectroscopy
NMR is powerful for structural elucidation but can present challenges in spectral interpretation for Z-ACPC-OH peptides.[8]
Problem: Broad NMR Signals
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | Acquire spectra at a lower concentration or at an elevated temperature. Use a different solvent, such as DMSO-d6, which is better at disrupting aggregates. | Aggregation leads to slower molecular tumbling, resulting in broader NMR signals. |
| Conformational Exchange | Perform variable temperature NMR experiments. | If the peptide is undergoing conformational exchange on the NMR timescale, changing the temperature can either slow down or speed up the exchange, potentially leading to sharper signals. |
Problem: Difficulty in Assigning Stereochemistry of ACPC
| Potential Cause | Troubleshooting Step | Rationale |
| Overlapping Signals | Utilize 2D NMR techniques such as COSY, TOCSY, and NOESY/ROESY. | These experiments help to resolve overlapping signals and provide through-bond and through-space correlations that are crucial for assigning stereochemistry. |
| Ambiguous NOE Contacts | Use a chiral solvating agent in the NMR sample to differentiate between enantiomers or diastereomers.[12] | A chiral agent can induce chemical shift differences between stereoisomers, aiding in their assignment.[12] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of Z-ACPC-OH Peptides
-
Sample Preparation: Dissolve the lyophilized peptide in a solvent mixture such as 50% acetonitrile/water with 0.1% TFA to a final concentration of 1 mg/mL.[11] If solubility is an issue, sonicate the sample for a few minutes.[11] Centrifuge to remove any particulates.[11]
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID, 150 mm length, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A typical gradient would be 5% to 95% Solvent B over 30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm.
General Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 1-10 µM).[11]
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[11]
-
Ionization Mode: Positive Ion Electrospray (ESI+).[11]
-
MS1 Scan: Acquire a full scan over a mass range of m/z 300-2000.[11]
-
MS2 Scan (Data-Dependent Acquisition):
Visualizations
Caption: Workflow for Z-ACPC-OH peptide synthesis and characterization.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. ijsra.net [ijsra.net]
- 8. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Z-ACPC-OH and Fmoc-ACPC-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of protecting groups for non-canonical amino acids is a critical decision that influences the synthetic strategy, efficiency, and overall success. 2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid of significant interest for the development of peptide foldamers with unique structural and biological properties. This guide provides an objective, data-supported comparison of two commonly used Nα-protected derivatives of ACPC: the classical benzyloxycarbonyl-protected Z-ACPC-OH and the modern standard, 9-fluorenylmethyloxycarbonyl-protected Fmoc-ACPC-OH.
Executive Summary
Fmoc-ACPC-OH is the prevailing choice for the iterative solid-phase peptide synthesis (SPPS) of ACPC-containing peptides. Its compatibility with the widely adopted Fmoc/tBu orthogonal protection strategy, coupled with mild, base-labile deprotection conditions, makes it highly amenable to automated synthesis protocols. However, the synthesis of ACPC-containing peptides can be challenging due to the steric hindrance of this cyclic β-amino acid.
Z-ACPC-OH , on the other hand, is rarely employed for the routine iterative steps of modern SPPS due to the harsher conditions required for the removal of the Z-group. Its principal value lies in its role as an orthogonal protecting group in more complex synthetic schemes. The stability of the Z-group to the basic conditions of Fmoc deprotection and the acidic conditions for tert-butyl side-chain deprotection allows for selective N-terminal functionalization, synthesis of cyclic peptides, and segment condensation strategies.
Chemical Structures and Properties
A fundamental understanding of the chemical structures and properties of Z-ACPC-OH and Fmoc-ACPC-OH is essential for their effective application in peptide synthesis.
| Property | Z-ACPC-OH | Fmoc-ACPC-OH |
| Full Name | N-Benzyloxycarbonyl-2-aminocyclopentanecarboxylic acid | N-(9-Fluorenylmethyloxycarbonyl)-2-aminocyclopentanecarboxylic acid |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Molecular Formula | C₁₄H₁₇NO₄ | C₂₁H₂₁NO₄ |
| Molecular Weight | 263.29 g/mol | 351.40 g/mol |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality to Fmoc/tBu | Yes | Not applicable (part of the strategy) |
| Primary Application | Orthogonal protection, synthesis of complex peptides (e.g., cyclic), solution-phase synthesis | Routine iterative solid-phase peptide synthesis (SPPS) |
Below is a DOT language script to generate a diagram of the chemical structures.
Caption: Chemical structures of Z-ACPC-OH and Fmoc-ACPC-OH.
Performance Comparison in Peptide Synthesis
While direct, head-to-head comparative studies of Z-ACPC-OH and Fmoc-ACPC-OH are scarce in the literature, their performance can be inferred from the well-established characteristics of the Z and Fmoc protecting groups and data on similar cyclic β-amino acids.
| Performance Metric | Z-ACPC-OH | Fmoc-ACPC-OH |
| Coupling Efficiency | Generally high, but may require longer coupling times or more potent activating reagents due to steric hindrance. The bulky Z-group can influence solubility and reaction kinetics. | Can be challenging due to the steric hindrance of the cyclic β-amino acid. Studies have shown that active ester formation for Fmoc-ACPC-OH can be significantly slower (e.g., up to 540 minutes for >99% conversion with PyBOP) compared to α-amino acids[1]. Double coupling or the use of highly efficient coupling reagents like HATU or HCTU is often recommended. |
| Deprotection Yield | Typically high, but the harsh deprotection conditions (hydrogenolysis or strong acid) may not be compatible with all solid supports or side-chain protecting groups. | Generally high and efficient under standard mild basic conditions (e.g., 20% piperidine in DMF). |
| Side Reactions | Low risk of racemization. The primary concern is the compatibility of the deprotection conditions with other functional groups in the peptide and the solid support. | Low risk of racemization at the α-carbon. Potential for side reactions associated with piperidine, such as aspartimide formation if Asp is present in the sequence. |
| Automation Friendliness | Not suitable for automated iterative SPPS due to the deprotection conditions requiring specialized equipment (for hydrogenolysis) or harsh reagents not typically used in automated synthesizers. | Highly compatible with automated SPPS protocols, which are optimized for the iterative cycle of Fmoc deprotection and coupling. |
Experimental Protocols
The following are generalized protocols for the incorporation of Z-ACPC-OH and Fmoc-ACPC-OH in solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-ACPC-OH in SPPS
This protocol outlines a standard manual procedure for coupling Fmoc-ACPC-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin (1 eq.) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-ACPC-OH (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base such as diisopropylethylamine (DIPEA) (6 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of ACPC.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Orthogonal Incorporation of Z-ACPC-OH in Fmoc-SPPS
This protocol describes the use of Z-ACPC-OH as an N-terminal capping agent, leveraging its orthogonality to the Fmoc/tBu strategy.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS as described in Protocol 1.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, steps 2 and 3.
-
Coupling of Z-ACPC-OH:
-
In a separate vessel, pre-activate Z-ACPC-OH (3 eq.) with a suitable coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated Z-ACPC-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Confirm complete coupling with a Kaiser test and wash the resin as described in Protocol 1, step 6.
-
-
Side-Chain Deprotection and Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Z-group will remain intact.
-
-
Peptide Precipitation and Purification: Precipitate the Z-protected peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Z-Group Deprotection (in solution):
-
Dissolve the purified Z-ACPC-peptide in a suitable solvent (e.g., methanol, DMF).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure) until the reaction is complete (monitored by HPLC or mass spectrometry).
-
Filter the catalyst and lyophilize the solution to obtain the final deprotected peptide.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the application of Z-ACPC-OH and Fmoc-ACPC-OH.
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-ACPC-OH.
Caption: Workflow for using Z-ACPC-OH in an orthogonal protection strategy.
Conclusion
The choice between Z-ACPC-OH and Fmoc-ACPC-OH is dictated by the specific goals of the peptide synthesis project.
-
Fmoc-ACPC-OH is the pragmatic choice for the routine, linear synthesis of ACPC-containing peptides via automated or manual SPPS. Researchers should be prepared for potentially slower coupling kinetics and may need to employ strategies such as double coupling or highly potent activating reagents to ensure high yields.
-
Z-ACPC-OH serves as a valuable tool for advanced peptide synthesis. Its orthogonality to the Fmoc/tBu chemistry enables the synthesis of complex architectures that are challenging to access with a single protection scheme. While not suited for iterative SPPS, its stability allows for selective N-terminal modifications, providing a gateway to cyclic peptides, branched peptides, and other sophisticated constructs.
For drug development professionals, the ability to incorporate ACPC can impart favorable properties such as increased proteolytic stability and defined secondary structures. A thorough understanding of the distinct advantages and limitations of both Z-ACPC-OH and Fmoc-ACPC-OH is crucial for the rational design and successful synthesis of novel peptide-based therapeutics.
References
A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc for Aminocyclopropanecarboxylic Acid
For researchers, scientists, and drug development professionals, the strategic selection of amine protecting groups is a critical decision in the synthesis of complex molecules. This is particularly true for conformationally constrained amino acids like 1-aminocyclopropanecarboxylic acid (ACPC), a valuable building block in medicinal chemistry. This guide provides an in-depth, objective comparison of two of the most common amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), in the context of ACPC protection.
The choice between Cbz and Boc can significantly impact reaction efficiency, purification strategies, and the overall success of a synthetic route. This comparison delves into their chemical properties, stability, and the nuances of their respective protection and deprotection protocols, supported by experimental data to inform your synthetic decisions.
At a Glance: Key Chemical and Physical Properties
The fundamental difference between the Cbz and Boc protecting groups lies in their lability and, consequently, their orthogonality. Boc is renowned for its acid sensitivity, while Cbz is typically removed under reductive conditions.[1][2] This key distinction allows for their selective removal in the presence of each other, a cornerstone of modern multi-step organic synthesis.[2][3]
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) |
| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O |
| Typical Protection Conditions | Aqueous base (e.g., Na₂CO₃, NaOH), 0°C to RT[4] | Aqueous base (e.g., NaHCO₃, NaOH), RT[5] |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | Acidolysis (e.g., TFA, HCl)[3] |
| Byproducts of Deprotection | Toluene, CO₂ | Isobutylene, CO₂ |
| Stability | Stable to acidic and basic conditions.[6] | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[7] | Labile to strong acids.[3] |
Quantitative Performance Data
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature. | 90-95%[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature. | ~88%[1] |
| Protected Amino Acid | Deprotection Method | Reagents and Conditions | Typical Yield |
| Boc-protected | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent. | High |
| Cbz-protected | Hydrogenolysis | H₂ gas with Pd/C catalyst in a solvent like methanol or ethanol. | High |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales.
Protection of Aminocyclopropanecarboxylic Acid
1. N-Boc-1-aminocyclopropanecarboxylic acid Synthesis
-
Materials: 1-aminocyclopropanecarboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), 1,4-Dioxane, Water, Ethyl Acetate (EtOAc), 1N HCl.
-
Procedure:
-
Dissolve 1-aminocyclopropanecarboxylic acid in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature for approximately 12 hours.
-
After the reaction is complete, wash the mixture with ethyl acetate to remove impurities.
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield N-Boc-1-aminocyclopropanecarboxylic acid.[5]
-
2. N-Cbz-1-aminocyclopropanecarboxylic acid Synthesis
-
Materials: 1-aminocyclopropanecarboxylic acid, Benzyl Chloroformate (Cbz-Cl), Sodium Hydroxide (NaOH), Water, tert-butyl methyl ether, 0.1 N HCl, Saturated aqueous NaHCO₃ solution.
-
Procedure:
-
Dissolve 1-aminocyclopropanecarboxylic acid in an aqueous solution of sodium hydroxide and cool to 0°C.
-
Add benzyl chloroformate dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the mixture with tert-butyl methyl ether.
-
Wash the combined organic extracts with 0.1 N aqueous HCl followed by a saturated aqueous NaHCO₃ solution.
-
Dry the organic phase with a drying agent (e.g., MgSO₄) and remove the solvent under reduced pressure to obtain N-Cbz-1-aminocyclopropanecarboxylic acid.[8]
-
Deprotection of Protected Aminocyclopropanecarboxylic Acid
1. Deprotection of N-Boc-1-aminocyclopropanecarboxylic acid
-
Materials: N-Boc-1-aminocyclopropanecarboxylic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-protected amino acid in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid salt.[9]
-
2. Deprotection of N-Cbz-1-aminocyclopropanecarboxylic acid
-
Materials: N-Cbz-1-aminocyclopropanecarboxylic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz-protected amino acid in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[9]
-
Deciding Between Cbz and Boc: A Workflow
The choice between Cbz and Boc protection for aminocyclopropanecarboxylic acid hinges on the overall synthetic strategy, particularly the presence of other functional groups within the molecule.
Caption: A decision-making workflow for selecting between Cbz and Boc protecting groups for aminocyclopropanecarboxylic acid based on molecular stability.
Reaction Mechanisms
Understanding the mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential issues.
Protection Mechanisms
Caption: General reaction schemes for the Boc and Cbz protection of aminocyclopropanecarboxylic acid.
Deprotection Mechanisms
Caption: Deprotection pathways for Boc- and Cbz-protected aminocyclopropanecarboxylic acid.
Conclusion
Both Cbz and Boc are highly effective protecting groups for the amine functionality of aminocyclopropanecarboxylic acid. The optimal choice is not a matter of inherent superiority but rather of strategic compatibility with the overall synthetic plan.
-
Choose Boc when the synthetic route involves functional groups that are sensitive to hydrogenolysis, such as alkenes, alkynes, or other benzyl groups, and the molecule can tolerate acidic conditions for deprotection.[10]
-
Choose Cbz when the molecule contains acid-sensitive groups, and the absence of reducible moieties allows for the use of mild, neutral hydrogenolysis for deprotection. The tendency of Cbz-protected amino acids to be crystalline can also be an advantage for purification.[6]
A thorough analysis of the target molecule's functional group compatibility is paramount in making an informed decision that will ultimately lead to a more efficient and successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Peptides Containing Z-ACPC-OH Versus Natural Amino Acids in Biological Systems
For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The incorporation of non-natural amino acids into peptide sequences represents a key strategy in this pursuit. This guide provides a comparative overview of the biological activity of peptides containing the synthetic amino acid (1Z)-1-(benzyloxycarbonylamino)-2-carboxycyclopentan-1-ol (Z-ACPC-OH) versus those composed solely of natural amino acids. By examining the available experimental data, this document aims to objectively assess the impact of this modification on peptide performance.
The introduction of conformationally constrained amino acids, such as the cyclic β-amino acid 2-aminocyclopentanecarboxylic acid (ACPC), into peptides is a well-established method for influencing their three-dimensional structure. This structural constraint can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity compared to their more flexible natural counterparts. The Z-ACPC-OH building block, featuring a benzyloxycarbonyl (Z) protecting group, is instrumental in the chemical synthesis of these modified peptides. While the "Z" group is typically removed to yield the final bioactive peptide containing the ACPC core, understanding its role in synthesis is crucial for the development of these novel peptidomimetics.
Enhancement of Structural Stability and Receptor Affinity
Peptides incorporating ACPC residues often exhibit a more defined and stable conformation. This pre-organization of the peptide backbone can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. For instance, studies on various peptide systems have shown that the incorporation of cyclic β-amino acids can induce and stabilize specific secondary structures, such as helices and turns, which are often crucial for receptor recognition.
While direct, quantitative comparative data for a wide range of Z-ACPC-OH-containing peptides versus their natural analogs remains an active area of research, the broader class of peptidomimetics consistently demonstrates the potential for improved biological performance. These enhancements are often attributed to the increased resistance to proteolytic enzymes, a major hurdle in the therapeutic application of natural peptides.
Data Presentation: A Comparative Overview
To illustrate the potential advantages of incorporating non-natural amino acids, the following table summarizes hypothetical comparative data based on common findings in peptidomimetic research. It is important to note that specific values will vary depending on the peptide sequence and the biological target.
| Parameter | Natural Peptide (Hypothetical) | ACPC-Containing Peptide (Hypothetical) | Fold Improvement |
| Receptor Binding Affinity (Ki) | 50 nM | 5 nM | 10x |
| Enzyme Inhibition (IC50) | 100 nM | 10 nM | 10x |
| Cellular Potency (EC50) | 200 nM | 25 nM | 8x |
| Serum Stability (t1/2) | 15 min | 120 min | 8x |
Experimental Protocols
The evaluation of the biological activity of novel peptides involves a series of well-defined experimental protocols. Below are generalized methodologies for key assays typically employed in such comparative studies.
Solid-Phase Peptide Synthesis (SPPS)
Peptides, both natural and those containing Z-ACPC-OH, are commonly synthesized using automated solid-phase peptide synthesis.
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (either a natural amino acid or Z-ACPC-OH) is coupled to the resin. For subsequent couplings, the N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed, and the next protected amino acid is activated and coupled.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the 'Z' group from Z-ACPC-OH) are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Receptor Binding Assay
Competitive binding assays are used to determine the affinity of the synthesized peptides for their target receptor.
Workflow for a Competitive Receptor Binding Assay:
Caption: Workflow for a competitive receptor binding assay.
-
Preparation: A constant concentration of a radiolabeled ligand known to bind the target receptor and a preparation of the receptor (e.g., cell membrane homogenates) are used.
-
Competition: The receptor and radioligand are incubated with varying concentrations of the unlabeled test peptide (either the natural peptide or the ACPC-containing analog).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that retains the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Signaling Pathway Analysis
To understand the functional consequences of receptor binding, downstream signaling pathways are investigated. For G-protein coupled receptors (GPCRs), a common signaling molecule is cyclic AMP (cAMP).
Illustrative GPCR Signaling Pathway:
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Peptide Treatment: The cells are treated with varying concentrations of the test peptides.
-
Cell Lysis and Assay: After a specific incubation time, the cells are lysed, and the intracellular concentration of the second messenger (e.g., cAMP) is measured using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: The results are plotted to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).
Conclusion
The incorporation of Z-ACPC-OH into peptide synthesis allows for the creation of conformationally constrained peptidomimetics. While comprehensive, direct comparative studies are still emerging, the existing body of research on related cyclic β-amino acids strongly suggests that this modification strategy holds significant promise for enhancing the biological activity and therapeutic potential of peptides. The improved conformational stability can lead to increased receptor affinity and greater resistance to enzymatic degradation, addressing key limitations of natural peptide-based therapeutics. Further research focusing on direct, quantitative comparisons will be instrumental in fully elucidating the advantages of this approach for specific biological targets.
Constraining Peptides: A Comparative Guide to the Conformational Effects of Z-ACPC-OH
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and well-defined structures is paramount. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. This guide provides a detailed comparison of peptides containing (1S,2R)-2-(benzyloxycarbonylamino)cyclopentane-1-carboxylic acid (Z-ACPC-OH) against other common conformationally constrained amino acids, supported by experimental data.
The introduction of cyclic constraints into a peptide backbone is a proven method to reduce flexibility, pre-organize the peptide into a specific secondary structure, and increase resistance to proteolytic degradation. Z-ACPC-OH, a derivative of 2-aminocyclopentanecarboxylic acid (ACPC), offers a unique combination of a cyclopentane ring constraint and a bulky N-terminal benzyloxycarbonyl (Z) group, which can further influence the peptide's conformational landscape.
Performance Comparison: Z-ACPC-OH vs. Alternatives
To understand the impact of Z-ACPC-OH on peptide conformation, it is essential to compare it with other widely used constrained amino acids such as Proline and α-aminoisobutyric acid (Aib). While direct experimental data for Z-ACPC-OH is limited, we can infer its properties from studies on ACPC-containing peptides and analyze the expected influence of the Z-group.
Conformational Preferences
The cyclopentane ring of ACPC restricts the backbone dihedral angles (φ, ψ), predisposing the peptide to adopt specific secondary structures. Studies on peptides containing the trans-isomer of ACPC, which is structurally analogous to the core of Z-ACPC-OH, have consistently shown a strong propensity to induce helical and turn-like conformations.
Table 1: Comparison of Conformational Preferences
| Constrained Residue | Predominant Secondary Structure | Key Conformational Features |
| ACPC (trans) | 12-helix, β-turns | The five-membered ring significantly restricts backbone flexibility, promoting ordered structures. |
| Proline (Pro) | β-turns, Polyproline II (PPII) helices | The pyrrolidine ring restricts the φ angle to approximately -60°, acting as a "helix breaker" in α-helices but a strong turn inducer.[1][2] |
| α-Aminoisobutyric acid (Aib) | 310-helix, α-helix | The gem-dimethyl substitution sterically restricts φ and ψ angles to helical regions.[3][4] |
The N-terminal benzyloxycarbonyl (Z) group in Z-ACPC-OH is expected to provide additional steric bulk and the potential for aromatic interactions, which could further stabilize ordered conformations.
Impact on Peptide Stability
The incorporation of constrained amino acids generally enhances the thermal stability of peptides by reducing the conformational entropy of the unfolded state.
Table 2: Comparative Impact on Thermal Stability
| Peptide Modification | Change in Melting Temperature (ΔTm) | Observations |
| Single Aib substitution | +2.2 to +5.4 °C | A single substitution of Alanine with Aib in thermolysin fragments resulted in a significant increase in thermal stability.[5] |
| Cyclization | ~30-fold increase in stability at pH 7 | Cyclization of an RGD peptide via a disulfide bond significantly increased its stability compared to its linear counterpart.[6] |
| ACPC incorporation | Data not available | While quantitative thermal stability data for ACPC-containing peptides is not readily available, the induced stable secondary structures suggest an increase in thermal stability. |
Experimental Protocols
The conformational analysis of peptides containing constrained amino acids relies on a combination of spectroscopic and computational techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of 50-100 µM.
-
Instrumentation: Use a spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition: Record CD spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at a controlled temperature (e.g., 25 °C).
-
Data Analysis: The resulting spectrum is analyzed for characteristic signals:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 198 nm.[7]
-
Polyproline II (PPII) Helix: A weak positive band around 220 nm and a strong negative band around 206 nm.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, including backbone and side-chain conformations, and intramolecular hydrogen bonding.
Protocol:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign all proton and carbon resonances using the combination of through-bond (TOCSY) and through-space (NOESY/ROESY) correlations.
-
Structural Analysis:
-
Nuclear Overhauser Effects (NOEs): Use the intensities of NOE cross-peaks to derive inter-proton distance restraints.
-
Coupling Constants: Measure ³J(HN,Hα) coupling constants to restrain the backbone dihedral angle φ.
-
Chemical Shift Index (CSI): Analyze the deviation of ¹Hα and ¹³Cα chemical shifts from random coil values to identify secondary structure elements.[9]
-
Temperature Coefficients: Measure the temperature dependence of amide proton chemical shifts (dδ/dT) to identify hydrogen-bonded protons.
-
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing dynamic and energetic insights into peptide conformations.
Protocol:
-
Model Building: Construct an initial 3D model of the peptide using standard bond lengths and angles.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) that is well-parameterized for both standard and non-standard amino acids.
-
Molecular Dynamics Simulation: Perform MD simulations in a periodic box of solvent to sample the conformational space of the peptide.
-
Structure Calculation and Refinement: Use experimental restraints from NMR (distance and dihedral angle restraints) to guide the simulation and calculate a family of low-energy structures.
-
QM Calculations: Use Density Functional Theory (DFT) to predict NMR chemical shifts for the calculated structures, which can then be compared to experimental values for validation.[10]
Visualizing the Impact
To conceptualize the workflow and the influence of Z-ACPC-OH, the following diagrams are provided.
Caption: Experimental workflow for conformational analysis.
Caption: Logical impact of Z-ACPC-OH on peptide structure.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conformational preferences of a short Aib/Ala-based water-soluble peptide as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Introduction to Z-Protected Amino Acids in Enzyme Inhibition
An objective comparison of the efficacy of Z-protected amino acids in the design of enzyme inhibitors, with a focus on matrix metalloproteinase (MMP) inhibition.
Disclaimer: Initial searches for "Z-ACPC-OH" did not yield specific information regarding its use as an enzyme inhibitor. Therefore, this guide utilizes the closely related and well-documented compound, N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH), as a representative example to illustrate the principles and methodologies of employing Z-protected amino acids in enzyme inhibitor design.
Z-protected amino acids, such as Z-D-His-OH, are valuable building blocks in the design of enzyme inhibitors, particularly for metalloenzymes. The carbobenzyloxy (Z) group serves as a protecting group for the α-amino group of the amino acid, allowing for controlled and regioselective coupling to a molecular scaffold.[1] This is a crucial step in the synthesis of peptidomimetic inhibitors that target the active site of enzymes.
For zinc-dependent metalloenzymes like matrix metalloproteinases (MMPs), the side chain of the amino acid plays a critical role. The imidazole side chain of histidine is a well-established zinc-binding group (ZBG) that can chelate the catalytic zinc ion in the enzyme's active site, thereby blocking its activity.[1][2] The use of the D-enantiomer, as in Z-D-His-OH, can enhance the metabolic stability of the resulting inhibitor.[1]
Comparison of Histidine-Based MMP Inhibitors with Other Alternatives
The efficacy of enzyme inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor.
Below is a comparison of various MMP inhibitors, including a representative histidine-based inhibitor and other classes of inhibitors.
| Inhibitor Class | Example Compound | Target MMP(s) | IC50 (nM) | Reference(s) |
| Histidine-Based (Non-hydroxamate) | Compound 10d (non-chelating) | MMP-13 | 3.4 | [3] |
| MMP-2 | 730 | [3] | ||
| MMP-8 | 600 | [3] | ||
| Hydroxamate-Based | Marimastat (BB-2516) | MMP-1 | 5 | [4] |
| MMP-2 | 4 | [4] | ||
| MMP-9 | 3 | [4] | ||
| Batimastat | Broad-spectrum | Nanomolar affinity | [2][5] | |
| Tetracycline-Based | Doxycycline | MMP-1, -2, -7, -8, -9, -12, -13 | Broad-spectrum inhibition | [6] |
| Peptide-Based | Peptide G (GACFSIAHECGA) | MT1-MMP (MMP-14) | 150,000 | [7] |
| Allosteric Inhibitor | JNJ0966 | MMP-9 (zymogen) | - | [8] |
Experimental Protocols
Synthesis of a Histidine-Based MMP Inhibitor
This protocol outlines the general steps for synthesizing an MMP inhibitor using Z-D-His-OH as a building block.
Protocol 1: Coupling of Z-D-His-OH to a Scaffold
-
Materials: Z-D-His-OH, a scaffold molecule with a primary or secondary amine, 1-Hydroxybenzotriazole (HOBt), N,N'-Diisopropylcarbodiimide (DIC), Anhydrous Dimethylformamide (DMF), Ethyl acetate, 1N HCl, Saturated sodium bicarbonate solution, Brine.
-
Procedure:
-
Dissolve Z-D-His-OH (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF in a round-bottom flask and stir for 10 minutes at room temperature.[1]
-
Add the scaffold amine (1.0 equivalent) to the solution.[1]
-
Cool the reaction mixture to 0°C in an ice bath.[1]
-
Add DIC (1.2 equivalents) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer and concentrate under reduced pressure to obtain the protected inhibitor precursor.
-
Protocol 2: Deprotection of the Z-Group
-
Materials: Protected inhibitor precursor, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the protected inhibitor precursor in methanol in a suitable flask.[1]
-
Add a catalytic amount of 10% Pd/C to the solution.[1]
-
Evacuate the flask and backfill it with hydrogen gas.[1]
-
Stir the reaction mixture under a hydrogen atmosphere for 4-6 hours, monitoring by TLC until the starting material is consumed.[1]
-
Filter the reaction mixture to remove the Pd/C and concentrate the filtrate to yield the final inhibitor.
-
MMP Inhibition Assay using a Fluorogenic Substrate
This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific MMP.
-
Materials: Synthesized inhibitor, Recombinant human MMP, Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35), 96-well microplate, Fluorometric microplate reader.
-
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the recombinant MMP enzyme to each well.
-
Add the diluted inhibitor solutions to the wells and incubate for 30 minutes at 37°C to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[9]
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation, 393 nm emission) every minute for 30-60 minutes.[9]
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the V₀ against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for the synthesis and evaluation of a histidine-based MMP inhibitor.
Caption: Mechanism of MMP inhibition by a histidine-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Cbz-1-aminocyclopropane-1-carboxylic Acid and Other Constrained Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptidomimetic and drug design, the use of constrained amino acids is a cornerstone strategy for transforming promising peptide leads into viable therapeutic candidates. By reducing the conformational flexibility inherent in natural peptides, researchers can significantly enhance metabolic stability, receptor selectivity, and binding affinity.[1] This guide provides a detailed comparison of Cbz-1-aminocyclopropane-1-carboxylic acid (Cbz-Acc) with other constrained amino acids, supported by experimental data and detailed methodologies to inform the selection of building blocks for peptide modification.
The Role of Conformational Constraint in Peptide Drug Design
Natural peptides often fail as drug candidates due to their rapid degradation by proteases and their existence in a multitude of conformations in solution, which can lead to reduced binding affinity for their target.[1] The introduction of cyclic or sterically hindered non-natural amino acids, such as Cbz-Acc, locks the peptide backbone into a more defined three-dimensional structure.[2] This pre-organization can lead to a more favorable entropy of binding and improved resistance to enzymatic cleavage.[3]
Comparison of Physicochemical and Biological Properties
The choice of a constrained amino acid can have a profound impact on the pharmacological profile of a peptide. The table below summarizes key properties of Cbz-Acc and compares it with other commonly used constrained amino acids. It is important to note that the data presented is a synthesis from multiple studies and direct head-to-head comparisons in a single peptide scaffold are limited.
| Amino Acid Derivative | Ring Size | Ring Strain (kcal/mol) | Typical Induced Conformation | Impact on Metabolic Stability | Notes on Binding Affinity |
| Cbz-1-aminocyclopropane-1-carboxylic acid (Cbz-Acc) | 3 | ~28.1[4] | β-turn | High | Can significantly improve affinity by locking the peptide into a bioactive conformation.[5] |
| Cbz-1-aminocyclobutane-1-carboxylic acid (Cbz-Acbc) | 4 | ~26.3[4] | Extended or turn-like | High | The larger ring can offer different side-chain orientations, which may be more optimal for certain receptor pockets.[4] |
| Cbz-1-aminocyclopentane-1-carboxylic acid (Cbz-Acpc) | 5 | ~7.1[4] | More flexible than smaller rings | Moderate to High | The increased flexibility compared to Acc and Acbc may be advantageous for targets requiring more conformational adaptability. |
| Cbz-D-amino acids | N/A | N/A | Can induce specific turns | Very High | D-amino acids are not recognized by most endogenous proteases, leading to significantly enhanced stability.[6] |
| Stapled Peptides (hydrocarbon cross-link) | N/A | N/A | α-helix | High | The cross-link stabilizes the helical structure, which is crucial for many protein-protein interactions. |
Performance in Biological Assays: A Comparative Overview
The following table presents a compilation of IC50 and other binding affinity data for various peptidomimetics incorporating constrained amino acids. This data illustrates the potency that can be achieved through the use of these building blocks.
| Peptide/Peptidomimetic | Constrained Amino Acid | Target | Assay | IC50/EC50/Kd | Reference |
| Cyclic Peptidomimetic (Compound 32) | Cyclic structure with D-amino acids | HER2 | Cell Proliferation | Nanomolar range | [7] |
| Motixafortide (BL-8040) | Cyclic Peptide (14 amino acids) | CXCR4 | Binding Affinity | ~1 nM | [8] |
| C4m-3127 | Cyclic Peptide (disulfide bond) | CTLA-4/B7-1 Interaction | Inhibition Assay | 11.5 µM | |
| C4m-3127 | Cyclic Peptide (disulfide bond) | CTLA-4 | Cell Binding | 0.472 µM |
Experimental Protocols
To ensure the reproducibility and validity of data when comparing different constrained amino acids, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Cbz-Acc
This protocol describes the manual synthesis of a peptide incorporating Cbz-Acc using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Cbz-1-aminocyclopropane-1-carboxylic acid (Cbz-Acc)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine in DMF (20%)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): For standard Fmoc-amino acids, dissolve the amino acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin.
-
Cbz-Acc Coupling: Dissolve Cbz-Acc (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add to the deprotected resin and agitate for 4 hours, or until a negative Kaiser test is observed.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3/4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a method to assess the stability of a peptide in the presence of serum proteases.
Materials:
-
Test peptide (e.g., containing Cbz-Acc)
-
Control peptide (e.g., the corresponding all-L-amino acid peptide)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution (10% in water)
-
Acetonitrile
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).
-
Incubation: In microcentrifuge tubes, mix the peptide stock solution with pre-warmed human serum to a final peptide concentration of 100 µM. A control reaction should be set up with PBS instead of serum. Incubate the tubes at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately add an equal volume of cold 10% TCA solution to the aliquot to precipitate serum proteins and stop enzymatic degradation. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.
-
Quantification: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point and plot this against time. Determine the half-life (t½) of the peptide.
Protocol 3: Competitive Binding Assay using Fluorescence Polarization
This assay determines the binding affinity (IC50) of a test peptide to a target protein by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Target protein
-
Fluorescently labeled probe peptide (with known affinity for the target)
-
Test peptide (e.g., containing Cbz-Acc)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test peptide in assay buffer. Prepare a solution of the target protein and the fluorescent probe at concentrations optimized for the assay window.
-
Assay Setup: In the wells of the 384-well plate, add the target protein and the fluorescent probe. Then, add the serially diluted test peptide. Include control wells with no test peptide (maximum polarization) and wells with no target protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that displaces 50% of the fluorescent probe.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in drug discovery.
Caption: Workflow for the design and evaluation of peptidomimetics containing constrained amino acids.
Caption: Inhibition of the STAT3 signaling pathway by a constrained peptidomimetic.
Conclusion
The incorporation of Cbz-1-aminocyclopropane-1-carboxylic acid and other constrained amino acids is a powerful and versatile strategy in modern drug discovery. The choice of the specific constrained residue depends on the desired conformational outcome, the nature of the biological target, and the need to overcome metabolic instability. While direct comparative data across a wide range of constrained amino acids within the same peptide series is not always available, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for the rational design and evaluation of novel peptidomimetic therapeutics. The continued exploration of new constrained building blocks will undoubtedly expand the toolbox for medicinal chemists and lead to the development of more potent and durable drugs.
References
- 1. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of cyclic and d-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chemical Modification of Proteins for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is crucial for understanding protein function, signaling, and the development of novel therapeutics. Chemical modification serves as a powerful tool in mass spectrometry (MS)-based proteomics to introduce specific tags or alter protein properties for enhanced detection and characterization. This guide provides a comparative overview of common chemical modification strategies, focusing on the widely targeted cysteine and lysine residues, and offers insights into their respective mass spectrometry analysis workflows.
While the specific reagent Z-ACPC-OH was initially proposed for analysis, a comprehensive review of scientific literature did not yield established protocols or applications for its use in protein modification for mass spectrometry. Therefore, this guide will focus on well-characterized and commonly employed alternative reagents.
Comparison of Common Protein Modification Reagents
The choice of a chemical modification reagent is dictated by the research goal, the target amino acid, and the desired properties of the modification. The following tables provide a comparative summary of popular reagents for cysteine and lysine modification.
Cysteine Modification Reagents (Alkylation)
Cysteine residues, with their reactive thiol groups, are a primary target for chemical modification. Alkylation is a common strategy to cap these thiols, preventing disulfide bond formation and introducing a fixed mass modification for MS analysis.
| Reagent | Abbreviation | Mass Shift (Da) | Reactivity & Specificity | Advantages | Disadvantages & Side Reactions |
| Iodoacetamide | IAM | +57.021 | High reactivity towards cysteine thiols. | Well-established, efficient, and irreversible.[1][2] | Can lead to off-target modifications of methionine, histidine, and lysine at higher pH.[3] May cause a +114.04 Da mass shift that can be mistaken for a diglycine remnant from ubiquitination.[2] |
| N-ethylmaleimide | NEM | +125.048 | Highly specific for cysteine thiols at neutral pH. | Forms stable, irreversible thioether bonds.[1] | Larger mass shift may be less ideal for some fragmentation methods. |
| Chloroacetamide | CAA | +57.021 | Similar to IAM but generally considered more specific. | Shown to have fewer undesirable off-site reactions compared to IAM.[3][4] | Reaction kinetics may be slightly slower than IAM. |
| 4-vinylpyridine | 4-VP | +105.058 | Reacts with cysteine thiols to form a pyridylethyl derivative. | Useful for specific applications where the properties of the pyridylethyl group are desired. | Can also modify other nucleophilic residues. |
| Methyl methanethiosulfonate | MMTS | +45.988 | Reacts with cysteine to form a disulfide bond. | The modification is reversible with reducing agents.[2] | The reversibility can be a disadvantage if a permanent block is desired. |
Lysine Modification Reagents (Acylation)
The primary amine of lysine residues is another common target for chemical modification, often used for protein cross-linking, labeling, and quantification.
| Reagent Class | Example | Reactivity & Specificity | Applications | Advantages | Disadvantages & Side Reactions |
| N-Hydroxysuccinimide (NHS) Esters | Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3) | React with primary amines (lysine ε-amino group and N-terminus).[5][6] | Cross-linking, biotinylation, fluorescent labeling. | Wide variety of NHS esters available with different spacer arms and functionalities. Water-soluble versions (e.g., Sulfo-NHS) are available.[5] | Can react with other nucleophiles like tyrosine and serine at high pH. Hydrolysis of the NHS ester is a competing reaction. |
| Pyridinium-based Reagents | Pyridinium esters | Exhibit effective lysine reactivity and good selectivity under physiological conditions.[7] | Activity-based protein profiling (ABPP) in live cells.[7] | Can be used for in-situ labeling in complex biological systems.[7] | May still have some reactivity with other nucleophiles like cysteine.[7] |
| Isothiocyanates | Phenyl isothiocyanate (PITC) | React with primary amines. | Protein sequencing (Edman degradation), labeling. | Well-established chemistry. | Can have side reactions with other nucleophiles. |
Experimental Protocols
Detailed and optimized protocols are critical for successful protein modification and subsequent mass spectrometry analysis. Below are generalized protocols for cysteine alkylation and lysine acylation.
Protocol 1: Cysteine Alkylation for In-Solution Digestion
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating reagent (e.g., iodoacetamide) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Digestion:
-
Quench the excess alkylating reagent by adding DTT to a final concentration of 5 mM.
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a high-resolution mass spectrometer.
-
Protocol 2: Lysine Labeling with NHS Ester
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0). Buffers containing primary amines like Tris will compete with the reaction.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of the NHS ester in a dry, aprotic solvent (e.g., DMSO or DMF).
-
Add the NHS ester to the protein solution at a specific molar excess (e.g., 10- to 20-fold).
-
Incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Reaction Quenching and Buffer Exchange:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Remove excess, non-reacted label and exchange the buffer using dialysis, desalting columns, or spin filtration.
-
-
Mass Spectrometry Analysis:
-
The labeled protein can be analyzed intact (top-down proteomics) or subjected to enzymatic digestion (bottom-up proteomics) followed by LC-MS/MS analysis.
-
Visualizing the Workflow and Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and underlying principles.
Experimental Workflow for Bottom-Up Proteomics
Caption: A typical bottom-up proteomics workflow for analyzing chemically modified proteins.
Principle of Chemical Modification and Mass Shift Detection
Caption: The fundamental principle of detecting chemical modifications by mass spectrometry.
Signaling Pathway Example: Ubiquitination
Chemical modifications are central to cellular signaling. Ubiquitination, the attachment of ubiquitin to lysine residues, is a key post-translational modification that can be studied using mass spectrometry.
Caption: The enzymatic cascade of protein ubiquitination targeting a lysine (K) residue.
Conclusion
The chemical modification of proteins is an indispensable technique in modern proteomics. While the initially explored "Z-ACPC-OH" did not emerge as a standard reagent, a rich toolbox of well-validated chemical modifiers for residues like cysteine and lysine is available to researchers. The selection of the appropriate reagent and the meticulous execution of experimental protocols are paramount for generating high-quality, interpretable mass spectrometry data. This guide provides a foundational comparison to aid researchers in navigating these choices and designing robust experiments to unravel the complexities of the proteome.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Durability: A Comparative Guide to Metabolic Stability Assessment Using Z-ACPC-OH and Alternatives
For researchers, scientists, and professionals in drug development, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic efficacy. This guide provides a comparative analysis of strategies to enhance peptide metabolic stability, with a focus on the use of the constrained amino acid Z-ACPC-OH (N-benzyloxycarbonyl-2-aminocyclopentanecarboxylic acid) versus other common modification techniques. The information herein is supported by experimental data from peer-reviewed literature to facilitate objective comparison.
The metabolic instability of peptides is a primary challenge in their development as therapeutic agents. Unmodified peptides are often rapidly cleaved by proteases in the bloodstream and tissues, leading to short in-vivo half-lives. To counteract this, various chemical modifications can be introduced into the peptide structure to enhance their resistance to enzymatic degradation.
One effective strategy is the incorporation of constrained amino acids, such as Z-ACPC-OH. Z-ACPC-OH is a derivative of 2-aminocyclopentanecarboxylic acid (ACPC), a cyclic β-amino acid. The "Z" group (benzyloxycarbonyl) is a common protecting group used during peptide synthesis. The rigid cyclopentane ring of ACPC restricts the conformational flexibility of the peptide backbone. This structural constraint makes it difficult for proteases to recognize and bind to the peptide, thereby hindering enzymatic cleavage and significantly improving metabolic stability.
Comparative Analysis of Stability Enhancement Strategies
The following table summarizes the performance of various peptide stabilization strategies, including the incorporation of constrained amino acids like ACPC, in comparison to other widely used methods. The data presented is a synthesis of findings from multiple studies to provide a representative overview.
| Modification Strategy | Principle of Stabilization | Representative Half-Life (t½) Improvement | Key Advantages | Key Disadvantages |
| Z-ACPC-OH Incorporation | Introduction of a constrained β-amino acid to reduce backbone flexibility and hinder protease recognition. | Peptides containing ACPC have shown high resistance to cleavage by enzymes like trypsin and chymotrypsin, with no significant proteolysis detected after extended incubation (e.g., >36 hours).[1] | High resistance to a broad range of proteases; can induce specific secondary structures. | May require custom synthesis of the amino acid building block; potential for altering peptide conformation and biological activity. |
| D-Amino Acid Substitution | Replacement of a natural L-amino acid with its D-enantiomer at a cleavage site, making the peptide bond unrecognizable to stereospecific proteases.[2] | Can increase plasma half-life from a few minutes to several hours (e.g., somatostatin t½ of a few minutes vs. octreotide with a t½ of 1.5 hours).[3] | Relatively straightforward to implement during peptide synthesis; highly effective at preventing cleavage at specific sites.[2][4] | Can sometimes reduce or abolish biological activity if the original stereochemistry is crucial for receptor binding. |
| N- and C-Terminal Modification | Capping the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) to block exopeptidase activity. | Can significantly increase stability against aminopeptidases and carboxypeptidases. | Simple and cost-effective modifications. | Does not protect against cleavage by endopeptidases within the peptide sequence. |
| Cyclization | Forming a cyclic structure (head-to-tail, side-chain to side-chain, etc.) to reduce conformational flexibility and mask cleavage sites. | Can lead to substantial increases in stability; for example, cyclic RGD peptides can be up to 30-fold more stable than their linear counterparts at neutral pH.[5] | Enhanced proteolytic resistance and potentially increased receptor affinity and selectivity.[6] | Can be synthetically challenging; may alter the peptide's overall conformation and bioavailability. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to the peptide. | Can dramatically increase plasma half-life, for instance, a PEGylated interferon-α-2b showed a 330-fold longer half-life compared to the native protein.[3] | Increases hydrodynamic size, reducing renal clearance and shielding from proteases; improves solubility. | Can sometimes lead to reduced biological activity due to steric hindrance; potential for immunogenicity of the PEG polymer. |
| Lipidation | Conjugation of a lipid chain to the peptide to promote binding to serum albumin. | Can significantly extend in-vivo half-life by creating a circulating reservoir of the peptide. | Prolonged circulation time and reduced renal clearance. | May alter the pharmacokinetic and pharmacodynamic properties in unpredictable ways. |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the metabolic stability of a modified peptide in plasma.
1. Materials:
-
Test peptide (e.g., containing Z-ACPC-OH) and control peptide (unmodified).
-
Pooled human plasma (or from other relevant species), stored at -80°C.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: Acetonitrile (ACN) or a mixture of organic solvents (e.g., 1:1 ethanol/ACN).
-
Internal standard (for LC-MS analysis).
-
Thermomixer or water bath.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Procedure:
-
Preparation: Thaw the plasma on ice. Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water).
-
Incubation: Pre-warm the plasma to 37°C. Spike the plasma with the test peptide to a final concentration (e.g., 1-10 µM).
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution (typically 2-3 volumes of the aliquot volume) to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or a 96-well plate. Analyze the samples by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Calculate the percentage of the initial peptide remaining at each time point. The half-life (t½) can be determined by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
Visualizing Peptide Stabilization and Experimental Workflow
The following diagrams illustrate the principles of different peptide stabilization strategies and the workflow for a typical in vitro plasma stability assay.
Caption: Principles of Peptide Stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Coupling Reagents for Cbz-ACPC-OH Amide Bond Formation
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate coupling reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered amino acids like N-Carbobenzyloxy-1-aminocyclopentane-1-carboxylic acid (Cbz-ACPC-OH). The cyclic nature and the α,α-disubstitution of ACPC present a significant steric barrier to amide bond formation. This guide provides an objective comparison of common coupling reagents for this purpose, supported by experimental data from analogous sterically hindered systems.
Performance Comparison of Coupling Reagents
The efficacy of various coupling reagents is often dictated by their ability to overcome steric hindrance and minimize side reactions such as epimerization. While direct comparative studies on Cbz-ACPC-OH are limited in publicly available literature, data from the coupling of other hindered amino acids, such as α-aminoisobutyric acid (Aib), provide valuable insights. Onium salt-based reagents (uronium/aminium and phosphonium) are generally more effective than carbodiimides for these challenging couplings.[1][2]
| Coupling Reagent Class | Reagent(s) | Typical Yield for Hindered Couplings | General Reaction Time | Key Advantages & Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High[1] | 1 - 4 hours[3] | Advantages: High efficiency, fast reaction rates.[3] HATU is often superior for hindered couplings due to the formation of a more reactive OAt-ester.[1] COMU offers a safer alternative to potentially explosive benzotriazole-based reagents.[1] Disadvantages: Potential for guanidinylation of the N-terminal amine if used in excess.[1] Higher cost compared to carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | > 90% Conversion[1] | Minutes to hours[4][5] | Advantages: Excellent for minimizing racemization.[2] Avoids guanidinylation side reactions.[1] Byproducts of PyBOP are less hazardous than its predecessor, BOP.[5] Disadvantages: Can be less reactive than HATU.[1] Byproducts can sometimes be difficult to remove. |
| Carbodiimides | DCC, EDC (+ HOBt/HOAt) | Moderate to High | 4 - 48 hours[6][7] | Advantages: Cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[1] Disadvantages: Slower reaction times.[2] Often require additives like HOBt to suppress racemization.[1] The dicyclohexylurea (DCU) byproduct of DCC is insoluble in many organic solvents, complicating purification in solution-phase synthesis.[1] |
| Mixed Anhydrides | Isobutyl Chloroformate | Good to High | 1 - 2 hours activation, then coupling | Advantages: Can provide high yields.[8] Disadvantages: Requires careful temperature control to avoid side reactions and disproportionation.[8] |
Experimental Protocols
Detailed methodologies for key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: HATU-Mediated Coupling (Solution Phase)
-
Dissolution: Dissolve Cbz-ACPC-OH (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution and stir for 5-10 minutes at room temperature.[3]
-
Activation: Add HATU (1.0-1.2 eq.) to the mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.[3]
-
Amine Addition: Add the amine component (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[3]
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 10% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: PyBOP-Mediated Coupling (Solid Phase)
-
Resin Preparation: Swell the resin-bound amine in DMF. Perform N-terminal deprotection using standard protocols (e.g., 20% piperidine in DMF for Fmoc deprotection). Wash the resin thoroughly with DMF.
-
Activation/Coupling: In a separate vessel, dissolve the Cbz-ACPC-OH (1.1 eq. based on resin loading), PyBOP (1.1 eq.), and DIPEA (2.2 eq.) in DMF. An additive like HOBt (1.1 eq.) can be included to further suppress racemization.[4]
-
Reaction: Add the activated amino acid solution to the deprotected resin-bound amine. Agitate the mixture for 10-60 minutes.[4] Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 3: EDC/HOBt-Mediated Coupling (Solution Phase)
-
Dissolution: Dissolve Cbz-ACPC-OH (1.0 eq.), the amine hydrochloride salt (1.0 eq.), HOBt (1.2 eq.), and a base such as triethylamine or DIPEA (1.2 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) to the stirred solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The water-soluble urea byproduct and excess EDC can be removed by these aqueous washes. Purify the crude product by column chromatography.
Visualizing the Coupling Workflow
The general process for amide bond formation using a coupling reagent can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: General workflow for coupling Cbz-ACPC-OH with an amine.
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
A Comparative Guide to Validating Z-ACPC-OH Incorporation: Edman Degradation vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptides is a critical step in creating novel therapeutics and research tools. This guide provides an objective comparison of Edman degradation and alternative analytical techniques for validating the incorporation of the cyclic unnatural amino acid, Z-ACPC-OH (N-benzyloxycarbonyl-1-aminocyclopropane-1-carboxylic acid). Supported by experimental data and detailed protocols, this document will aid in the selection of the most suitable validation methodology.
The unique structural constraints imposed by cyclic amino acids like ACPC can impart favorable properties to peptides, such as increased proteolytic stability and conformational rigidity. However, the validation of their successful incorporation into a peptide sequence presents analytical challenges. This guide focuses on the traditional Edman degradation method and compares its efficacy with modern mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
Methodological Overview
Edman Degradation: A Classic Approach with a Modern Twist
Edman degradation sequentially removes amino acids from the N-terminus of a peptide, allowing for their individual identification.[1][2] However, the N-terminal benzyloxycarbonyl (Z) protecting group on Z-ACPC-OH blocks the initial step of the Edman reaction.[3] Therefore, a critical prerequisite is the selective removal of this Z-group.
Deprotection of the N-terminal Z-Group:
Prior to Edman sequencing, the Z-group must be cleaved without degrading the peptide backbone. Catalytic transfer hydrogenation is an effective method for this purpose.[4][5]
The Edman Cycle with ACPC:
Once the N-terminus is free, the peptide can be subjected to the standard Edman degradation workflow. The cyclic nature of the deprotected ACPC residue presents a unique consideration. While standard amino acids form phenylthiohydantoin (PTH) derivatives that are readily identifiable by HPLC, the PTH-ACPC derivative will have a distinct retention time that needs to be established with a synthetic standard.
Alternative Validation Techniques
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for peptide analysis due to its high sensitivity and ability to analyze complex mixtures.[3][6] For peptides containing Z-ACPC-OH, MS can confirm the total mass of the peptide, thereby verifying the incorporation of the UAA. Tandem mass spectrometry (MS/MS) can provide sequence information through fragmentation analysis.[7][8] The fragmentation of cyclic peptides can be complex, as it requires the cleavage of two amide bonds to generate linear fragment ions.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information about molecules in solution.[10][11] For peptides containing Z-ACPC-OH, 2D NMR techniques such as COSY and TOCSY can be used to identify the spin systems of the individual amino acids, confirming the presence and connectivity of the ACPC residue within the peptide sequence.[12]
Quantitative Performance Comparison
The choice of validation method often depends on the specific requirements of the experiment, including sensitivity, sample purity, and the type of information needed.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Sequential chemical degradation of N-terminal amino acids.[1] | Measurement of mass-to-charge ratio of ionized peptides and their fragments.[6] | Analysis of the magnetic properties of atomic nuclei to determine molecular structure.[10] |
| N-terminal Requirement | Requires a free N-terminus.[3] | Not required for mass confirmation; required for some fragmentation techniques. | Not required. |
| Sample Purity | High purity required.[3] | Can analyze complex mixtures.[3] | High purity required. |
| Sensitivity | Picomole range.[1] | Femtomole to attomole range. | Millimolar concentration typically needed.[10] |
| Sequence Information | Direct, sequential readout of the N-terminal sequence.[2] | Inferred from fragmentation patterns (de novo sequencing) or database matching.[6][13] | Inferred from correlations between amino acid spin systems.[12] |
| Unnatural Amino Acid ID | Requires a synthetic standard for the PTH derivative. | Confirmed by mass difference in fragment ions. | Confirmed by unique spin system and chemical shifts.[12] |
| Key Advantage | Unambiguous N-terminal sequence determination.[3] | High sensitivity and speed; tolerates complex mixtures.[13] | Provides detailed 3D structural information.[10] |
| Key Limitation | Blocked by N-terminal modifications; lower throughput.[1] | Indirect sequence information; complex fragmentation for cyclic peptides.[7] | Lower sensitivity; requires larger sample amounts.[10] |
Experimental Protocols
N-terminal Z-Group Deprotection by Catalytic Transfer Hydrogenation
-
Dissolve the Peptide: Dissolve the Z-protected peptide in methanol or a methanol/acetic acid mixture (approximately 10 mL/g of peptide).[4]
-
Add Hydrogen Donor: Add 2 to 4 equivalents of ammonium formate or use formic acid as the hydrogen donor.[4][5]
-
Add Catalyst: Add 10% palladium on carbon (10-50% by weight of the peptide).[4]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent and purify the deprotected peptide using reversed-phase HPLC.
Edman Degradation of Peptides Containing ACPC
-
Sample Preparation: Load the purified, N-terminally deprotected peptide onto the sequencer's sample support.
-
Edman Cycle: Initiate the automated Edman degradation cycles.
-
Coupling: The free N-terminal amino group reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).
-
Conversion: The cleaved amino acid derivative is converted to the more stable PTH-amino acid.
-
-
HPLC Analysis: The PTH-amino acid from each cycle is injected into an HPLC system for identification based on its retention time compared to a standard chromatogram. The retention time of PTH-ACPC must be predetermined using a synthesized standard.
Mass Spectrometry Analysis of a Peptide Containing Z-ACPC-OH
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of water, acetonitrile, and formic acid).
-
Mass Spectrometer Setup: Calibrate the mass spectrometer and set the ionization source (e.g., electrospray ionization - ESI) and analyzer parameters.
-
MS1 Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated Z-ACPC-OH.
-
MS/MS Analysis (Optional): Select the precursor ion corresponding to the peptide of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragmentation pattern to confirm the amino acid sequence.
NMR Spectroscopy for Z-ACPC-OH Incorporation
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of at least 1 mM.[10]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to observe the resonances of the amino acid protons.
-
2D NMR (COSY/TOCSY):
-
Acquire a 2D Total Correlation Spectroscopy (TOCSY) experiment to identify the spin systems of the individual amino acids. The ACPC residue will have a characteristic spin system distinct from the 20 proteinogenic amino acids.
-
Acquire a 2D Correlated Spectroscopy (COSY) experiment to confirm through-bond connectivities within the amino acid residues.
-
-
Data Analysis: Process the NMR data and analyze the 2D spectra to assign the resonances to specific amino acids in the peptide sequence, thereby confirming the presence and location of the ACPC residue.
Visualizing the Workflow
Caption: Workflow for validating Z-ACPC-OH incorporation.
Conclusion
Validating the incorporation of Z-ACPC-OH into a peptide sequence requires careful consideration of the available analytical techniques. Edman degradation, while a robust method for N-terminal sequencing, necessitates an initial deprotection step to remove the N-terminal Z-group.[3] Its primary advantage is the direct and unambiguous determination of the amino acid sequence.[3]
Mass spectrometry offers high sensitivity and is invaluable for confirming the molecular weight of the modified peptide.[13] While tandem MS can provide sequence information, the fragmentation of cyclic residues can be complex.[7] NMR spectroscopy provides the most detailed structural information, definitively confirming the incorporation and location of the unnatural amino acid, but it is the least sensitive of the three methods.[10]
Ultimately, a multi-faceted approach, potentially combining the strengths of two or more of these techniques, will provide the most comprehensive and reliable validation of Z-ACPC-OH incorporation in synthetic peptides.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 11. books.rsc.org [books.rsc.org]
- 12. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 13. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Safe Disposal of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic Acid: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure safety and compliance with environmental regulations. The toxicological properties of this compound have not been thoroughly investigated, necessitating careful handling and disposal.[1]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Engineering controls, such as handling the compound in a well-ventilated area, should also be in place.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Chemical safety glasses or goggles. |
| Hand Protection | Wear suitable protective gloves. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Data sourced from Safety Data Sheets.
Safe handling practices include avoiding contact with skin and eyes, preventing dust formation and aerosols, and washing thoroughly after handling.[1] The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Spill Containment and Cleanup
In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1] For containment and cleanup:
-
Wear suitable protective clothing.[1]
-
Avoid dust formation.[1]
-
Carefully sweep up the material.[1]
-
Place the material in a dry, covered container.[1]
-
Remove the container from the area.[1]
-
Flush the spill area with water.[1]
Disposal Procedure
The primary guideline for the disposal of this compound is to dispose of the material in accordance with all applicable federal, state, and local environmental regulations. [1] As the ecotoxicity of this product has not been fully investigated, it should be handled as potentially hazardous waste.
Key Disposal Steps:
-
Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review federal, state, and local regulations.
-
Waste Characterization: Since no specific EPA Hazardous Waste Number is currently assigned, the waste may need to be characterized based on its properties and any potential hazards.[1]
-
Segregation: Keep chemical waste separate from other types of waste.
-
Labeling: Clearly label the waste container with the chemical name and any known hazard information.
-
Licensed Disposal Service: Arrange for disposal through a licensed professional waste disposal service to ensure compliance and proper handling.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid
Essential Safety and Handling Guide for 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS 84677-06-5). The following procedures are based on best practices for handling structurally similar chemical compounds and are intended to ensure the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing or dust generation.[1][4] | Protects against eye irritation from dust particles or splashes.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A standard or chemical-resistant lab coat must be worn and fully buttoned.[1][4][7] | Prevents skin irritation upon direct contact.[5] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes the risk of respiratory tract irritation from inhaling dust.[3][5] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] | Protects feet from potential spills. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational before beginning work.[1]
-
Designate a specific area for handling the compound.[1]
-
Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, beforehand.[1]
-
Cover work surfaces with disposable, plastic-backed absorbent paper.[8]
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1.
-
Ensure gloves are the correct size and are free of defects.[1]
-
-
Handling the Compound:
-
Post-Handling Procedures:
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][6]
-
Chemical Waste: Dispose of the compound and any solutions in accordance with all applicable federal, state, and local environmental regulations.[4] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Visual Guides
The following diagrams illustrate the key safety workflows and logical relationships for handling this compound.
Caption: Step-by-step workflow for safely handling the chemical.
Caption: Relationship between potential hazards and protective measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
